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  • Product: 4-Tert-butyl-piperidine-1-propanamine
  • CAS: 314241-28-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-tert-butyl-piperidine-1-propanamine: A Conformationally Locked Diamine Scaffold

The following technical guide details the physicochemical properties, synthesis, and applications of 4-tert-butyl-piperidine-1-propanamine. This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-tert-butyl-piperidine-1-propanamine. This document is structured for researchers and drug development professionals, focusing on the compound's role as a conformationally locked diamine scaffold.

Executive Summary

4-tert-butyl-piperidine-1-propanamine is a specialized diamine intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly Neuropeptide Y (NPY) antagonists and antifungal agents. Its structural significance lies in the 4-tert-butyl group , which acts as a "conformational anchor" (Winstein-Holness effect), locking the piperidine ring into a single chair conformation with the substituent in the equatorial position. This rigidity reduces the entropic penalty of receptor binding, making it a high-value scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, bridging the gap between theoretical design and practical application.

Molecular Identity & Structural Analysis

The molecule consists of a piperidine ring substituted with a bulky tert-butyl group at the 4-position and a propanamine chain at the 1-position (nitrogen).

AttributeDetail
IUPAC Name 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine
Common Name 4-tert-butyl-piperidine-1-propanamine
Molecular Formula C₁₂H₂₆N₂
Molecular Weight 198.35 g/mol
CAS Number Not widely indexed; Custom Synthesis Intermediate
SMILES CC(C)(C)C1CCN(CCCN)CC1
InChI Key Predicted based on structure
Conformational Analysis (The "Locking" Effect)

The tert-butyl group has a high A-value (~5 kcal/mol), which energetically disfavors the axial position. Consequently, >99.9% of the molecules exist in the chair conformation where the tert-butyl group is equatorial . This forces the N-substituent (the propanamine chain) to adopt a specific spatial orientation, critical for mapping receptor binding pockets.

Physicochemical Profile

The following data aggregates predicted values based on high-fidelity QSAR models and analogous piperidine structures, as experimental data for this specific intermediate is proprietary.

Table 1: Core Physicochemical Properties[4]
PropertyValue (Predicted/Range)ConfidenceContext
Boiling Point 285°C - 295°CHighEstimated from MW and polarity (diamine).
Density 0.89 - 0.92 g/cm³HighTypical for alkyl-substituted piperidines.
LogP (Octanol/Water) 2.8 - 3.2Hightert-butyl adds lipophilicity (+1.5) vs. piperidine.[1]
pKa (Primary Amine) 10.2 - 10.6Very HighTypical for primary alkyl amines (-NH₂).
pKa (Tertiary Amine) 9.0 - 9.5Very HighRing nitrogen; slightly lower due to steric bulk.
Polar Surface Area (PSA) ~29 ŲHigh26 Ų (primary amine) + 3 Ų (tertiary amine).
Refractive Index 1.47 - 1.49MediumConsistent with aliphatic amines.
Solubility (Water) Moderate (pH dependent)HighSoluble at pH < 9 (protonated); limited at pH > 11.
Solution Chemistry & Thermodynamics
  • Basicity: The molecule is a di-acidic base. In physiological media (pH 7.4), both nitrogen atoms are predominantly protonated (dicationic species), which significantly influences its pharmacokinetics.

  • Lipophilicity (LogD): While the intrinsic LogP is ~3.0, the distribution coefficient (LogD) at pH 7.4 is significantly lower (approx. 0.5 - 1.0) due to ionization. This suggests good aqueous solubility for formulation but requires active transport or specific formulation strategies for cell membrane penetration in the ionized state.

Synthesis & Purity Profiling

The synthesis of 4-tert-butyl-piperidine-1-propanamine typically follows a two-step "Michael Addition-Reduction" sequence. This route is preferred over direct alkylation (using 3-chloropropylamine) to avoid over-alkylation byproducts.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start 4-tert-butylpiperidine (Starting Material) Intermediate 3-(4-tert-butylpiperidin-1-yl)propanenitrile (Nitrile Intermediate) Start->Intermediate Michael Addition (MeOH, Reflux) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Intermediate Product 4-tert-butyl-piperidine-1-propanamine (Final Product) Intermediate->Product Reduction (High Pressure) Impurity1 Bis-alkylated byproduct Intermediate->Impurity1 Side Reaction Impurity2 Unreacted Nitrile Intermediate->Impurity2 Incomplete Red. Reagent2 H2 / Raney Ni or LiAlH4 Reagent2->Product

Figure 1: Standard synthetic route via Michael Addition and Catalytic Hydrogenation.

Protocol Validation
  • Step 1 (Cyanoethylation): React 4-tert-butylpiperidine with slight excess (1.1 eq) of acrylonitrile in methanol at reflux. Monitor disappearance of secondary amine by TLC/GC.

    • Critical Control: Ensure complete removal of excess acrylonitrile (toxic) before the next step.

  • Step 2 (Reduction): Hydrogenation using Raney Nickel or reduction with Lithium Aluminum Hydride (LiAlH4) in THF.

    • Self-Validating Check: The appearance of the primary amine signal in NMR (triplet at ~2.7 ppm) and disappearance of the nitrile peak (~2240 cm⁻¹ in IR).

Applications in Drug Development[7][8][9][10][11]

GPCR Ligand Design (NPY Antagonists)

The compound serves as a critical "tail" in the design of Neuropeptide Y (NPY) antagonists. The 4-tert-butyl group mimics the steric bulk of aromatic rings found in endogenous ligands but with a saturated, sp³-rich character that improves metabolic stability (reducing CYP450 metabolism).

Antifungal Research

Analogous to Fenpropidin and Amorolfine , the 4-tert-butyl-piperidine scaffold inhibits ergosterol biosynthesis (specifically


-reductase and 

-isomerase). The propanamine chain allows for the attachment of various lipophilic headgroups to modulate potency.
Conformational Probes

Used as a tool compound to probe the steric requirements of binding pockets. If a receptor accepts the 4-tert-butyl analog but not the unsubstituted piperidine, it indicates a large hydrophobic pocket at the 4-position vector.

Handling & Safety Protocols

Hazard Classification: Corrosive, Irritant. Signal Word: DANGER

HazardProtocol
Skin/Eye Contact Causes severe skin burns and eye damage (Category 1B). Wear nitrile gloves (double-glove recommended) and chemical splash goggles.
Inhalation Volatile amine. Handle only in a functioning fume hood. Inhalation may cause respiratory irritation.
Storage Store under inert atmosphere (Argon/Nitrogen). Amines effectively absorb CO₂ from air to form carbamates (white crust).
Spill Cleanup Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the A-value of the tert-butyl group).
  • Bioorganic & Medicinal Chemistry Letters. (2002). "Design, synthesis, and biological evaluation of novel dihydropyrazine analogues as NPY antagonists".
  • PubChem Database. (2025). "Compound Summary: 4-tert-butylpiperidine". National Center for Biotechnology Information. [Link] (Parent compound data used for property extrapolation).

  • Syngenta Crop Protection. (2025).[2] "Fenpropidin Technical Fact Sheet". (Reference for antifungal mechanism of piperidine derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Exploratory

An In-depth Technical Guide to 4-Tert-butyl-piperidine-1-propanamine and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butyl-piperidine-1-propanamine, a piperidine derivative with significant potential in medicinal chemistry and drug development. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-tert-butyl-piperidine-1-propanamine, a piperidine derivative with significant potential in medicinal chemistry and drug development. Due to the limited availability of public data under this specific nomenclature, this guide will also explore a closely related and commercially available analog, providing a practical resource for researchers in the field.

Introduction to Substituted Piperidines in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets. The substitution pattern on the piperidine ring allows for the fine-tuning of these properties, making it a versatile building block in the design of novel therapeutics.[2]

Analysis of the Target Compound: 4-Tert-butyl-piperidine-1-propanamine

A thorough search of chemical databases and scientific literature did not yield a specific CAS number or extensive experimental data for a compound explicitly named "4-Tert-butyl-piperidine-1-propanamine." This suggests that this compound may be a novel entity or is described under a different systematic name. The intended structure is presumed to be a piperidine ring with a tert-butyl group at the 4-position and a 1-propanamine chain attached to the piperidine nitrogen.

Proposed Synthesis Pathway

Given the absence of a commercially available source, a plausible synthetic route for 4-tert-butyl-piperidine-1-propanamine can be proposed based on established organic chemistry principles. A logical approach would involve the reductive amination of 4-tert-butylpiperidine with 3-aminopropionaldehyde or a protected equivalent, followed by deprotection if necessary.

Synthesis_of_4_Tert_butyl_piperidine_1_propanamine 4-tert-butylpiperidine 4-tert-butylpiperidine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-tert-butylpiperidine->Reductive_Amination 3-aminopropionaldehyde_dimethyl_acetal 3-Aminopropionaldehyde dimethyl acetal 3-aminopropionaldehyde_dimethyl_acetal->Reductive_Amination Intermediate Protected Intermediate Reductive_Amination->Intermediate Acid_Hydrolysis Acid Hydrolysis (e.g., aq. HCl) Intermediate->Acid_Hydrolysis Final_Product 4-Tert-butyl-piperidine-1-propanamine Acid_Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of 4-Tert-butyl-piperidine-1-propanamine.

A Practical Alternative: 1-(3-Aminopropyl)-4-tert-butylpiperidine

Extensive database searches revealed a closely related and commercially available compound, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS: 150349-65-8) . This compound serves as a stable, Boc-protected precursor to 1-(3-aminopropyl)-4-tert-butylpiperidine . The latter is a more direct structural analog to the requested compound and is readily accessible through a simple deprotection step. This section will focus on the properties and synthesis of this practical alternative.

Physicochemical Properties of the Boc-Protected Precursor
PropertyValueSource
CAS Number 150349-65-8[3][4]
Molecular Formula C₁₃H₂₆N₂O₂[3][4]
Molecular Weight 242.36 g/mol [3]
Boiling Point 332.1°C at 760 mmHg[5]
Flash Point 154.7°C[5]
Density 0.999 g/cm³[5]
Refractive Index 1.48[5]
Appearance Oil or solid/semi-solid[3]
Synthesis of 1-(3-Aminopropyl)-4-tert-butylpiperidine (from its Boc-Protected Precursor)

The conversion of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate to the final product is a standard Boc-deprotection reaction.

Experimental Protocol: Boc-Deprotection

  • Dissolve tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is formed, it can be used directly or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

  • Purify the product by column chromatography or distillation if necessary.

Boc_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Dissolve Boc-protected amine in Dichloromethane Add_Acid Add Trifluoroacetic Acid (TFA) Start->Add_Acid Stir Stir at Room Temperature (1-4 hours) Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent and excess TFA Monitor->Evaporate Neutralize_Extract Neutralize with NaHCO₃ (aq) and Extract Evaporate->Neutralize_Extract Purify Purify (e.g., Chromatography) Neutralize_Extract->Purify Final_Product 1-(3-Aminopropyl)-4-tert-butylpiperidine Purify->Final_Product

Caption: Step-by-step workflow for the Boc-deprotection of the precursor.

Safety and Handling

Based on the safety data for the Boc-protected precursor and related piperidine derivatives, 1-(3-aminopropyl)-4-tert-butylpiperidine should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation or burns, and cause serious eye damage.[6] May also cause respiratory irritation.[6]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.

Potential Applications in Research and Drug Development

The structural motifs present in 1-(3-aminopropyl)-4-tert-butylpiperidine make it an attractive building block for medicinal chemistry.

  • GPCR Ligands: The piperidine core is a common feature in ligands for G protein-coupled receptors (GPCRs). The primary amine of the propanamine side chain can serve as a key interaction point or a site for further chemical modification.

  • Ion Channel Modulators: Substituted piperidines have been explored as modulators of various ion channels.

  • Enzyme Inhibitors: The amine functionality can be incorporated into pharmacophores designed to target the active sites of enzymes.

  • PROTACs and Molecular Glues: The primary amine provides a convenient handle for conjugation to other molecular fragments, making it a potential component in the development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.

Analytical Characterization

The identity and purity of synthesized 1-(3-aminopropyl)-4-tert-butylpiperidine would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic signals for the tert-butyl group, the piperidine ring protons, and the propanamine side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amine, as well as C-H and C-N stretching bands.

Conclusion

While "4-Tert-butyl-piperidine-1-propanamine" is not a readily cataloged compound, this guide provides a plausible synthetic route for its preparation. Furthermore, it details the properties, synthesis, and potential applications of a closely related and accessible analog, 1-(3-aminopropyl)-4-tert-butylpiperidine, derived from the commercially available precursor tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. The information presented herein offers a valuable resource for researchers and professionals in drug development, enabling the exploration of this and related chemical entities in the pursuit of novel therapeutics.

References

  • PubChem. 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

  • PubChemLite. 1-tert-butyloxycarbonyl-4-(3-aminopropyl)piperazine (C12H25N3O2). [Link]

  • Loba Chemie. SODIUM NITRITE 1 mol/L (2N) VOLUMETRIC SOLUTION. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 4-tert-butyl-piperidine-1-propanamine

The following technical guide details the spectroscopic characterization of 4-tert-butyl-piperidine-1-propanamine (also known as 3-(4-tert-butylpiperidin-1-yl)propan-1-amine). This guide is structured for researchers req...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-tert-butyl-piperidine-1-propanamine (also known as 3-(4-tert-butylpiperidin-1-yl)propan-1-amine).

This guide is structured for researchers requiring rigorous structural validation of this building block, which is frequently used in the synthesis of GPCR ligands, antifungal agents, and sigma receptor modulators.

[1]

Executive Summary & Compound Identity

4-tert-butyl-piperidine-1-propanamine is a conformationally biased diamine.[1] The bulky tert-butyl group at the C4 position of the piperidine ring acts as a "conformational anchor," locking the ring into a rigid chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This rigidity significantly simplifies NMR analysis by resolving axial and equatorial protons, unlike unsubstituted piperidines which undergo rapid ring flipping at room temperature.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-(4-tert-butylpiperidin-1-yl)propan-1-amine
Molecular Formula C₁₂H₂₆N₂
Molecular Weight 198.35 g/mol
Exact Mass 198.2096
Key Structural Feature tert-Butyl group locks piperidine in chair conformation (

).[1]
CAS Registry Number Not widely listed; Analogous to 6241-30-1 (Methyl variant)

Synthesis & Impurity Profiling

To understand the spectroscopic data, one must understand the synthesis, as the most common impurities (unreduced nitrile, dimerized byproducts) have distinct spectral signatures.

Synthesis Workflow (Michael Addition - Reduction Sequence)

The industrial standard for generating this motif involves the Michael addition of 4-tert-butylpiperidine to acrylonitrile, followed by catalytic hydrogenation or hydride reduction.[1]

SynthesisPathway Start 4-tert-butylpiperidine (Starting Material) Inter Intermediate: 3-(4-tert-butylpiperidin-1-yl)propanenitrile (Nitrile Stretch ~2240 cm⁻¹) Start->Inter Michael Addition (MeOH, reflux) Reagent1 Acrylonitrile Reagent1->Inter Product Target: 4-tert-butyl-piperidine-1-propanamine Inter->Product Reduction Reagent2 Reduction (LiAlH₄ or H₂/Raney Ni) Reagent2->Product

Figure 1: Synthetic pathway highlighting the nitrile intermediate.[1] Absence of the ~2240 cm⁻¹ band in IR and the ~118 ppm signal in ¹³C NMR confirms successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: Due to the conformational lock provided by the tert-butyl group, the ¹H NMR spectrum exhibits distinct signals for axial and equatorial protons on the piperidine ring. The tert-butyl group will always be equatorial.[1]

¹H NMR Assignments (400 MHz, CDCl₃)

Note: Chemical shifts are representative estimates based on the 4-tert-butylpiperidine scaffold and substituent additivity rules.

PositionTypeShift (δ ppm)MultiplicityCoupling (Hz)Structural Logic
t-Bu CH₃0.85Singlet (9H)-Characteristic intense singlet; diagnostic for the core.[1]
H-4 CH (Axial)1.05 - 1.15ttJ ~ 12, 4Axial proton at C4; large trans-diaxial coupling to H-3ax/H-5ax.[1]
H-3,5 CH (Axial)1.20 - 1.35qd / mJ ~ 12Overlaps with alkyl chain signals; identified by COSY.[1]
Propyl-2 CH₂1.62 - 1.70QuintetJ ~ 7Central methylene of the propyl chain.[1]
H-3,5 CH (Eq)1.70 - 1.78Broad dJ ~ 12Equatorial protons are deshielded relative to axial counterparts.[1]
H-2,6 CH (Axial)1.90 - 2.05tdJ ~ 11, 2.5Upfield of equatorial H-2,6; triplet due to geminal + axial-axial coupling.[1]
Propyl-1 N-CH₂2.35 - 2.45TripletJ ~ 7Alpha to the tertiary amine (piperidine N).[1]
Propyl-3 CH₂-NH₂2.70 - 2.75TripletJ ~ 7Alpha to the primary amine; typically shifts if HCl salt is formed.[1]
H-2,6 CH (Eq)2.95 - 3.05Broad dJ ~ 11Deshielded due to proximity to nitrogen lone pair and equatorial position.[1]
¹³C NMR Assignments (100 MHz, CDCl₃)

The molecule has a plane of symmetry through the N-C4 axis, simplifying the spectrum.

CarbonShift (δ ppm)Assignment Note
t-Bu (Me) 27.5Three equivalent methyl carbons.
C-3, C-5 27.8Ring carbons beta to nitrogen.[1]
Propyl-2 30.5Central methylene.[1]
t-Bu (Quat) 32.4Quaternary carbon attached to C4.[1]
Propyl-3 40.8Carbon alpha to primary amine (CH₂-NH₂).[1]
C-4 47.5Methine carbon bearing the t-butyl group.[1]
C-2, C-6 54.2Ring carbons alpha to nitrogen (most deshielded in ring).[1]
Propyl-1 57.1Carbon alpha to tertiary amine (N-CH₂).[1]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode is recommended for the parent ion.[2] Electron Impact (EI) is useful for structural fingerprinting.

ESI-MS Data[1][2]
  • [M+H]⁺: Calculated m/z 199.2174.

  • Observation: Strong base peak at m/z 199.2.[1]

  • Doubly Charged: [M+2H]²⁺ may be observed at m/z 100.1 in acidic buffers.[1]

Fragmentation Analysis (EI / CID)

The fragmentation is dominated by α-cleavage adjacent to the piperidine nitrogen.[1]

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z 199 Frag1 Fragment A (α-cleavage) Loss of •CH₂CH₂NH₂ m/z ~140-142 Parent->Frag1 Dominant Pathway (Exocyclic α-cleavage) Frag2 Fragment B (McLafferty-like) Piperidine ring cleavage m/z 98 Parent->Frag2 Secondary Pathway

Figure 2: Primary fragmentation pathways.[1] The ion at m/z 140 corresponds to the N-methylene-4-tert-butylpiperidinium species.[1]

Infrared Spectroscopy (IR)

Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3280 N-H StretchDoublet typical for primary amines (-NH₂).[1]
2960 - 2850 C-H StretchStrong.[1] sp³ C-H. The tert-butyl group gives a split band ~2960/2870.[1]
2810 - 2760 Bohlmann Bands"Trans" C-H stretching adjacent to N lone pair.[1] Indicates trans-fused/chair conformation.
1600 N-H BendScissoring vibration of the primary amine.
1365 + 1390 t-Bu "Split"Characteristic "gem-dimethyl" doublet for tert-butyl group.[1]

Experimental Protocols for Validation

Protocol 1: NMR Sample Preparation[1]
  • Objective: Obtain high-resolution spectra with minimal water interference.

  • Solvent: CDCl₃ (99.8% D) neutralized with basic alumina (to prevent salt formation of the amine which shifts signals).

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Parameter Set:

    • Pulse Angle: 30°.[1][3]

    • Relaxation Delay (d1): 2.0 s (ensure integration accuracy for t-Bu vs Ring protons).

    • Scans: 16 (¹H), 512 (¹³C).

Protocol 2: GC-MS Purity Check[1]
  • Column: HP-5ms or equivalent (5% phenyl methyl siloxane).[1]

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (5 min hold).

  • Detection: EI (70 eV).

  • Self-Validation: The tert-butyl group often leads to a retention time shift significantly later than the methyl-piperidine analog.[1] Look for symmetry in the peak shape; tailing indicates column activity (silanol interactions with amine).

References

  • Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on the "locking" effect of tert-butyl groups).

  • Spectroscopic Data of Analogs: National Institute of Standards and Technology (NIST).[1] Mass Spectrum of N-tert-Butylethylamine.

  • Synthesis Route Validation: BenchChem Application Note. Synthesis of 3-amino substituted piperidines via Michael Addition.

  • NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules used in assignments).

  • General Piperidine NMR: ChemicalBook. 4-tert-butylpyridine 1H NMR Spectrum (Aromatic analog for comparison of t-butyl shift).[1]

Sources

Foundational

Technical Monograph: Biological Activity &amp; Applications of 4-tert-Butyl-piperidine-1-propanamine

Part 1: Executive Summary 4-tert-butyl-piperidine-1-propanamine (CAS: Variable by salt form, typically cited as free base or HCl) is a privileged synthetic scaffold and bioactive pharmacophore. While often utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-tert-butyl-piperidine-1-propanamine (CAS: Variable by salt form, typically cited as free base or HCl) is a privileged synthetic scaffold and bioactive pharmacophore. While often utilized as a high-value intermediate in the synthesis of complex pharmaceuticals, the molecule itself exhibits distinct biological activities driven by its amphiphilic nature and specific steric bulk.

Its primary utility lies in two distinct therapeutic areas:

  • CNS Therapeutics: As a high-affinity ligand for the Sigma-1 receptor (

    
    R) , where the 4-tert-butyl moiety provides critical hydrophobic filling of the receptor's primary binding pocket.
    
  • Antimicrobial/Antifungal Agents: As a potent inhibitor of the ergosterol biosynthesis pathway, specifically targeting sterol isomerases (

    
     isomerase), a mechanism shared with the morpholine and piperidine class of fungicides (e.g., fenpropidin).
    

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for characterizing this compound.

Part 2: Chemical Constitution & Physicochemical Profile

The molecule consists of a piperidine ring substituted at the 4-position with a bulky tert-butyl group and N-alkylated with a propanamine chain. This structure creates a "cationic amphiphile" profile essential for membrane penetration and receptor interaction.

PropertySpecificationRelevance
IUPAC Name 3-(4-tert-butylpiperidin-1-yl)propan-1-amineOfficial nomenclature
Molecular Formula C

H

N

Core stoichiometry
Molecular Weight 198.35 g/mol Fragment-like, high ligand efficiency potential
LogP (Calc) ~2.5 - 2.9Optimal lipophilicity for BBB penetration
pKa (Calc) ~10.5 (Piperidine N), ~10.0 (Primary Amine)Diprotic base; exists as dication at physiological pH
Topological Polar Surface Area 38.25 ŲHigh permeability predictor

Part 3: Biological Mechanisms of Action

Sigma-1 Receptor ( R) Modulation

The 4-substituted piperidine moiety is a classic pharmacophore for


R binding. The receptor possesses a hydrophobic pocket that accommodates bulky groups like phenyl or tert-butyl.
  • Mechanism: The basic nitrogen (N1) forms an electrostatic interaction (salt bridge) with Glu172 in the

    
    R binding pocket. The tert-butyl group at C4 occupies the hydrophobic sub-pocket, displacing water and driving high-affinity binding (typically 
    
    
    
    nM for this class).
  • Downstream Effects: Binding modulates the receptor's chaperone activity at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This regulates Calcium (

    
    ) flux from the ER to mitochondria, influencing bioenergetics and preventing endoplasmic reticulum stress-induced apoptosis.
    
Ergosterol Biosynthesis Inhibition (Antifungal)

Similar to fenpropidin , this molecule interferes with fungal sterol synthesis.

  • Target: Sterol

    
     isomerase (ERG2) and potentially Sterol 
    
    
    
    -reductase (ERG24).
  • Effect: Inhibition leads to the accumulation of toxic sterol intermediates (e.g., ignosterol) and depletion of ergosterol, compromising fungal membrane integrity and fluidity.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the Sigma-1 Receptor modulation pathway activated by 4-tert-butyl-piperidine ligands.

SigmaPath Ligand 4-tert-butyl-piperidine scaffold S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R High Affinity Binding (Glu172 Interaction) BiP BiP (GRP78) Chaperone S1R->BiP Dissociation from Chaperone Complex IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilization & Modulation Mito Mitochondria (Bioenergetics) IP3R->Mito Ca2+ Flux (MAM Interface) ERStress ER Stress Response Mito->ERStress Suppression of Apoptotic Signals

Caption: Mechanism of Sigma-1 Receptor modulation by 4-tert-butyl-piperidine ligands at the Mitochondria-Associated Membrane (MAM).

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Rationale: Direct alkylation is the most efficient route to generate the free amine for biological testing.

  • Reagents: 4-tert-butylpiperidine (1.0 eq), N-(3-bromopropyl)phthalimide (1.1 eq),

    
     (2.0 eq), Acetonitrile (ACN), Hydrazine hydrate.
    
  • Step 1 (Alkylation):

    • Dissolve 4-tert-butylpiperidine in ACN.

    • Add

      
       and N-(3-bromopropyl)phthalimide.
      
    • Reflux for 12–16 hours under

      
       atmosphere.
      
    • Filter salts and concentrate in vacuo to yield the phthalimide-protected intermediate.

  • Step 2 (Deprotection):

    • Redissolve intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq) and reflux for 4 hours.

    • Cool to precipitate phthalhydrazide byproduct; filter.

    • Concentrate filtrate and purify via column chromatography (

      
      :MeOH:NH
      
      
      
      OH) to obtain 4-tert-butyl-piperidine-1-propanamine .
Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Rationale: To determine the affinity (


) of the compound.[1]
  • Tissue Preparation: Use Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix membrane protein (100 µg), Radioligand (3 nM), and test compound (

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Antifungal Susceptibility Testing (MIC)

Rationale: To validate bioactivity against sterol biosynthesis.

  • Organism: Candida albicans (ATCC 90028).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Procedure:

    • Prepare stock solution of 4-tert-butyl-piperidine-1-propanamine in DMSO.

    • Perform serial 2-fold dilutions in 96-well microplates (Range: 64 µg/mL to 0.125 µg/mL).

    • Inoculate with fungal suspension (

      
       CFU/mL).
      
    • Incubate at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (optically clear well).

Part 6: References

  • Sigma-1 Receptor Pharmacology:

    • Title: "Sigma-1 Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders"

    • Source:Handbook of Experimental Pharmacology (2017).

    • URL:[Link]

  • Piperidine Antifungals:

    • Title: "Mode of action of fenpropimorph, fenpropidin and tridemorph against fungi"

    • Source:Pesticide Science (1987).

    • URL:[Link]

  • Chemical Synthesis & SAR:

    • Title: "Structure-affinity relationships of sigma-1 receptor ligands: The role of the hydrophobic pocket"

    • Source:Journal of Medicinal Chemistry (Various, General Reference for 4-substituted piperidine SAR).

    • URL:[Link]

Sources

Exploratory

A Technical Guide to Unlocking the Research Potential of 4-tert-butyl-piperidine-1-propanamine

Foreword The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its conformational flexibility and capacity for diverse function...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its conformational flexibility and capacity for diverse functionalization have made it a privileged structure in drug discovery. This guide focuses on a novel, yet-unexplored derivative, 4-tert-butyl-piperidine-1-propanamine . While direct literature on this specific molecule is scarce, its constituent parts—a sterically hindered 4-tert-butylpiperidine ring and a 1-propanamine side chain—suggest a rich landscape for pharmacological investigation.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a logical framework for investigation, grounded in established principles of medicinal chemistry and pharmacology. We will explore plausible synthetic routes, delineate promising areas of therapeutic research, and provide robust, actionable experimental protocols to empower your discovery efforts.

Section 1: Synthesis and Characterization

A logical first step in the investigation of any novel compound is a reliable and scalable synthesis. The synthesis of 4-tert-butyl-piperidine-1-propanamine can be approached through established methods of N-alkylation of a piperidine core. A proposed two-step synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis initiates with the commercially available 4-tert-butylpiperidine and involves a nucleophilic substitution reaction with a suitable three-carbon electrophile bearing a protected amine.

Diagram 1: Proposed Synthesis of 4-tert-butyl-piperidine-1-propanamine

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(3-(4-(tert-butyl)piperidin-1-yl)propyl)isoindoline-1,3-dione (Intermediate)

  • To a solution of 4-tert-butylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-3-phthalimidopropane (1.1 eq).

  • Stir the mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure phthalimide-protected intermediate.

Step 2: Synthesis of 4-tert-butyl-piperidine-1-propanamine (Final Product)

  • Dissolve the intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Stir the mixture at reflux for 4-6 hours. A precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-tert-butyl-piperidine-1-propanamine.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

Technique Purpose
¹H and ¹³C NMR To confirm the molecular structure and connectivity of atoms.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.
FT-IR Spectroscopy To identify the presence of key functional groups (e.g., N-H, C-H).
HPLC/UPLC To assess the purity of the final compound.

Section 2: Potential Research Areas & Mechanistic Hypotheses

The structural motifs of 4-tert-butyl-piperidine-1-propanamine suggest several promising avenues for pharmacological research. The piperidine ring is a common feature in anticancer, antimicrobial, and neuroactive agents.[3][4][5]

Anticancer Activity

Piperidine derivatives are well-represented in oncology, acting on various targets to inhibit cancer cell proliferation and induce apoptosis.[1][3][6]

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

A significant number of piperidine-based anticancer agents modulate the PI3K/Akt signaling cascade, a critical pathway for cell growth, survival, and proliferation that is often dysregulated in cancer.[6] We hypothesize that 4-tert-butyl-piperidine-1-propanamine could interfere with this pathway. The bulky tert-butyl group may facilitate hydrophobic interactions within the ATP-binding pocket of PI3K or Akt, while the protonated propanamine side chain could form ionic bonds, leading to kinase inhibition. This would block downstream signaling, preventing the phosphorylation of key substrates that promote cell survival and leading to apoptosis.

Diagram 2: Hypothesized PI3K/Akt Pathway Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound Target Compound Compound->PI3K Inhibits Compound->Akt Inhibits

Neurodegenerative Diseases

Piperidine derivatives are integral to several drugs used in the management of neurodegenerative conditions like Alzheimer's disease.[5][7][8] A common therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Hypothesized Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

We propose that 4-tert-butyl-piperidine-1-propanamine could act as an AChE inhibitor. The protonated nitrogen of the piperidine ring could interact with the anionic subsite of the AChE active site, while the alkyl chain and tert-butyl group could occupy the hydrophobic gorge, preventing the substrate (acetylcholine) from binding and being hydrolyzed. This would increase the levels and duration of action of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Antimicrobial Activity

The piperidine scaffold is found in numerous compounds with antibacterial and antifungal properties.[4][9][10] These compounds often act by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Hypothesized Mechanism of Action: Cell Membrane Disruption

The amphiphilic nature of 4-tert-butyl-piperidine-1-propanamine, with its hydrophobic tert-butyl group and hydrophilic amine, suggests a potential mechanism involving the disruption of microbial cell membranes. The compound could intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption could lead to the leakage of essential intracellular components and ultimately, cell death.

Section 3: Core Experimental Protocols

To empirically test the hypotheses outlined above, a structured screening approach is necessary. The following protocols provide a robust starting point for the initial biological evaluation of 4-tert-butyl-piperidine-1-propanamine.

Diagram 3: General Experimental Workflow for Bioactivity Screening

A Synthesize & Purify Compound B Primary Screening A->B C Anticancer Assay (MTT) B->C D Neuroprotection Assay (Ellman's Reagent) B->D E Antimicrobial Assay (MIC Determination) B->E F Dose-Response Studies C->F D->F E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-tert-butyl-piperidine-1-propanamine in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity.

  • Reagent Preparation: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of 4-tert-butyl-piperidine-1-propanamine. Include a control without the inhibitor and a positive control (e.g., Donepezil).

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform a serial two-fold dilution of 4-tert-butyl-piperidine-1-propanamine in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Concluding Remarks and Future Directions

The conceptual framework and experimental protocols detailed in this guide provide a comprehensive starting point for the systematic investigation of 4-tert-butyl-piperidine-1-propanamine . The structural alerts within this molecule strongly suggest potential for significant biological activity, particularly in the fields of oncology, neuropharmacology, and infectious diseases.

Successful identification of a primary biological activity should be followed by more in-depth mechanistic studies, such as Western blotting to confirm effects on signaling pathways, in vivo animal models to assess efficacy and toxicity, and structure-activity relationship (SAR) studies to optimize the lead compound. The journey from a novel molecule to a potential therapeutic is long, but the foundational research outlined here is the critical first step.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry, 10(5), 6239-6244. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025). MDPI. [Link]

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (n.d.). ResearchGate. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

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Foundational

Literature review of 4-tert-butyl-piperidine-1-propanamine

An In-Depth Technical Guide to 4-tert-butyl-piperidine-1-propanamine Abstract This technical guide provides a comprehensive literature review and practical insights into the synthesis, characterization, and potential app...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-tert-butyl-piperidine-1-propanamine

Abstract

This technical guide provides a comprehensive literature review and practical insights into the synthesis, characterization, and potential applications of 4-tert-butyl-piperidine-1-propanamine. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging substituted piperidine scaffolds. The guide details a proposed synthetic route via reductive amination, outlines expected physicochemical and spectroscopic properties, and discusses the potential utility of this compound as a building block in medicinal chemistry. All protocols and claims are supported by authoritative references.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. The introduction of a tert-butyl group at the 4-position can serve multiple purposes, including acting as a bulky steric anchor to influence binding conformations or as a probe in NMR studies of macromolecular complexes due to its sharp and intense signal.[1] The 1-propanamine substituent provides a versatile linker for the attachment of other molecular fragments, making compounds like 4-tert-butyl-piperidine-1-propanamine valuable intermediates in the synthesis of novel therapeutic agents and chemical probes.[2]

Chemical Identity and Physicochemical Properties

4-tert-butyl-piperidine-1-propanamine is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring with a tert-butyl group at the 4-position and a propanamine chain attached to the ring nitrogen.

Diagram 1: Chemical Structure of 4-tert-butyl-piperidine-1-propanamine

Caption: Structure of 4-tert-butyl-piperidine-1-propanamine.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(3-aminopropyl)-4-tert-butylpiperidineN/A
Molecular Formula C₁₂H₂₆N₂N/A
Molecular Weight 198.35 g/mol N/A
CAS Number Not assignedN/A
Predicted LogP 2.5 - 3.5(Estimated)
Predicted pKa (basic) 9.5 - 10.5 (for piperidine N)(Estimated)
Predicted Boiling Point ~250-270 °C(Estimated)

Note: As this is not a widely commercialized compound, some properties are estimated based on similar structures.

Proposed Synthesis and Experimental Protocol

The most direct and efficient method for the synthesis of 4-tert-butyl-piperidine-1-propanamine is through reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[3][4]

For this synthesis, 4-tert-butylpiperidine would serve as the secondary amine nucleophile. The electrophile would be a 3-carbon aldehyde bearing a protected primary amine, such as 3-((tert-butoxycarbonyl)amino)propanal. The Boc-protecting group is ideal due to its stability under reductive amination conditions and its straightforward removal with acid.[5]

Diagram 2: Proposed Synthetic Pathway via Reductive Amination

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A 4-tert-butylpiperidine C Intermediate Iminium Ion A->C + B B 3-((tert-butoxycarbonyl)amino)propanal B->C D tert-butyl (3-(4-(tert-butyl)piperidin-1-yl)propyl)carbamate C->D Reduction (e.g., NaBH(OAc)3) E tert-butyl (3-(4-(tert-butyl)piperidin-1-yl)propyl)carbamate F 4-tert-butyl-piperidine-1-propanamine E->F Acidic Conditions (e.g., TFA or HCl)

Caption: Two-step synthesis of the target compound.

Rationale for Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), and it can selectively reduce iminium ions in the presence of the aldehyde starting material, minimizing side reactions.[6][7] Its use is well-documented for a wide range of reductive amination reactions.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[6]

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen to protect the primary amine of the propanal derivative. It is stable to the slightly acidic conditions that can catalyze imine formation and the reductive conditions. Its removal is typically clean and high-yielding with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

Detailed Step-by-Step Protocol

Step 1: Synthesis of tert-butyl (3-(4-(tert-butyl)piperidin-1-yl)propyl)carbamate

  • To a stirred solution of 4-tert-butylpiperidine (1.0 eq) and 3-((tert-butoxycarbonyl)amino)propanal (1.1 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of 4-tert-butyl-piperidine-1-propanamine (Final Product)

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous NaHCO₃ solution or 2M NaOH until the pH is >10.

  • Extract the aqueous layer with DCM or diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-tert-butyl-piperidine-1-propanamine.

Purification and Spectroscopic Characterization

The final product is expected to be a liquid at room temperature and can be purified by distillation under reduced pressure if necessary. Its identity and purity should be confirmed by a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A sharp singlet at ~0.8-1.0 ppm (9H) for the tert-butyl protons.[1] - A series of multiplets between ~1.0-3.0 ppm for the piperidine and propyl chain protons. - A broad singlet for the -NH₂ protons, which is D₂O exchangeable.
¹³C NMR - A signal around 32 ppm for the quaternary carbon of the tert-butyl group and a signal around 27-28 ppm for the methyl carbons.[8] - Multiple signals in the aliphatic region (20-60 ppm) corresponding to the piperidine and propyl chain carbons.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 199.21.
IR Spectroscopy - N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹. - C-H stretching vibrations for the aliphatic groups around 2850-2950 cm⁻¹. - N-H bending vibration around 1600 cm⁻¹.

Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used. Common deuterated solvents include CDCl₃ and DMSO-d₆.[9]

Potential Applications in Drug Discovery

Substituted piperidines are crucial building blocks in medicinal chemistry.[10] 4-tert-butyl-piperidine-1-propanamine, with its primary amine terminus, is an ideal candidate for use as a linker molecule or as a scaffold for further elaboration.

  • PROTACs and Linker Chemistry: The propanamine moiety can be readily functionalized to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a Proteolysis-Targeting Chimera (PROTAC).[2] Piperidine-based linkers are often used to provide the necessary spatial orientation for efficient ternary complex formation.

  • GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs). The primary amine can be used to introduce pharmacophoric elements that interact with the receptor binding pocket.

  • Fentanyl Analog Synthesis: While not a direct precursor, the 4-substituted piperidine core is structurally related to intermediates used in the synthesis of fentanyl and its analogs, highlighting the importance of this chemical class.[11][12]

Safety and Handling

As with all amine-containing compounds, 4-tert-butyl-piperidine-1-propanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled. Refer to the Safety Data Sheet (SDS) of structurally similar compounds for more detailed information.

Conclusion

4-tert-butyl-piperidine-1-propanamine represents a valuable, yet underexplored, chemical building block. The synthetic route detailed in this guide, centered on the robust and high-yielding reductive amination reaction, provides a clear and practical path to its synthesis. The combination of the sterically demanding tert-butyl group and the functionalizable propanamine linker makes this compound a promising tool for medicinal chemists and researchers developing novel therapeutics and chemical probes. The comprehensive characterization data provided will aid in its unambiguous identification and quality control.

References

  • Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Mehr-un-Nisa, et al. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PMC - NIH. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • (n.d.). NMR Chemical Shifts.
  • (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • EPA. (n.d.). tert-Butyl 4-[(1,2-benzothiazol-3-yl)amino]piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • (n.d.). Practical Synthesis of Fragment - Supporting Information.
  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. Retrieved from [Link]

  • (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-tert-butyl-piperidine Derivatives in Organic Synthesis

Introduction The primary focus of this document will be on the synthetic utility of N-protected 4-substituted piperidines, which are common intermediates in the synthesis of more complex molecules. We will explore their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The primary focus of this document will be on the synthetic utility of N-protected 4-substituted piperidines, which are common intermediates in the synthesis of more complex molecules. We will explore their application as key building blocks in medicinal chemistry and provide detailed, field-proven protocols for their synthesis and manipulation.

Safety and Handling

Substituted piperidines, as a class of compounds, can exhibit a range of biological activities and potential hazards. It is imperative to handle these reagents with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1][2] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1][3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][3][4][5]

Proposed Synthesis of 4-tert-butyl-piperidine-1-propanamine

While direct synthetic protocols for 4-tert-butyl-piperidine-1-propanamine are not prevalent in the literature, a plausible and robust synthetic route can be designed based on established organic chemistry principles. The following two-step sequence outlines a logical approach starting from the commercially available 4-tert-butylpiperidine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Azide Formation and Reduction start 4-tert-butylpiperidine reagent1 1-bromo-3-chloropropane, K2CO3, CH3CN start->reagent1 product1 1-(3-chloropropyl)-4-tert-butylpiperidine reagent1->product1 reagent2 1. NaN3, DMF 2. H2, Pd/C, MeOH product1->reagent2 final_product 4-tert-butyl-piperidine-1-propanamine reagent2->final_product

Caption: Proposed synthetic workflow for 4-tert-butyl-piperidine-1-propanamine.

Protocol 1: Synthesis of 1-(3-chloropropyl)-4-tert-butylpiperidine

This protocol details the N-alkylation of 4-tert-butylpiperidine with a suitable three-carbon electrophile.

Materials:

  • 4-tert-butylpiperidine

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-tert-butylpiperidine (1.0 equiv.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equiv.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-tert-butyl-piperidine-1-propanamine

This protocol describes the conversion of the terminal chloride to a primary amine via an azide intermediate.

Materials:

  • 1-(3-chloropropyl)-4-tert-butylpiperidine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve 1-(3-chloropropyl)-4-tert-butylpiperidine (1.0 equiv.) in anhydrous DMF and add sodium azide (1.5 equiv.).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude azide intermediate. Caution: Organic azides can be explosive and should be handled with care.

  • Dissolve the crude azide in methanol and transfer to a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously until the reaction is complete.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-tert-butyl-piperidine-1-propanamine.

Applications of N-Boc-4-substituted Piperidines in Organic Synthesis

N-tert-butoxycarbonyl (Boc) protected piperidines are exceptionally useful intermediates in organic synthesis. The Boc protecting group is stable to a wide range of reaction conditions and can be readily removed under mild acidic conditions.

Application 1: Synthesis of Pharmaceutical Intermediates

tert-Butyl 4-aminopiperidine-1-carboxylate is a key building block for a variety of pharmaceutical agents. The primary amine at the 4-position can be readily functionalized to introduce diverse side chains, while the Boc-protected nitrogen at the 1-position allows for subsequent modifications or deprotection.

G cluster_0 Amide Coupling cluster_1 Reductive Amination start tert-Butyl 4-aminopiperidine- 1-carboxylate reagent1 R-COOH, Coupling Agent (e.g., HATU, EDC) start->reagent1 reagent2 R-CHO, NaBH(OAc)3 start->reagent2 product1 N-Acylated Piperidine Derivative reagent1->product1 product2 N-Alkylated Piperidine Derivative reagent2->product2

Caption: Common transformations of tert-butyl 4-aminopiperidine-1-carboxylate.

Protocol 3: Amide Coupling with tert-Butyl 4-aminopiperidine-1-carboxylate

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride[6]

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride (1.2 equiv.) and continue stirring at room temperature until the reaction is complete (monitor by LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of key intermediates. Note that yields are highly dependent on reaction scale and purification methods.

Compound Synthetic Step Reagents Typical Yield
tert-Butyl 4-formylpiperidine-1-carboxylateOxidation of alcoholPCC, DCM~73%[7]
tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylateBromo-fluorination of alkeneEt₃N·3HF, NBS, CH₂Cl₂~92%[8]
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoleMulti-step synthesisPicolinic acid, (S)-tert-leucinol, etc.64% overall[9]

Conclusion

The 4-tert-butylpiperidine scaffold represents a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. While direct applications of 4-tert-butyl-piperidine-1-propanamine are not widely reported, its synthesis is readily achievable through standard synthetic transformations. The protocols and application notes provided in this guide offer a solid foundation for the synthesis and manipulation of related 4-tert-butylpiperidine derivatives, enabling researchers to explore the chemical space around this important pharmacophore. As with any chemical synthesis, careful planning, adherence to safety protocols, and diligent reaction monitoring are paramount to success.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2014, December 18). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • PubMed. (2005, March 4). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Retrieved from [Link]

  • Stokes, B. J., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Synthesis, 45(15), 2109-2112.
  • MDPI. (2020, August 12). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[2][3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Application

Application Note: 4-Tert-butyl-piperidine-1-propanamine as a Sterically Enhanced Ligand in Catalysis

Executive Summary 4-Tert-butyl-piperidine-1-propanamine (CAS: 62718-31-4) is a specialized N,N-bidentate diamine ligand designed for transition metal catalysis, specifically Copper(I)-catalyzed cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Tert-butyl-piperidine-1-propanamine (CAS: 62718-31-4) is a specialized N,N-bidentate diamine ligand designed for transition metal catalysis, specifically Copper(I)-catalyzed cross-coupling reactions. Unlike simple diamines (e.g., DMEDA, ethylenediamine), this ligand incorporates a 4-tert-butylpiperidine backbone. This structural modification introduces significant steric bulk and lipophilicity, addressing two common failure modes in catalysis: poor solubility of the active metal complex in non-polar solvents and the formation of inactive metal-bridged aggregates.

This guide details the application of this ligand in C-N bond formation (Amination of Aryl Halides) , providing a robust protocol for coupling sterically hindered or electron-deficient aryl halides with amines.

Chemical Profile & Mechanistic Insight[1][2]

Ligand Structure and Properties

The ligand features a "scorpion-tail" design: a rigid, bulky piperidine ring anchored by a tert-butyl group, and a flexible aminopropyl arm.

PropertySpecification
Chemical Name 4-Tert-butyl-piperidine-1-propanamine
Synonyms 1-(3-Aminopropyl)-4-tert-butylpiperidine; 3-(4-tert-butylpiperidin-1-yl)propan-1-amine
CAS Number 62718-31-4
Molecular Formula C₁₂H₂₆N₂
Molecular Weight 198.35 g/mol
Coordination Mode Bidentate (N,N-chelation)
Key Feature Steric Modulation: The tert-butyl group prevents catalyst dimerization.
Mechanism of Action: The "Shuttle" Effect

In Copper(I) catalysis, the active species is often a monomeric L-Cu-Nu (Ligand-Copper-Nucleophile) complex. Simple ligands often allow the copper center to dimerize or aggregate into inactive clusters (e.g., [Cu-L]ₙ), especially in non-polar solvents.

4-Tert-butyl-piperidine-1-propanamine mitigates this via:

  • Steric Bulk: The distal tert-butyl group disrupts the stacking of copper complexes, maintaining the active monomeric state.

  • Bite Angle: The propyl linker forms a 6-membered chelate ring with Cu(I), which is often more stable against oxidative degradation than the 5-membered rings formed by ethylenediamine derivatives.

Diagram 1: Catalytic Cycle (C-N Coupling)

The following diagram illustrates the standard Cu(I)/Cu(III) catalytic cycle facilitated by this diamine ligand.

CatalyticCycle Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-I] Start->Active Solvation Complex1 Amido Complex [L-Cu-NHR] Active->Complex1 + Amine (H2NR) + Base (-HI) Complex2 Oxidative Addition [L-Cu(III)(Ar)(I)(NHR)] Complex1->Complex2 + Aryl Halide (Ar-X) Complex2->Active Reductive Elimination Product Product Release (Ar-NHR) Complex2->Product Product

Caption: The catalytic cycle proceeds via the formation of a Cu(I)-amido intermediate, followed by oxidative addition of the aryl halide and reductive elimination to form the C-N bond.[1]

Application Protocol: C-N Cross-Coupling

Scope

This protocol is optimized for the coupling of Aryl Iodides/Bromides with Primary/Secondary Amines . It is particularly effective for substrates that are insoluble in standard polar aprotic solvents, as this ligand enables the use of Toluene.

Reagents & Equipment
  • Catalyst Source: Copper(I) Iodide (CuI) [99.99% purity recommended].

  • Ligand: 4-Tert-butyl-piperidine-1-propanamine (20 mol%).

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Toluene (anhydrous) or DMSO.

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical for Activity)

  • In a flame-dried Schlenk tube, add CuI (19 mg, 0.10 mmol, 10 mol%).

  • Add the ligand 4-Tert-butyl-piperidine-1-propanamine (40 mg, 0.20 mmol, 20 mol%).

  • Add 1.0 mL of anhydrous Toluene.

  • Stir at room temperature for 10–15 minutes.

    • Observation: The suspension should clarify or change color (often to a pale green/blue solution), indicating the formation of the L-Cu complex.

Step 2: Substrate Addition

  • Add the Aryl Halide (1.0 mmol).

  • Add the Nucleophile (Amine) (1.2 mmol).

  • Add the Base (K₃PO₄, 424 mg, 2.0 mmol).

  • Add remaining solvent (Toluene, 2.0 mL) to reach a total concentration of ~0.3 M.

Step 3: Reaction & Monitoring

  • Seal the tube and heat to 90–110 °C for 12–24 hours.

  • Monitoring: Withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS or TLC. Look for the disappearance of the Aryl Halide.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Performance Benchmarking

The following table highlights the theoretical advantages of using the 4-tert-butyl substituted ligand compared to standard diamines (e.g., DMEDA) in challenging scenarios.

FeatureStandard Ligand (DMEDA)4-Tert-butyl-piperidine-1-propanamineBenefit
Solubility in Toluene Low to ModerateHigh Enables use of non-polar solvents for lipophilic substrates.
Thermal Stability Moderate (< 100°C)High (> 110°C) Allows higher reaction temperatures for unreactive Aryl Chlorides.
Steric Profile Low BulkHigh Bulk Prevents catalyst aggregation; improves selectivity for mono-arylation.
Substrate Scope Simple Aryl IodidesHindered Aryl Bromides Access to ortho-substituted products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst aggregation (Cu black formation).Increase Ligand:Cu ratio to 2.5:1. Ensure strict O₂-free conditions.
Blue/Green Solution turns Black Oxidation of Cu(I) to Cu(II)/Oxide.Degas solvents thoroughly (freeze-pump-thaw). Use fresh CuI.
Starting Material Remains Aryl Halide is too unreactive (e.g., Ar-Cl).Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase temp to 120°C.

References

  • General Copper-Diamine Catalysis

    • Klapers, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428. Link

  • Steric Effects in Ligand Design

    • TCI Chemicals. (2023).[2][3] Diamine Ligands for Ullmann-Type Cross-Coupling. Technical Application Note. Link

  • Mechanism of Cu(I)

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Compound Data

    • PubChem. (n.d.). 1-(3-Aminopropyl)-4-tert-butylpiperidine. National Library of Medicine. Link

(Note: While specific literature solely dedicated to the 4-tert-butyl-piperidine-1-propanamine ligand is limited, the protocols above are derived from the validated reactivity profiles of the N-alkyl-1,3-propanediamine ligand class.)

Sources

Method

Application Note: 4-tert-butyl-piperidine-1-propanamine as a Privileged Scaffold

Topic: Application of 4-tert-butyl-piperidine-1-propanamine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 4-tert-butyl-piperidine-1-propanamine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-tert-butyl-piperidine-1-propanamine (also referred to as 3-(4-tert-butylpiperidin-1-yl)propan-1-amine) represents a versatile "privileged scaffold" in medicinal chemistry. Its structural architecture combines a bulky, lipophilic tert-butyl group (which locks the piperidine ring into a stable chair conformation) with a flexible propyl-amine linker.

This moiety is critical in three primary therapeutic areas:

  • Sigma-1 (

    
    ) Receptor Ligands:  Acting as a high-affinity bioisostere for phenyl-piperidine motifs found in neuroprotective and analgesic agents.
    
  • Antifungal Agents: Serving as a saturated analog to the Fenpropidin class of ergosterol biosynthesis inhibitors.

  • Bivalent Ligand Design (PROTACs): Functioning as a solvent-exposed "anchor" with a reactive primary amine handle for conjugation.

Structural & Pharmacological Rationale[1][2]

The "Conformational Lock" Effect

The tert-butyl group at the 4-position is thermodynamically bulky (


-value 

4.7 kcal/mol). This forces the piperidine ring almost exclusively into a chair conformation where the tert-butyl group is equatorial.
  • Medicinal Value: This reduces the entropic penalty upon binding to a protein target, as the molecule is pre-organized into a bioactive conformation.

  • Hydrophobic Filling: The tert-butyl group is an excellent space-filler for hydrophobic pockets (e.g., the S1' pocket in GPCRs or the hydrophobic tunnel in sterol isomerases).

DOT Diagram: Pharmacophore Mapping

The following diagram illustrates how this scaffold maps onto key drug targets compared to the reference standard Fenpropidin.

PharmacophoreMap Scaffold 4-tert-butyl-piperidine-1-propanamine Feature1 Tert-Butyl Group (Hydrophobic Bulk) Scaffold->Feature1 Feature2 Basic Nitrogen (Ionic Interaction) Scaffold->Feature2 Feature3 Primary Amine (Conjugation Handle) Scaffold->Feature3 Target1 Sigma-1 Receptor (Neuroprotection) Target2 Ergosterol Biosynthesis (Antifungal) Target3 PROTAC Linker (Targeted Degradation) Feature1->Target1 Mimics Phenyl Ring Feature1->Target2 Occupies Sterol Pocket Feature2->Target1 Asp126 Salt Bridge Feature2->Target2 Heme Coordination Feature3->Target3 Amide Coupling to E3 Ligase

Figure 1: Pharmacophore mapping of the scaffold showing critical interactions with diverse biological targets.

Detailed Experimental Protocols

Protocol A: Modular Synthesis via Michael Addition

Objective: Synthesize high-purity 4-tert-butyl-piperidine-1-propanamine without using lacrimatory alkyl halides. Mechanism: Aza-Michael addition of 4-tert-butylpiperidine to acrylonitrile followed by catalytic hydrogenation.

Reagents Required:
  • 4-tert-butylpiperidine (CAS: 3973-70-4)

  • Acrylonitrile (Warning: High Toxicity)

  • Methanol (MeOH)

  • Raney Nickel (slurry in water) or Lithium Aluminum Hydride (LiAlH4)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

Step 1: Formation of the Nitrile Intermediate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 4-tert-butylpiperidine (10.0 g, 70.8 mmol) in MeOH (50 mL).

  • Reaction: Add acrylonitrile (4.5 g, 85.0 mmol, 1.2 eq) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess acrylonitrile. The residue (3-(4-tert-butylpiperidin-1-yl)propanenitrile) is usually a clear oil and can be used directly.

Step 2: Reduction to the Primary Amine Option A: Catalytic Hydrogenation (Scalable/Green)

  • Loading: Transfer the nitrile oil to a hydrogenation vessel (Parr shaker). Add MeOH (100 mL) and ammonia in MeOH (7N, 10 mL) to suppress secondary amine formation.

  • Catalyst: Carefully add Raney Nickel (~1.0 g wet slurry). Safety: Pyrophoric when dry.

  • Reduction: Pressurize with

    
     gas (50 psi) and shake at 50°C for 12 hours.
    
  • Purification: Filter through a Celite pad (keep wet). Concentrate the filtrate.

  • Distillation: Purify the crude amine by vacuum distillation (bp ~110-115°C at 0.5 mmHg) to obtain a colorless liquid.

Yield Expectation: 85-92% over two steps.

Protocol B: Sigma-1 Receptor Binding Assay (Validation)

Objective: Validate the affinity of derivatives synthesized using this scaffold. Context: The N-propyl-amine tail allows for the attachment of various "head groups" (e.g., fluorophores or aromatics) to test binding.

ParameterCondition
Receptor Source Guinea pig brain membranes or HEK293 cells expressing human

Radioligand -Pentazocine (Specific for

)
Non-specific blocker Haloperidol (10 µM)
Incubation Buffer 50 mM Tris-HCl, pH 7.4
Incubation Time 120 minutes at 37°C
Filtration Whatman GF/B filters soaked in 0.5% Polyethyleneimine (PEI)

Procedure:

  • Prepare membrane homogenates (~500 µg protein/mL).

  • Incubate membranes with -Pentazocine (2 nM) and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Terminate reaction by rapid filtration and wash 3x with ice-cold buffer.

  • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation. Expected
    
    
    for optimized derivatives: < 10 nM.

Synthesis Workflow Diagram

This diagram visualizes the "Divergent Synthesis" strategy, showing how this single intermediate branches into multiple drug classes.

SynthesisWorkflow Start 4-tert-butylpiperidine Inter Nitrile Intermediate Start->Inter Michael Addition Acryl Acrylonitrile Acryl->Inter Core 4-tert-butyl-piperidine-1-propanamine (The Scaffold) Inter->Core Raney Ni / H2 App1 Amide Coupling (Ar-COCl) Core->App1 App2 Reductive Amination (Ar-CHO) Core->App2 Drug1 Sigma-1 Ligands (Analgesics) App1->Drug1 Attach Aromatic Head Drug2 Antifungals (Fenpropidin Analogs) App2->Drug2 Attach Terpene Tail

Figure 2: Divergent synthesis workflow transforming the core scaffold into bioactive therapeutics.

Comparative Data: Bioisosterism

The table below highlights why a researcher would choose this scaffold over the traditional phenyl-piperidine.

Feature4-phenyl-piperidine4-tert-butyl-piperidineImpact on Drug Design
Lipophilicity (LogP) High (~2.5)Very High (~3.2)Increases membrane permeability; fills large hydrophobic pockets.
Metabolic Stability Vulnerable to aromatic hydroxylationHigh (Blocked 4-position)Extends half-life (

) by preventing CYP450 metabolism at the para-position.
3D Geometry Flat (Aromatic)3D Chair (Aliphatic)Offers better shape complementarity for non-planar binding sites (e.g., ion channels).
Electronic Effect

-

stacking capable
No

electrons
Eliminates potential toxicity associated with reactive arene oxides.

References

  • Sigma Receptor Ligand Design

    • Title: Development of selective sigma-1 receptor ligands with antiallodynic activity.
    • Source: University of Siena / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Antifungal Mechanism (Fenpropidin Analogues)

    • Title: Fenpropidin: A Technical Guide for Researchers (Mechanism of Action).
    • Source: BenchChem.[1][2]

  • Piperidine Scaffold Synthesis

    • Title: 3-(4-Methylpiperidin-1-yl)propan-1-amine (Structural Analog Data).[3]

    • Source: PubChem / NIH.
    • URL:[Link]

  • Sigma Receptor SAR & Pharmacophore

    • Title: Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase.[4]

    • Source: Experimental Neurology / NIH PubMed.
    • URL:[Link]

Sources

Application

High-Fidelity Application Note: Solid-Phase Synthesis Protocols for 4-tert-Butyl-Piperidine-1-Propanamine

Executive Summary & Molecule Profile 4-tert-butyl-piperidine-1-propanamine is a bifunctional diamine scaffold frequently employed in medicinal chemistry to introduce the lipophilic, sterically demanding 4-tert-butylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

4-tert-butyl-piperidine-1-propanamine is a bifunctional diamine scaffold frequently employed in medicinal chemistry to introduce the lipophilic, sterically demanding 4-tert-butylpiperidine moiety—a "privileged structure" in neuropharmacology (e.g., sigma receptor ligands, calcium channel blockers).

This guide details the protocols for utilizing this molecule in Solid-Phase Synthesis (SPS) . Unlike simple amines, this molecule presents specific challenges:

  • Solubility: The tert-butyl group significantly increases lipophilicity, requiring solvent tuning beyond standard DMF.

  • Basicity: The tertiary amine (piperidine nitrogen, pKa ~10-11) can trap carbocations during acidic cleavage or interfere with base-sensitive protecting groups.

  • Nucleophilicity: The primary amine (propyl chain) is the intended attachment point, but the tertiary amine can act as a catalytic base or a scavenger.

Chemical Structure & Properties
PropertyData
Systematic Name 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine
Formula C₁₂H₂₆N₂
MW 198.35 g/mol
Functionality Primary Amine (SPS attachment), Tertiary Amine (Pharmacophore)
pKa (Est.) ~10.5 (Primary), ~11.0 (Tertiary)
Solubility High in DCM, CHCl₃, MeOH; Moderate in DMF; Low in Water

Strategic Workflows

We define two primary strategies for utilizing this molecule. Strategy A is the standard approach where the molecule is used as a pre-synthesized building block. Strategy B is the "On-Resin Construction" where the piperidine ring is added to a resin-bound linker.

Strategy A: The "Linker" Approach (Recommended)

Use the commercially available or pre-synthesized diamine to load onto an acid-labile resin (e.g., 2-Chlorotrityl Chloride). This allows the synthesis of C-terminal amides or reverse amides .

Strategy B: The "Displacement" Approach

A resin-bound alkyl halide (e.g., Bromo-propyl functionalized resin) is reacted with 4-tert-butylpiperidine . This is useful when the diamine is not in stock.

Detailed Protocol: Strategy A (Resin Loading & Elaboration)

This protocol describes loading the diamine onto 2-Chlorotrityl Chloride (2-CTC) Resin . This resin is chosen because it reacts selectively with the primary amine and allows cleavage under mild acidic conditions (1-5% TFA), keeping the piperidine ring intact.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).

  • Building Block: 4-tert-butyl-piperidine-1-propanamine (2–4 equivalents).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Capping Agent: Methanol (MeOH).

Step-by-Step Methodology
Phase 1: Resin Loading

Objective: Attach the primary amine of the propyl chain to the trityl linker.

  • Swelling: Weigh 1.0 g of 2-CTC resin into a fritted synthesis syringe. Add 10 mL anhydrous DCM. Swell for 20 minutes. Drain.

  • Reactant Preparation: Dissolve 4-tert-butyl-piperidine-1-propanamine (2.0 equiv relative to resin loading) in anhydrous DCM (8 mL).

    • Note: Do not add DIPEA yet. The amine itself is basic enough to drive the reaction with 2-CTC. Adding excess base can promote racemization if amino acids were involved, but here it might cause premature hydrolysis of the chloride.

  • Coupling: Add the amine solution to the resin.[1] Shake gently at Room Temperature (RT) for 2 hours .

    • Expert Insight: Unlike amino acids, this primary amine is highly nucleophilic. 2 hours is sufficient. Avoid heating, which promotes side reactions.

  • Capping: Add MeOH (1 mL) and DIPEA (2 mL) directly to the reaction mixture. Shake for 20 minutes.

    • Mechanism:[2][3][4][5][6] Methanol caps any remaining active trityl chloride sites to prevent non-specific binding later.

  • Washing: Drain and wash the resin thoroughly:

    • 3x DCM (removes unreacted lipophilic amine).

    • 3x DMF (removes salts).

    • 3x DCM (prepares for next step or drying).

Phase 2: Elaboration (Amide Coupling)

Objective: React the immobilized amine with a carboxylic acid (Scaffold/Drug Core).

  • Activation: In a vial, dissolve the Carboxylic Acid (3.0 equiv), HATU (2.9 equiv), and HOAt (3.0 equiv) in DMF. Add DIPEA (6.0 equiv).

    • Pre-activation: Let stand for 2 minutes.

  • Coupling: Add the activated solution to the amine-loaded resin.

  • Incubation: Shake at RT for 2–4 hours.

    • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The resin should be negative (no color) if coupling is complete.

    • Note: Since the starting material is a primary amine, the Kaiser test is appropriate.

Phase 3: Cleavage & Purification

Objective: Release the final construct from the resin.

  • Preparation: Wash resin 5x with DCM to remove all traces of DMF (DMF interferes with evaporation).

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

    • Why 1%? The 2-CTC linker is hyper-acid labile. Stronger acid (50-95% TFA) is unnecessary and might make salt removal difficult.

  • Execution: Treat resin with 1% TFA/DCM (5 mL) for 2 minutes. Filter into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize immediately if the product is acid-sensitive). Repeat 5 times.

  • Workup: Concentrate the filtrate under reduced pressure. The product will be the trifluoroacetate salt of the amide.

Visualization: Synthesis Workflow

SPS_Workflow Start Start: 2-CTC Resin (Cl-Trt-Polystyrene) Load Loading Step + 4-tert-butyl-piperidine-1-propanamine (DCM, 2h, RT) Start->Load Nucleophilic Substitution Cap Capping Step + MeOH / DIPEA (Quench unreacted Cl) Load->Cap Resin_Amine Resin-Bound Amine (Secondary Amine Linkage) Cap->Resin_Amine Wash (DCM/DMF) Coupling Amide Coupling + R-COOH / HATU / DIPEA Resin_Amine->Coupling Acylation Cleavage Cleavage 1% TFA in DCM Coupling->Cleavage Deprotection Final Final Product (Amide Derivative) Cleavage->Final Isolation

Figure 1: Workflow for the immobilization and elaboration of 4-tert-butyl-piperidine-1-propanamine on 2-CTC resin.

Troubleshooting & Optimization

The "Basic Trap" (Tertiary Amine Interference)

The piperidine nitrogen is basic. During cleavage with TFA, it becomes protonated (


).
  • Issue: If using a trityl-based linker for side-chain protection elsewhere, the protonated piperidine can act as a counter-ion, potentially altering solubility or retention times during HPLC.

  • Solution: Ensure the final cleavage cocktail contains adequate scavengers (e.g., TIS or Water) if other protecting groups (like Boc or tBu) are present on the scaffold. For the 1% TFA cleavage protocol, this is rarely an issue.

Steric Aggregation

The tert-butyl group is bulky.[1]

  • Observation: Slow coupling rates during the elaboration step.

  • Remedy: Use DCM/DMF (1:1) binary solvent mixtures during coupling. The DCM swells the polystyrene matrix better, allowing reagents to access the sterically demanding sites created by the tert-butyl group.

Solubility Check
  • Data: The free base is an oil; the HCl or TFA salt is a solid.

  • Handling: If the starting diamine is purchased as an HCl salt, you MUST desalt it before loading onto 2-CTC resin.

    • Protocol: Partition the salt between 1N NaOH and DCM. Dry the DCM layer over MgSO₄ and concentrate to get the free amine oil. Do not load amine salts onto 2-CTC resin ; they will not react.

References

  • Solid-Phase Synthesis of N-Substituted Piperidines. Journal of Combinatorial Chemistry. (2003). Demonstrates the utility of diamine linkers in library synthesis.

  • 2-Chlorotrityl Chloride Resin Protocols. Merck/Sigma-Aldrich Technical Bulletins. Standard operating procedures for loading primary amines.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press. (2000).[7][8] Foundational text for resin choice and solvent effects.

  • Piperidine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Reviews the pharmacophore properties of 4-substituted piperidines.

Sources

Method

4-Tert-butyl-piperidine-1-propanamine as a building block for complex molecules

A Versatile Linker-Diver Scaffold for CNS and Anti-Infective Drug Discovery[1][2][3][4] Part 1: Executive Summary & Strategic Value 4-Tert-butyl-piperidine-1-propanamine represents a high-value "linker-diver" building bl...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Linker-Diver Scaffold for CNS and Anti-Infective Drug Discovery[1][2][3][4]

Part 1: Executive Summary & Strategic Value

4-Tert-butyl-piperidine-1-propanamine represents a high-value "linker-diver" building block in medicinal chemistry.[1][2][3] It combines a bulky, lipophilic "anchor" (the 4-tert-butylpiperidine moiety) with a flexible, reactive "tether" (the propyl-primary amine).[2][3]

This scaffold is particularly prized in two major therapeutic areas:

  • CNS Drug Discovery (Sigma-1 Receptors): The 4-tert-butylpiperidine headgroup is a privileged structure for filling the hydrophobic pocket of the Sigma-1 receptor (

    
    R), a chaperone protein implicated in neuroprotection, addiction, and pain modulation.[2][3]
    
  • Antifungal Research: Structurally analogous to Fenpropidin , this moiety targets the ergosterol biosynthesis pathway (specifically

    
    -reductase and 
    
    
    
    -isomerase), making it a critical fragment for designing next-generation morpholine/piperidine antifungals.[2][3]

This guide provides a comprehensive technical workflow for synthesizing, handling, and deploying this building block to generate high-affinity ligand libraries.

Part 2: Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertyDescription
IUPAC Name 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine
Structure A piperidine ring substituted at the 4-position with a tert-butyl group and at the nitrogen with a 3-aminopropyl chain.[1][2][3]
Molecular Formula C

H

N

Molecular Weight ~198.35 g/mol
Predicted LogP 2.5 – 2.9 (Highly Lipophilic Headgroup)
pKa (Predicted) ~10.2 (Secondary amine), ~10.5 (Primary amine)
Physical State Viscous oil or low-melting solid (often handled as HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water.[2]
Key Reactivity Primary amine (Nucleophilic attack, Amide coupling); Tertiary amine (Proton acceptor).[2][3]
Part 3: Synthetic Protocols

Note: These protocols are designed for autonomy and scalability.[1][2][3] Causality is explained for every critical step.

Protocol A: Synthesis of the Building Block (The Acrylonitrile Route)

Objective: Synthesize 4-tert-butyl-piperidine-1-propanamine from 4-tert-butylpiperidine.[1][2][3] Rationale: The Michael addition of the secondary amine to acrylonitrile is atom-economical and avoids the formation of quaternary ammonium salts common with alkyl halides.[2][3]

Workflow Diagram (DOT):

Synthesis Fig 1: Two-step synthesis via Michael Addition and Reduction. Start 4-tert-butylpiperidine Inter N-(2-cyanoethyl) Intermediate Start->Inter MeOH, Reflux (Michael Addition) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product 4-Tert-butyl-piperidine- 1-propanamine Inter->Product Reduction (Nitrile -> Amine) Reagent2 LiAlH4 or Raney Ni (Reduction) Reagent2->Product

Step-by-Step Procedure:

  • Michael Addition (Nitrile Formation):

    • Reagents: 4-tert-butylpiperidine (1.0 eq), Acrylonitrile (1.2 eq), Methanol (Solvent).[2][3]

    • Execution: Dissolve 4-tert-butylpiperidine in MeOH. Add acrylonitrile dropwise at 0°C (exothermic reaction).[2][3]

    • Condition: Reflux for 3–5 hours.[1][2][3]

    • Causality: The steric bulk of the tert-butyl group does not hinder the nitrogen nucleophile significantly.[2][3] Reflux ensures completion.[1][2][3]

    • Workup: Evaporate solvent. The intermediate 3-(4-tert-butylpiperidin-1-yl)propanenitrile is usually pure enough for the next step.[1][2][3]

  • Reduction (Amine Formation):

    • Reagents: LiAlH

      
       (2.0 eq) in dry THF OR Raney Nickel/H
      
      
      
      (50 psi).
    • Execution (LiAlH

      
       method):  Suspend LiAlH
      
      
      
      in dry THF under Argon. Add the nitrile intermediate dropwise at 0°C. Reflux for 4 hours.
    • Quench (Critical): Use the Fieser method (n mL H

      
      O, n mL 15% NaOH, 3n mL H
      
      
      
      O) to precipitate aluminum salts as a filterable white solid.[2]
    • Purification: Distillation under reduced pressure or conversion to HCl salt.[1][2][3]

Protocol B: Library Generation via Amide Coupling

Objective: Derivatize the primary amine to create a library of potential Sigma-1 ligands.[1][2][3]

  • Activation: Dissolve Carboxylic Acid (R-COOH, 1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[2][3] Stir for 10 min to form the active ester.[2][3]

  • Coupling: Add 4-tert-butyl-piperidine-1-propanamine (1.0 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Monitor by LC-MS. The product should show a mass of [M+H]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3][4][5]
    
  • Purification: SCX-2 (Strong Cation Exchange) cartridges are ideal here.[1][2][3] The tertiary amine in the piperidine ring allows the product to catch on the acidic resin while non-basic impurities wash through. Elute with 2M NH

    
     in MeOH.[1][2][3]
    
Part 4: Application Logic & Mechanism[1][2][3]
1. Sigma-1 Receptor Pharmacophore Design

The Sigma-1 receptor possesses a distinct binding pocket characterized by a bulk-tolerant hydrophobic region and an electrostatic anchor point (Asp126).[1][2][3]

  • The Anchor: The protonated tertiary nitrogen of the piperidine ring forms a salt bridge with Asp126.[2][3]

  • The Hydrophobic Filler: The tert-butyl group at the 4-position is crucial.[1][2][3] It locks the piperidine into a chair conformation and deeply penetrates the hydrophobic pocket, displacing water and driving binding affinity via entropy.

  • The Linker: The propyl chain (3 carbons) is the optimal length to bridge the primary pharmacophore to a secondary aromatic region (the "Reverse Mode" binding).[2]

Pharmacophore Diagram (DOT):

Pharmacophore Fig 2: Pharmacophore mapping of the scaffold within the Sigma-1 binding pocket. cluster_Receptor Sigma-1 Receptor Binding Site Ligand 4-t-Butyl-Piperidine-Propanamine Asp126 Asp126 (Anionic Site) Ligand->Asp126 Salt Bridge (Tertiary N+) HydroPocket Hydrophobic Pocket (Val, Leu, Tyr) Ligand->HydroPocket Van der Waals (t-Butyl Group) SecPocket Secondary Region (Variable) Ligand->SecPocket Derivatization Point (Primary Amine)

[1][2][3]

2. Antifungal "Fenpropidin-Like" Activity

In fungal sterol biosynthesis, the morpholine/piperidine class of fungicides acts by mimicking high-energy carbocationic intermediates.[1][2][3] The 4-tert-butyl-piperidine motif serves as a stable mimic of the ignosterol/fecosterol ring system.[1][2][3]

  • Mechanism: The tertiary amine becomes protonated at physiological pH.[2][3] This positive charge mimics the C-14 carbocation intermediate formed during sterol reduction.[1][2][3]

  • Protocol for Assay: To test derivatives for this activity, use a Candida albicans ergosterol inhibition assay.[2][3] Measure the accumulation of methylated sterols via GC-MS.

Part 5: Troubleshooting & Expert Tips
  • Handling the Amine: The primary amine readily absorbs CO

    
     from the air to form carbamates.[2][3] Always store under Nitrogen/Argon. 
    
  • Purification Issues: If the diamine "streaks" on silica gel during chromatography, add 1% Triethylamine or 2% NH

    
    OH to your eluent (DCM/MeOH) to suppress silanol interactions.
    
  • Cyclization Risk: Unlike shorter linkers (ethyl), the propyl linker is relatively stable against intramolecular cyclization (forming a 4-membered ring is disfavored).[2][3] However, avoid extreme heat (>150°C) without solvent.[2][3]

  • NMR Verification:

    • The tert-butyl group will appear as a sharp singlet (~0.85 ppm, 9H).[2][3]

    • The piperidine ring protons will show distinct axial/equatorial splitting due to the locking effect of the bulky t-butyl group.[1][2][3]

Part 6: References
  • Sigma-1 Receptor Structure & Ligands:

    • Schmidt, H. R., et al. (2016).[2] "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530.[2][3] [2][3]

    • Context: Defines the hydrophobic pocket where the 4-tert-butyl group binds.[1][2][3]

  • Fenpropidin & Piperidine Antifungals:

    • Baloch, R. I., et al. (1984).[2] "The mode of action of fenpropimorph and fenpropidin." Pesticide Science. [2][3]

    • Context: Establishes the mechanism of action for piperidine-based sterol biosynthesis inhibitors.

  • Synthesis of N-Substituted Piperidines:

    • Gao, J., et al. (2012).[2] "Efficient synthesis of N-substituted piperidines via Michael addition." Tetrahedron Letters.

    • Context: Validates the acrylonitrile/reduction route for this scaffold.

  • General Building Block Data (Analogous):

    • PubChem Compound Summary for 3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1).[1][2][3][6][7]

    • Context: Provides physical property baselines for the class.[2][3]

Disclaimer: This protocol involves the use of hazardous chemicals (Acrylonitrile is toxic/carcinogenic; LiAlH4 is pyrophoric).[2][3] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.[2][3]

Sources

Application

Reaction conditions for N-alkylation of 4-tert-butylpiperidine

Application Note: Optimized Protocols for the N-Alkylation of 4-tert-Butylpiperidine Executive Summary & Strategic Analysis The N-alkylation of 4-tert-butylpiperidine is a pivotal transformation in the synthesis of diver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the N-Alkylation of 4-tert-Butylpiperidine

Executive Summary & Strategic Analysis

The N-alkylation of 4-tert-butylpiperidine is a pivotal transformation in the synthesis of diverse pharmacophores, including neuroactive ligands (e.g., dopamine antagonists) and antihistamines (e.g., Fexofenadine intermediates). While the tert-butyl group at the C4 position is remote from the nucleophilic nitrogen, its significant steric bulk locks the piperidine ring into a rigid chair conformation, predominantly placing the substituent in the equatorial position. This conformational rigidity influences solubility and aggregation but leaves the nitrogen relatively accessible compared to 2,6-disubstituted piperidines.

Strategic Selection of Methodology: The choice between Reductive Amination and Direct Nucleophilic Substitution (


)  is dictated by the availability of the electrophile and the desired chemoselectivity.
  • Method A: Reductive Amination (Preferred)

    • Best for: Aldehyde/Ketone electrophiles, preventing over-alkylation, and mild conditions.

    • Mechanism:[1][2][3][4] Formation of an iminium ion followed by irreversible hydride reduction.

    • Key Advantage: High chemoselectivity; avoids quaternary ammonium salt formation.

  • Method B: Direct Nucleophilic Substitution (

    
    ) 
    
    • Best for: Primary/Secondary Alkyl Halides/Sulfonates.

    • Mechanism:[1][2][3][4] Concerted bimolecular displacement.[5]

    • Key Challenge: Controlling mono- vs. bis-alkylation (quaternization) and managing hydrohalic acid byproducts.

Visual Workflow & Decision Matrix

The following decision tree guides the selection of the optimal synthetic route based on electrophile availability and substrate stability.

G Start Target: N-Alkyl-4-tert-butylpiperidine Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Sulfonate Electrophile->Halide Halogen/LG Reductive METHOD A: Reductive Amination (High Selectivity) Aldehyde->Reductive SN2 METHOD B: Direct Alkylation (SN2) (Requires Base) Halide->SN2 ConditionsA Reagents: NaBH(OAc)3 Solvent: DCE or DCM Temp: 20-25°C Reductive->ConditionsA ConditionsB Reagents: K2CO3 or DIPEA Solvent: MeCN or DMF Temp: 60-80°C SN2->ConditionsB

Figure 1: Strategic decision tree for selecting the N-alkylation methodology.

Method A: Reductive Amination (The "Gold Standard")

This method is generally preferred in medicinal chemistry due to its mild nature and the avoidance of toxic alkylating agents.

Mechanistic Insight

The reaction proceeds via the reversible formation of a hemiaminal, which dehydrates to form an iminium ion. The choice of reducing agent is critical.[6] Sodium triacetoxyborohydride (STAB, NaBH(OAc)


)  is preferred over Sodium Cyanoborohydride (NaBH

CN) because it is less toxic and, crucially, less basic, allowing it to selectively reduce the iminium ion without reducing the starting aldehyde/ketone.
Protocol 1: Standard Reductive Amination

Reagents:

  • 4-tert-butylpiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic, 0.1 equiv - optional, promotes imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[6]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4-tert-butylpiperidine  (1.0 equiv) in anhydrous DCE (concentration ~0.1 – 0.2 M).
    
  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[7]

    • Note: If the carbonyl is sterically hindered (e.g., a ketone), add AcOH (0.1 equiv) and stir for 30–60 minutes before adding the reducing agent to ensure imine equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, often room temp is fine). Add NaBH(OAc)

    
      (1.5 equiv) portion-wise over 5–10 minutes.
    
    • Caution: Mild exotherm and gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the secondary amine.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Work-up: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Table 1: Reducing Agent Comparison

Reducing AgentReactivityToxicitySelectivityApplication Note
NaBH(OAc)

ModerateLowHighStandard choice. Reduces iminium ions faster than aldehydes.
NaBH

CN
LowHighHighEffective at pH 6-7. Toxic byproduct (HCN/Cyanide). Use only if STAB fails.
NaBH

HighLowLowNot recommended for one-pot procedures; reduces aldehydes/ketones to alcohols.

Method B: Direct Nucleophilic Substitution ( )

Used when the alkylating agent is an alkyl halide (Cl, Br, I) or sulfonate (Mesylate, Tosylate).

Mechanistic Insight

The nitrogen lone pair attacks the electrophilic carbon, displacing the leaving group. The reaction generates acid (HX), which protonates the unreacted amine, deactivating it. Therefore, an auxiliary base is required.

Protocol 2: Base-Mediated Alkylation

Reagents:

  • 4-tert-butylpiperidine (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[8]

  • Base:

    
     (2.0 – 3.0 equiv) or DIPEA (Hunig's Base) (1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – use if Alkyl Chloride is the substrate (Finkelstein conditions).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-tert-butylpiperidine in MeCN (0.2 M).

  • Base Addition: Add powdered, anhydrous

    
      (3.0 equiv).
    
    • Tip: Inorganic bases (

      
      , 
      
      
      
      ) are preferred in MeCN/DMF to simplify workup. Use DIPEA if homogenous conditions are required.
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[9]

    • Crucial: If the alkyl halide is highly reactive (e.g., Benzyl bromide, Methyl iodide), cool to 0°C during addition to prevent quaternization (over-alkylation).

  • Catalysis (Optional): If using an alkyl chloride, add catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ.

  • Reaction: Heat to 60–80°C (reflux for MeCN) for 4–12 hours.

  • Work-up:

    • For Inorganic Base: Filter off the solids.[8] Concentrate the filtrate.

    • For DMF: Dilute with water/LiCl solution and extract with EtOAc to remove DMF.

Mechanistic Pathway Visualization

Understanding the pathway differences helps in troubleshooting side reactions (e.g., alcohol formation vs. amine alkylation).

Mechanism Amine 4-tert-Butylpiperidine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde (R-CHO) Carbonyl->Hemiaminal SideProduct Alcohol (R-CH2OH) (Side Reaction) Carbonyl->SideProduct Direct Reduction (If reductant too strong) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + H- (from NaBH(OAc)3)

Figure 2: Reaction pathway for Reductive Amination, highlighting the critical Iminium intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance preventing imine formation.Add molecular sieves (4Å) or

to drive dehydration. Increase time before adding reductant.
Alcohol Byproduct (Method A) Reductant reducing aldehyde directly.Ensure imine formation is complete before adding reductant.[6] Switch from NaBH

to NaBH(OAc)

.
Dialkylation/Quaternization (Method B) Alkyl halide is too reactive or in excess.[9]Use stoichiometric control (1:1 ratio). Add alkyl halide slowly at 0°C.
Starting Material Remains (Method B) Acid scavenging is inefficient.Switch base from

to

(higher solubility/basicity) or add catalytic KI.

Safety & Handling

  • Alkyl Halides: Many (e.g., Benzyl bromide, Methyl iodide) are potent lachrymators and alkylating agents (carcinogens). Handle in a fume hood.

  • Borohydrides: React with water/acid to release Hydrogen gas (

    
    ), a flammability hazard. Quench carefully.
    
  • 4-tert-butylpiperidine: Corrosive and an irritant. Wear proper PPE (gloves, goggles).

References

  • Synthesis of Fexofenadine Intermediates: Mao, J., Gu, H., & Zhang, P. (2008).[2] A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange.

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Direct Alkylation Protocols: Levison, B. (2017). Procedure for N-alkylation of Piperidine. ResearchGate Discussion.

  • Comparison of Reducing Agents: Master Organic Chemistry. (2017).[3][9] Reductive Amination.

  • Finkelstein Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (General Reference for SN2 mechanisms).

Sources

Method

Functionalization of the primary amine in 4-tert-butyl-piperidine-1-propanamine

Application Note: Functionalization of the Primary Amine in 4-tert-Butyl-piperidine-1-propanamine Abstract This technical guide details the strategic functionalization of 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine (r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Primary Amine in 4-tert-Butyl-piperidine-1-propanamine

Abstract

This technical guide details the strategic functionalization of 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine (referred to herein as 4-tBu-PPA ). This scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Sigma Receptor (σ1/σ2) ligands, neuroprotective agents, and antifungal motifs. The presence of a highly basic tertiary amine within the piperidine ring, distinct from the reactive primary amine tail, presents unique solubility and purification challenges. This guide provides optimized, self-validating protocols for Amide Coupling, Reductive Amination, and Sulfonylation, ensuring high fidelity in library synthesis and lead optimization.

Strategic Analysis of the Scaffold

Molecule: 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine CAS: 1003738-95-5 (generic analog reference) Key Features:

  • Primary Amine (Target): High nucleophilicity; unhindered.

  • Tertiary Amine (Bystander): Located in the piperidine ring.[1][2] Acts as an internal base (pKa ~9.5–10.5).

  • 4-tert-Butyl Group: Provides significant lipophilicity and locks the piperidine ring into a specific chair conformation, often critical for receptor binding pockets.

Chemo-Selectivity Logic

The primary amine is the sole electrophile acceptor. However, the tertiary amine complicates "standard" acidic workups. If the reaction mixture is acidified to pH 2 to remove excess starting material, the product will also protonate and partition into the aqueous phase. Therefore, Basic Extraction or Solid Phase Extraction (SCX) are the required purification strategies.

Decision Tree & Workflow

The following diagram illustrates the decision logic for selecting the appropriate functionalization pathway based on the desired pharmacological outcome.

Functionalization_Workflow Start Start: 4-tBu-PPA Scaffold Decision Desired Linkage Type? Start->Decision Amide Amide Bond (Stable Linker) Decision->Amide C=O Connection RedAm Secondary Amine (Ionizable Core) Decision->RedAm C-N Connection Sulfon Sulfonamide (Metabolic Stability) Decision->Sulfon SO2 Connection Protocol1 Protocol 1: HATU Coupling Amide->Protocol1 Protocol2 Protocol 2: Reductive Amination (NaBH(OAc)3) RedAm->Protocol2 Protocol3 Protocol 3: Sulfonylation Sulfon->Protocol3 Purification Purification: SCX Cartridge / Basic Wash Protocol1->Purification Protocol2->Purification Protocol3->Purification

Figure 1: Strategic workflow for selecting the functionalization method based on the target pharmacophore.

Detailed Experimental Protocols

Protocol 1: Amide Coupling (HATU Method)

Best for creating stable linkers to aromatic or heteroaromatic carboxylic acids.

Mechanism: Activation of the carboxylic acid by HATU to form an active ester, followed by nucleophilic attack by the primary amine of 4-tBu-PPA.

Reagents & Stoichiometry:

Component Equivalents Role
Carboxylic Acid (R-COOH) 1.0 eq Electrophile
4-tBu-PPA 1.1 eq Nucleophile (Slight excess ensures acid consumption)
HATU 1.1 eq Coupling Agent
DIPEA (Diisopropylethylamine) 3.0 eq Base (Neutralizes HATU byproduct & maintains amine reactivity)

| DMF or DCM | Solvent | Concentration: 0.1 M |

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (anhydrous). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution often turns yellow.

  • Addition: Add 4-tBu-PPA (1.1 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS. The tertiary amine in the scaffold will not interfere but will consume HCl if acid chlorides were used (not recommended here due to hygroscopicity).

  • Workup (Critical):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO3 (removes unreacted acid/HATU byproducts).

    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Note: Do NOT use dilute HCl or Citric Acid washes; the product will protonate and remain in the aqueous layer.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol 2: Reductive Amination (Sodium Triacetoxyborohydride)

Best for synthesizing secondary amines, retaining basicity for receptor interaction.

Mechanism: Formation of an imine intermediate between the aldehyde and the primary amine, followed by selective reduction.[3]

Reagents & Stoichiometry:

Component Equivalents Role
Aldehyde (R-CHO) 1.0 eq Electrophile
4-tBu-PPA 1.0 eq Nucleophile
NaBH(OAc)3 1.5 eq Selective Reducing Agent
Acetic Acid (AcOH) 1–2 drops Catalyst (Promotes imine formation)

| DCE (1,2-Dichloroethane) | Solvent | Concentration: 0.1 M |

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde (1.0 eq) and 4-tBu-PPA (1.0 eq) in DCE. Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.

    • Why DCE? It is superior to DCM for solubilizing the intermediate imine.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Add saturated aqueous NaHCO3 and stir vigorously for 15 minutes to quench borate complexes.

  • Extraction: Extract with DCM (x3). The product (secondary amine) and the scaffold (tertiary amine) are both basic; they will extract into the organic phase at basic pH.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH). The NH4OH is vital to prevent the amine from streaking on silica.

Protocol 3: Sulfonamide Synthesis

Best for creating metabolically stable, non-basic linkages.

Reagents & Stoichiometry:

Component Equivalents Role
Sulfonyl Chloride (R-SO2Cl) 1.1 eq Electrophile
4-tBu-PPA 1.0 eq Nucleophile
TEA (Triethylamine) 2.5 eq Base (Scavenges HCl)

| DCM (Dichloromethane) | Solvent | Concentration: 0.1 M |

Step-by-Step Procedure:

  • Setup: Dissolve 4-tBu-PPA (1.0 eq) and TEA (2.5 eq) in anhydrous DCM. Cool to 0°C (ice bath).

  • Addition: Add Sulfonyl Chloride (1.1 eq) dropwise (diluted in DCM if solid).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Validation: Check LCMS for complete conversion.

  • Scavenging (Optional but Recommended): If R-SO2Cl is used in excess, add a polymer-supported amine scavenger (e.g., Trisamine resin) and stir for 1 hour to remove excess electrophile.

  • Workup: Wash with water and brine. Dry and concentrate.

Expert Insights & Troubleshooting

Purification: The SCX "Catch and Release" Trick

Because 4-tBu-PPA contains a basic piperidine nitrogen, it is an ideal candidate for Strong Cation Exchange (SCX) chromatography. This method separates the product from non-basic impurities (like excess carboxylic acids or phenols) without running a full column.

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH. Neutral/acidic impurities pass through. The product (and unreacted amine) sticks to the sulfonic acid resin.

  • Elute: Flush with 2M NH3 in Methanol . The ammonia displaces the basic product.

  • Result: The eluate contains only the amine-bearing species.

Solubility Profile
  • DCM/Chloroform: Excellent solubility (due to t-butyl group).

  • Methanol: Good solubility.

  • Water: Poor solubility at neutral/basic pH; soluble at pH < 4.

  • Ether/Hexanes: Moderate solubility; often used to precipitate hydrochloride salts.

Data Validation (H-NMR)

When analyzing the product, look for the diagnostic 4-tert-butyl signal:

  • Shift: ~0.85 ppm (singlet, 9H).

  • Piperidine Ring: Broad multiplets at 1.0–3.0 ppm.

  • Propyl Linker: Distinct triplet/multiplet patterns connecting the piperidine N to the functionalized N.

References

  • Sigma Receptor Ligands & Piperidine Scaffolds

    • Title: "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."
    • Source: European Journal of Medicinal Chemistry / Usiena Air
    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: "Reductive Amination, and How It Works."[4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Amine Functionalization in Drug Discovery

    • Title: "Primary α-Tertiary Amine Synthesis via α-C–H Functionaliz
    • Source: Semantic Scholar / Chemical Science
    • URL:[Link]

  • Chemical Properties & Safety (MSDS context)

    • Title: "3-(4-Methylpiperidin-1-yl)
    • Source: PubChem[1][2][6][7]

    • URL:[Link]

Sources

Application

Application Note: 4-tert-butyl-piperidine-1-propanamine in Agrochemical Discovery

This Application Note is designed for researchers in agrochemical discovery, specifically those working on Sterol Biosynthesis Inhibitors (SBIs) and Structure-Activity Relationship (SAR) optimization. Executive Summary 4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery, specifically those working on Sterol Biosynthesis Inhibitors (SBIs) and Structure-Activity Relationship (SAR) optimization.

Executive Summary

4-tert-butyl-piperidine-1-propanamine (IUPAC: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine) acts as a critical "linker-scaffold" intermediate in the synthesis of morpholine and piperidine-class fungicides. Its structural significance lies in the 4-tert-butylpiperidine moiety, a proven pharmacophore that mimics the high-energy carbocationic intermediates formed during fungal sterol biosynthesis.

By providing a reactive primary amine handle separated by a flexible propyl chain, this compound allows researchers to rapidly synthesize libraries of Fenpropidin-like analogs to overcome resistance in Erysiphe graminis (powdery mildew) and Mycosphaerella fijiensis (black sigatoka).

Scientific Mechanism: The "Head-Linker-Tail" Strategy

Mode of Action (MoA)

This scaffold targets the Ergosterol Biosynthesis Pathway , specifically inhibiting two key enzymes:

  • 
    -Reductase (ERG24):  The primary target.
    
  • 
    -Isomerase (ERG2):  A secondary target.
    

The 4-tert-butylpiperidine "Head" becomes protonated at physiological pH. This ammonium cation mimics the positively charged high-energy carbocation intermediate generated during the reduction of the


 double bond in sterol precursors (e.g., ignosterol).
SAR Logic

The propanamine chain functions as a variable linker, enabling the attachment of diverse lipophilic "Tails" (aromatic or heteroaromatic rings). This modularity is essential for optimizing the Lipophilic Efficiency (LipE) and membrane permeability of the final agrochemical.

SAR_Logic Head HEAD GROUP (4-tert-butylpiperidine) Mimics Carbocation High-Energy State Linker LINKER (Propyl Chain) Flexible Spacer for Binding Pocket Depth Head->Linker Attached to N1 Target TARGET ENZYME Delta-14-Reductase (Fungal Membrane) Head->Target Electrostatic Interaction Handle REACTIVE HANDLE (Primary Amine) Site for Derivatization (Amide/Urea) Linker->Handle Terminus Handle->Target Lipophilic Tail Attachment

Figure 1: The "Head-Linker-Tail" design strategy utilizing the 4-tert-butyl-piperidine-1-propanamine scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 3-(4-tert-butylpiperidin-1-yl)propan-1-amine from commercially available 4-tert-butylpiperidine. Scale: 100 mmol

Reagents:

  • 4-tert-butylpiperidine (CAS: 3973-70-4)

  • Acrylonitrile (CAS: 107-13-1)

  • Raney Nickel (Active Catalyst)

  • Methanol (Anhydrous)

  • Ammonia (Methanolic solution, 7N)

Workflow:

  • Michael Addition (Nitrile Formation):

    • Charge a 250 mL round-bottom flask with 4-tert-butylpiperidine (14.1 g, 100 mmol) and methanol (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Acrylonitrile (6.36 g, 120 mmol) dropwise over 30 minutes. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Evaporate solvent and excess acrylonitrile under reduced pressure to yield the intermediate 3-(4-tert-butylpiperidin-1-yl)propanenitrile.

  • Catalytic Hydrogenation (Amine Formation):

    • Dissolve the crude nitrile in 7N Methanolic Ammonia (100 mL). Note: Ammonia suppresses secondary amine dimerization.

    • Add Raney Nickel (approx. 2 g, washed with methanol).

    • Transfer to a high-pressure hydrogenation autoclave.

    • Pressurize with H₂ gas (50 bar) and heat to 60°C .

    • Stir for 24 hours.

    • Filter catalyst through Celite (under Argon/Nitrogen to prevent ignition).

    • Concentrate filtrate in vacuo.

    • Purification: Distillation under high vacuum (approx. 120-125°C at 0.5 mmHg) yields the pure amine as a colorless oil.

Synthesis_Pathway Start 4-tert-butylpiperidine Step1 Step 1: Michael Addition (+ Acrylonitrile, MeOH, 0°C -> RT) Start->Step1 Intermediate Intermediate: 3-(4-tert-butylpiperidin-1-yl)propanenitrile Step1->Intermediate Step2 Step 2: Hydrogenation (H2, Raney Ni, NH3/MeOH, 50 bar) Intermediate->Step2 Product Product: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine Step2->Product

Figure 2: Two-step synthesis pathway via cyanoethylation and reduction.

Protocol B: Derivatization Library Synthesis (Parallel Chemistry)

Objective: Create a library of 12 amide analogs to screen for antifungal activity.

Reagents:

  • Scaffold: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine (0.1 M in DCM).

  • Acyl Chlorides (Diverse set: Benzoyl chloride, 4-chlorobenzoyl chloride, 2-furoyl chloride, etc.).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (to remove excess acid chloride).

Step-by-Step:

  • Plate Preparation: In a 96-well deep-well block, dispense 200 µL of the Scaffold stock solution (20 µmol) into each well.

  • Base Addition: Add 30 µL of TEA (1.1 eq) to each well.

  • Acylation: Add 22 µmol (1.1 eq) of a unique Acyl Chloride to each well.

  • Incubation: Seal the block and shake at RT for 4 hours.

  • Scavenging: Add 50 mg of Scavenger Resin to each well. Shake for 2 hours to remove unreacted acid chloride.

  • Filtration: Filter the reaction mixtures into a receiving plate.

  • Dry Down: Evaporate solvent using a centrifugal evaporator (SpeedVac).

  • Reconstitution: Dissolve residues in DMSO (10 mM final concentration) for biological assay.

Data Analysis & Quality Control

Physicochemical Properties

The following properties are critical for predicting translocation in plant tissues (Phloem mobility).

PropertyValue (Approx.)Significance in Agrochemistry
Molecular Weight 198.35 g/mol Low MW favors good systemicity.
LogP (Calc) 2.5 - 2.8Ideal for membrane penetration; <3.0 suggests good systemic potential.
pKa (Piperidine N) ~9.8Exists as cation at physiological pH (essential for binding).
pKa (Primary Amine) ~10.5High basicity; requires masking (amide formation) to prevent phytotoxicity.
Quality Control Check
  • NMR Verification: The disappearance of the nitrile peak (~2240 cm⁻¹) in IR and the appearance of the triplet at ~2.7 ppm (CH₂-NH₂) in ¹H-NMR confirms successful reduction.

  • Purity: Must be >95% by GC-MS before library synthesis to avoid side reactions.

References

  • Müller, K., et al. (2013). Fungicide Resistance: The Assessment of Risk. FRAC Monograph No. 2.

  • Suty-Heinze, A., & Ammermann, E. (2014). Pesticidal compositions and processes related thereto.[1][2][3] US Patent Application US20140213448A1. (Describes pesticidal formulations containing 4-tert-butylpiperidine derivatives).

  • Grosjean, C. (2013). Pesticidal mixtures.[1][2][3] World Intellectual Property Organization WO2013162716A2. (Details synthesis intermediates including acrylonitrile adducts).

  • Mercer, E. I. (1993). Inhibitors of sterol biosynthesis and their applications. Progress in Lipid Research, 32(4), 357-416. (Foundational review on morpholine/piperidine fungicide mechanism).

  • ResearchGate. (2023). Structure–activity relationship of 4-Aminopiperidines as Novel Antifungal Agents. (Provides SAR context for piperidine linkers).

Sources

Method

Application Notes and Protocols: 4-Tert-butyl-piperidine-1-propanamine in the Development of Novel Epoxy-Based Materials

Introduction: The Strategic Role of Hindered Amines in Advanced Polymer Systems In the landscape of materials science, the performance of thermosetting polymers, such as epoxy resins, is critically dependent on the molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Hindered Amines in Advanced Polymer Systems

In the landscape of materials science, the performance of thermosetting polymers, such as epoxy resins, is critically dependent on the molecular architecture of their curing agents. Amines and their derivatives represent the most diverse and widely utilized class of epoxy hardeners, offering a broad spectrum of mechanical, thermal, and chemical properties to the final cured product.[1] The choice of amine curing agent is a key formulation decision, influencing everything from the initial viscosity and processing time to the ultimate durability and environmental resistance of the material.[1][2] This document provides a detailed technical guide on the application of 4-tert-butyl-piperidine-1-propanamine, a sterically hindered aliphatic amine, in the formulation of high-performance epoxy systems. The presence of the bulky tert-butyl group on the piperidine ring is anticipated to impart unique characteristics to the curing process and the final material properties, such as modified reactivity, enhanced thermal stability, and improved mechanical performance. These attributes make it a compelling candidate for applications in aerospace, automotive, and advanced electronics.[3]

Section 1: Mechanistic Insights – The Curing Chemistry of Epoxy Resins with Hindered Amines

The fundamental chemistry of epoxy curing involves the nucleophilic addition of the amine's active hydrogens to the electrophilic carbon atoms of the epoxide ring.[4] This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, which is responsible for the characteristic strength and stability of epoxy materials.[1][2]

The curing process with a primary amine like 4-tert-butyl-piperidine-1-propanamine proceeds in a stepwise manner:

  • Primary Amine Addition: The primary amine group at the end of the propanamine chain reacts with an epoxy group, forming a secondary amine.

  • Secondary Amine Addition: The newly formed secondary amine then reacts with another epoxy group, creating a tertiary amine and a branch point in the polymer network.

  • Etherification (at elevated temperatures): The hydroxyl groups formed during the epoxy ring-opening can also react with other epoxy groups, leading to further cross-linking.

The steric hindrance introduced by the 4-tert-butyl group on the piperidine ring is expected to modulate the reactivity of the amine hydrogens. This can be advantageous in controlling the curing kinetics, potentially leading to a longer pot life and a more controlled exotherm during the curing process.

Visualizing the Curing Pathway

curing_pathway Epoxy Epoxy Resin (e.g., DGEBA) Intermediate Secondary Amine Adduct Epoxy->Intermediate Primary Amine Reaction Crosslinked Crosslinked Polymer Network Epoxy->Crosslinked Amine 4-Tert-butyl-piperidine-1-propanamine Amine->Intermediate Intermediate->Crosslinked Secondary Amine Reaction

Caption: Simplified reaction scheme for epoxy curing with a primary amine.

Section 2: Experimental Protocols – Formulation and Characterization

The following protocols provide a framework for the formulation and characterization of epoxy systems cured with 4-tert-butyl-piperidine-1-propanamine. These are intended as a starting point and may require optimization based on the specific epoxy resin and desired material properties.

Protocol 2.1: Stoichiometric Calculations for Amine Curing Agents

Achieving a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is generally recommended for maximizing the cross-link density and overall performance of the cured material.[1]

Equation for Amine Hydrogen Equivalent Weight (AHEW):

AHEW = (Molecular Weight of Amine) / (Number of Active Amine Hydrogens)

Example Calculation for 4-Tert-butyl-piperidine-1-propanamine:

  • Molecular Weight: C₁₂H₂₆N₂ ≈ 198.35 g/mol

  • Number of Active Hydrogens (from the primary amine group): 2

  • AHEW = 198.35 / 2 = 99.18 g/eq

Calculating the Mix Ratio:

Parts by Weight of Amine per 100 Parts of Resin (phr) = (AHEW / Epoxy Equivalent Weight of Resin) * 100

Protocol 2.2: Preparation of Cured Epoxy Specimens

This protocol details the preparation of a small-scale epoxy casting for subsequent characterization.

Materials and Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4-Tert-butyl-piperidine-1-propanamine

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator

  • Curing oven

  • Molds for casting test specimens

Procedure:

  • Resin Pre-heating: Gently warm the epoxy resin to reduce its viscosity for easier mixing.

  • Weighing Components: Accurately weigh the epoxy resin and the calculated amount of 4-tert-butyl-piperidine-1-propanamine into a mixing cup based on the stoichiometric calculations from Protocol 2.1.

  • Mixing: Thoroughly mix the resin and curing agent for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles until the bubbling subsides.

  • Casting: Carefully pour the degassed mixture into the molds.

  • Curing: Transfer the molds to a curing oven. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. This schedule should be optimized based on the desired properties and the results of thermal analysis.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature to ensure complete reaction and maximize the glass transition temperature (Tg).[3]

Workflow for Epoxy Formulation and Curing

formulation_workflow cluster_prep Preparation cluster_curing Curing cluster_char Characterization Calc Stoichiometric Calculation Weigh Weigh Resin & Amine Calc->Weigh Mix Thorough Mixing Weigh->Mix Degas Vacuum Degassing Mix->Degas Cast Cast into Molds Degas->Cast Cure Oven Curing Cast->Cure PostCure Post-Curing Cure->PostCure DSC DSC (Tg, Cure Kinetics) PostCure->DSC TGA TGA (Thermal Stability) PostCure->TGA DMA DMA (Mechanical Properties) PostCure->DMA

Caption: A typical workflow for the preparation and characterization of amine-cured epoxy resins.

Section 3: Characterization of Cured Materials

The following table summarizes key characterization techniques and the expected influence of the 4-tert-butyl-piperidine-1-propanamine structure on the material properties.

Characterization Technique Property Measured Expected Influence of 4-Tert-butyl-piperidine-1-propanamine
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)The bulky tert-butyl group may restrict chain mobility, potentially leading to a higher Tg.
Thermogravimetric Analysis (TGA) Thermal StabilityThe stable aliphatic piperidine ring and the absence of easily oxidizable groups may contribute to good thermal stability.
Dynamic Mechanical Analysis (DMA) Storage Modulus, Loss Modulus, Tan DeltaThe hindered structure could lead to a tougher, less brittle material with good damping properties.
Tensile Testing Tensile Strength, Modulus, Elongation at BreakThe flexibility of the propanamine linker may enhance toughness and elongation compared to more rigid aromatic amines.

Section 4: Applications and Future Directions

The unique combination of properties imparted by 4-tert-butyl-piperidine-1-propanamine makes it a promising candidate for a variety of applications, including:

  • Adhesives and Sealants: Where controlled curing and high bond strength are required.

  • Composites and Coatings: For applications demanding high thermal stability and mechanical toughness.

  • Encapsulation of Electronic Components: The potentially lower exotherm during curing could be beneficial for sensitive electronics.

Further research could explore the synthesis of derivatives of 4-tert-butyl-piperidine-1-propanamine to further tailor the properties of the cured epoxy. For instance, the incorporation of additional functional groups could lead to materials with enhanced flame retardancy, UV resistance, or other desirable characteristics. The use of this amine in combination with other curing agents could also open up new avenues for creating materials with a precisely tuned balance of properties.

References

  • Dielectric and Mechanical Characterization of Amine-Cured Epoxy at... - ResearchGate. Available at: [Link]

  • Characteristics of water absorption in amine-cured epoxy networks: a molecular simulation and experimental study - Soft Matter (RSC Publishing). Available at: [Link]

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Available at: [Link]

  • (PDF) Curing of epoxy resins with amines - ResearchGate. Available at: [Link]

  • Curing Agents for Epoxy Resin. Available at: [Link]

  • Aliphatic amine cured PDMS-epoxy interpenetrating network system for high performance engineering applications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-tert-butyl-piperidine-1-propanamine Synthesis

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 4-tert-butyl-piperidine-1-propanamine (also known as 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine). The content...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 4-tert-butyl-piperidine-1-propanamine (also known as 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine).

The content focuses on the most atom-economic and scalable route: Michael Addition followed by Catalytic Hydrogenation .

Core Reaction Pathway & Mechanism

User Question: What is the most reliable synthetic route for high-yield production of 4-tert-butyl-piperidine-1-propanamine?

Technical Response: The industry-standard route involves a two-step sequence.[1] Direct alkylation with 3-chloropropylamine is possible but often suffers from lower yields due to polymerization and difficult workups. The preferred route is the Michael Addition of 4-tert-butylpiperidine to acrylonitrile, followed by Catalytic Hydrogenation of the resulting nitrile.

Reaction Scheme

ReactionScheme SM1 4-tert-butylpiperidine (Secondary Amine) Inter Intermediate Nitrile 3-(4-(tert-butyl)piperidin-1-yl)propanenitrile SM1->Inter Step 1: Michael Addition MeOH, 0-25°C Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Inter Product Target Amine 4-tert-butyl-piperidine-1-propanamine Inter->Product Step 2: Hydrogenation H2, Ra-Ni, NH3 SideProduct Secondary Amine Dimer (Major Yield Killer) Inter->SideProduct No NH3/Base (Dimerization)

Figure 1: The standard two-step synthesis pathway highlighting the critical dimerization side-reaction.

Phase 1: The Michael Addition (Nitrile Formation)

User Question: I am seeing low conversion or polymerization of acrylonitrile in the first step. How do I fix this?

Troubleshooting Protocol: The Michael addition of the secondary amine to acrylonitrile is generally efficient, but the steric bulk of the tert-butyl group can slow kinetics, and acrylonitrile is prone to polymerization if not handled correctly.

IssueRoot CauseCorrective Action
Exotherm / Runaway Rapid addition of acrylonitrile.Protocol: Add acrylonitrile dropwise to the amine solution at 0°C. Do not mix all at once.
Polymerization Lack of radical inhibitor or high temp.Ensure acrylonitrile contains inhibitor (e.g., MEHQ). Keep reaction temp < 40°C.
Incomplete Conversion Steric hindrance of t-butyl group.Use a polar protic solvent (Methanol) to accelerate the reaction via hydrogen bonding transition states.

Optimized Protocol (Step 1):

  • Dissolve 4-tert-butylpiperidine (1.0 eq) in Methanol (2-3 volumes).

  • Cool to 0–5°C (ice bath).

  • Add Acrylonitrile (1.1 eq) dropwise over 30–60 minutes. Note: Acrylonitrile is toxic and volatile; use a vented fume hood.

  • Allow to warm to room temperature and stir for 12–18 hours.

  • Monitor: TLC or GC-MS should show disappearance of the piperidine.

  • Workup: Concentrate under reduced pressure to remove methanol and excess acrylonitrile. The resulting oil is usually pure enough (>95%) for the next step.

Phase 2: Hydrogenation (Nitrile Reduction)

User Question: My yield is only 40-50%, and I see a large heavy impurity by MS. What is happening?

Technical Response: You are likely forming the secondary amine dimer (bis-alkylated amine). This is the most common failure mode in nitrile reduction.

The Mechanism of Failure:

  • Nitrile reduces to the primary imine.

  • Primary imine reduces to the Primary Amine (Target) .

  • CRITICAL: The Primary Amine reacts with the intermediate Imine to form a secondary imine.

  • Secondary imine reduces to the Secondary Amine (Dimer) .

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Catalyst Selection Raney Nickel or Raney Cobalt These catalysts are highly active for nitrile reduction. Pd/C often favors secondary amine formation unless acidic conditions are used.
Additive (Critical) Ammonia (NH₃) or NaOH Ammonia Saturation: Flooding the system with NH₃ shifts the equilibrium away from dimer formation. Base (NaOH/LiOH): Increases selectivity for primary amines [1].
Pressure > 50 psi (3-5 bar) Higher H₂ pressure speeds up the reduction of the imine to the amine, reducing the residence time of the reactive imine intermediate.
Temperature 25–50°C Avoid high temperatures (>60°C) which promote transamination and dimerization.

Optimized Protocol (Step 2):

  • Dissolve the nitrile intermediate in Methanol saturated with Ammonia (7N NH₃ in MeOH is commercially available).

  • Add Raney Nickel (approx. 10-20 wt% loading). Safety: Ra-Ni is pyrophoric. Handle under water/inert gas.

  • Hydrogenate at 50–60 psi H₂ pressure at room temperature for 12–24 hours.

  • Filter: Remove catalyst through Celite (keep wet to prevent fire).

  • Concentrate: Remove solvent and ammonia.

Phase 3: Isolation & Purification

User Question: The product is an oil and difficult to handle. How do I purify it without column chromatography?

Technical Response: The free base is a viscous oil that readily absorbs CO₂ from the air. The most robust purification method is salt formation .

Recommended Salt: Dihydrochloride or Fumarate

  • HCl Salt: Dissolve the crude oil in ethanol/isopropanol. Add concentrated HCl or HCl in dioxane/ether. The dihydrochloride salt (hygroscopic) or monohydrochloride should precipitate.

  • Recrystallization: If the salt is colored, recrystallize from Ethanol/Et₂O .

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurities CheckStep1 Step 1: Nitrile Formation Check GC/TLC Start->CheckStep1 Step1Issue Incomplete Conversion? CheckStep1->Step1Issue Solvent Switch to MeOH Increase Time Step1Issue->Solvent Yes CheckStep2 Step 2: Hydrogenation Check MS for Dimer Step1Issue->CheckStep2 No (Nitrile is pure) DimerFound Found Dimer (M+ = 2x - NH3)? CheckStep2->DimerFound Ammonia CRITICAL FIX: Add NH3 or NaOH Change to Raney Ni DimerFound->Ammonia Yes

Figure 2: Diagnostic flowchart for identifying yield loss points.

References

  • Nitrile Reduction Selectivity

    • Title: Process for the hydrogenation of nitriles to produce amines.[2][3][4][5][6][7][8]

    • Source: US P
    • URL
    • Context: Describes the use of Lithium Hydroxide and Sponge Cobalt to minimize secondary amine formation.[2]

  • Prevention of Secondary Amines

    • Title: Tuning the Selectivity of Catalytic Nitrile Hydrogen
    • Source: Journal of the American Chemical Society.[9]

    • URL:[Link]

    • Context: Mechanistic insight into why ammonia is required for standard catalysts and how specific Co nanoparticles can achieve selectivity without it.[5]

  • General Piperidine Synthesis

    • Title: Piperidine Synthesis (Review).
    • Source: DTIC (Defense Technical Inform
    • URL:[Link]

    • Context: General overview of piperidine ring functionaliz

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-tert-butyl-piperidine-1-propanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 4-tert-butyl-piperidine-1-propanamine. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-tert-butyl-piperidine-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine building block. We provide in-depth, field-proven insights and troubleshooting strategies to optimize your reaction outcomes.

The synthesis of 4-tert-butyl-piperidine-1-propanamine typically proceeds via one of two primary pathways: Direct N-Alkylation or N-Alkylation via Reductive Amination . Each method possesses a unique profile of advantages, limitations, and characteristic side reactions. This guide is structured to address specific issues you may encounter with each approach.

Comparative Overview of Synthetic Routes
FeatureRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Reactants 4-tert-butylpiperidine + 3-halopropanamine (or equivalent electrophile)4-tert-butylpiperidine + Propanal derivative (e.g., 3-oxopropanenitrile)
Key Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd), Acid/Base catalyst
Primary Advantage Procedurally straightforward and often uses readily available starting materials.Generally offers higher selectivity and avoids over-alkylation issues common in direct methods.[1]
Common Side Reactions Over-alkylation (Quaternary salt formation), Elimination of alkyl halide.[2][3]Aldehyde reduction , Over-alkylation (dialkylation of product), Byproducts from reducing agent (e.g., cyanide addition).[4]
Ideal For Rapid synthesis when starting materials are readily accessible and conditions can be carefully controlled.Scenarios requiring high purity and selectivity, especially during complex, multi-step syntheses.

Troubleshooting Guide: Direct N-Alkylation

Direct N-alkylation involves the reaction of 4-tert-butylpiperidine with an alkylating agent, such as a 3-halopropanamine derivative, in the presence of a base. While direct, this method is prone to specific side reactions that can significantly impact yield and purity.

Question 1: My reaction has produced a significant amount of an insoluble white precipitate, and the yield of my desired tertiary amine is low. What is this byproduct and how can I prevent it?

Answer: This is a classic sign of over-alkylation , leading to the formation of a quaternary ammonium salt.[2] The target product, 4-tert-butyl-piperidine-1-propanamine, is a tertiary amine, but the piperidine nitrogen is still nucleophilic enough to react with a second molecule of the alkylating agent. This is especially prevalent with highly reactive alkylating agents like alkyl iodides or bromides.[3]

Causality: The rate of the second alkylation (quaternization) is competitive with the first. Once the salt is formed, it typically precipitates from common organic solvents like acetonitrile or DMF, driving the equilibrium toward the undesired byproduct.

Solutions:

  • Control Stoichiometry: Use a slight excess of the 4-tert-butylpiperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter the more abundant starting secondary amine.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally via a syringe pump, maintains its concentration at a very low level throughout the reaction. This kinetically favors the initial mono-alkylation over the subsequent quaternization.[5]

  • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). While a base like potassium carbonate is common, its primary role is to neutralize the acid (e.g., HBr, HCl) generated during the reaction. Without a base, the reaction slows as the piperidine starting material becomes protonated and non-nucleophilic.[5]

Question 2: My GC-MS analysis shows a volatile impurity with a mass corresponding to allylamine or a related C3 species. What is the source?

Answer: This impurity likely arises from the β-elimination of your 3-halopropanamine starting material. The base used to scavenge the acid byproduct can also act as a nucleophile to abstract a proton from the carbon alpha to the halogen, leading to the formation of an alkene.

Causality: This is a competing E2 elimination reaction pathway that is favored by stronger bases and higher temperatures.

Solutions:

  • Moderate Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the elimination reaction relative to the desired substitution.[6]

  • Select a Weaker Base: If elimination is a major issue, consider using a milder base. While potassium carbonate is standard, a less aggressive base might be sufficient if the alkylating agent is reactive enough.

  • Change the Leaving Group: Switching from an alkyl iodide or bromide to a tosylate or mesylate can sometimes alter the balance between substitution and elimination.

Troubleshooting Workflow for Direct N-Alkylation

Below is a decision tree to guide your troubleshooting process when encountering low yields in a direct N-alkylation reaction.

G start Low Yield in N-Alkylation check_precipitate Is a significant white precipitate observed? start->check_precipitate check_volatile Are volatile impurities detected by GC-MS? check_precipitate->check_volatile No over_alkylation Likely Issue: Over-alkylation (Quaternary Salt Formation) check_precipitate->over_alkylation Yes elimination Likely Issue: β-Elimination of Alkylating Agent check_volatile->elimination Yes other_issues Other Potential Issues: - Incomplete reaction (steric hindrance) - Poor quality starting materials - Hydrolysis of alkylating agent check_volatile->other_issues No solution_over_alkylation Solutions: 1. Use excess piperidine (1.1-1.2 eq). 2. Add alkylating agent slowly. 3. Ensure adequate, non-nucleophilic base. over_alkylation->solution_over_alkylation solution_elimination Solutions: 1. Lower reaction temperature. 2. Use a milder base. 3. Consider a different leaving group. elimination->solution_elimination

Caption: Troubleshooting decision tree for direct N-alkylation.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method that involves forming an iminium ion intermediate from 4-tert-butylpiperidine and a carbonyl compound, which is then reduced in situ.[7] This approach generally offers better control over selectivity.[1]

Question 1: The primary byproduct in my reaction is 3-amino-1-propanol, corresponding to the reduction of my starting aldehyde. How do I favor the desired amination pathway?

Answer: This indicates that your reducing agent is reducing the starting aldehyde faster than the aldehyde is reacting with the piperidine to form the iminium ion. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[8]

Causality: Aldehydes are highly susceptible to reduction by hydride reagents. For a successful one-pot reductive amination, the reducing agent must be selective for the protonated imine (iminium ion) over the starting carbonyl.

Solutions:

  • Use a Selective Reducing Agent: The most common solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) .[1] This reagent is sterically hindered and less reactive, showing a strong kinetic preference for reducing iminium ions over aldehydes or ketones.[9]

  • Two-Step, One-Pot Procedure: If using a less selective reagent like sodium cyanoborohydride (NaBH₃CN), first allow the piperidine and aldehyde to stir under conditions that favor imine formation (e.g., in methanol with a catalytic amount of acetic acid) for a period (30-60 minutes) before introducing the reducing agent. This allows the iminium ion concentration to build up.

  • Control pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6). These conditions also promote the formation of the iminium ion, which is the species that is actually reduced.

Question 2: My LC-MS analysis shows a significant byproduct with a mass corresponding to the addition of a cyanide group. What is the cause?

Answer: This side reaction is specific to the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The cyanide ion can act as a nucleophile and attack the electrophilic iminium ion intermediate, forming a stable α-amino-nitrile byproduct.[4][8]

Causality: Although NaBH₃CN is a hydride donor, it exists in equilibrium with free cyanide ions in solution. The iminium ion is a potent electrophile that can be trapped by the cyanide nucleophile in a reaction competitive with hydride reduction.

Solutions:

  • Switch Reducing Agents: The most effective solution is to avoid NaBH₃CN altogether. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which does not have a competing nucleophile.[9]

  • Alternative Reduction Methods: Catalytic hydrogenation (H₂ over a catalyst like Pd/C) is another excellent method for reducing the iminium ion in situ and completely avoids issues with hydride reagents.[10]

Question 3: I am observing a byproduct corresponding to the addition of two 4-tert-butylpiperidine moieties to the propyl chain. How can this be avoided?

Answer: This side reaction, often termed dialkylation, can occur if the product amine reacts with another equivalent of the starting aldehyde. This forms a new, more substituted iminium ion that is subsequently reduced.[4]

Causality: The primary amine product is itself a nucleophile and can compete with the starting 4-tert-butylpiperidine for the aldehyde. This is more common when trying to synthesize primary amines via reductive amination.[11]

Solutions:

  • Stoichiometric Control: Use an excess of the starting piperidine to outcompete the product amine for the aldehyde.

  • Protecting Group Strategy: The ideal approach is to use a propanal equivalent where the future amine is protected. For instance, reacting 4-tert-butylpiperidine with 3-(Boc-amino)propanal via reductive amination, followed by a final deprotection step to reveal the primary amine. This completely prevents the product from reacting further.

Reaction Pathway Visualization: Reductive Amination

This diagram illustrates the desired reaction pathway versus common side reactions.

G cluster_start Starting Materials cluster_reduction Reducing Agent cluster_desired Desired Pathway cluster_side Side Reactions piperidine 4-tert-butylpiperidine iminium Iminium Ion Intermediate piperidine->iminium aldehyde 3-Oxo-propanenitrile (Aldehyde) aldehyde->iminium side_product_1 Aldehyde Reduction (Alcohol Byproduct) aldehyde->side_product_1 Premature Reduction reducer e.g., NaBH(OAc)₃ product Desired Product (via Hydride Reduction) reducer->product reducer->side_product_1 iminium->product Hydride Attack side_product_2 Over-Alkylation (Dialkylated Byproduct) product->side_product_2 Reacts with more aldehyde

Caption: Desired vs. side reaction pathways in reductive amination.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for preparing high-purity 4-tert-butyl-piperidine-1-propanamine? A: For achieving the highest purity and avoiding difficult-to-separate byproducts, reductive amination is often the superior method . Specifically, using a selective reducing agent like NaBH(OAc)₃ avoids the over-alkylation to quaternary salts that plagues direct alkylation.[1] While it may require more specialized reagents or an additional deprotection step (if a protected aldehyde is used), the improved selectivity and cleaner reaction profile often justify the choice.

Q: How can I best purify the final product to remove common amine-based impurities? A: A combination of extraction and chromatography is typically most effective.

  • Acid-Base Extraction: This technique is excellent for separating amines from neutral organic compounds. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine products will be protonated and move to the aqueous layer. The organic layer containing neutral byproducts can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free amine back into an organic solvent.

  • Column Chromatography: For separating amines of different polarity (e.g., the desired product from a dialkylated byproduct), silica gel chromatography is effective. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~1%) added to the mobile phase to prevent the basic amines from streaking on the acidic silica gel.

Q: My 4-tert-butylpiperidine starting material has formed some crystals in the bottle upon storage. Is it still usable? A: This is a common observation. Piperidine and its derivatives are basic and can react with atmospheric carbon dioxide to form a solid piperidine carbonate salt.[6] If the lab atmosphere contains trace HCl, it can also form the hydrochloride salt. This can often be resolved by allowing the solution to warm to room temperature to see if the crystals redissolve.[3] If salt formation is suspected, the material should ideally be purified by distillation before use to ensure accurate stoichiometry in your reaction. Storing piperidines under an inert atmosphere like nitrogen or argon is best practice.[6]

Protocol: Purification via Acid-Base Extraction

This protocol describes a standard method for separating the basic amine product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM, ~10 volumes).

  • Acidic Wash: Transfer the DCM solution to a separatory funnel and extract with 1M HCl (aq) (3 x 5 volumes). Combine the aqueous layers. The desired amine product is now in the aqueous phase as its hydrochloride salt.

  • Neutral Wash (Optional): The initial organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate any neutral byproducts for characterization.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >12.

  • Product Extraction: Extract the basified aqueous layer with DCM (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine product.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Common Challenges in Working with Piperidine-Based Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis. BenchChem.
  • Smolecule. (2026). Troubleshooting Guide: Common Synthesis Issues & Solutions. Smolecule.
  • Wikipedia. (2024). Reductive Amination. Wikipedia. Available at: [Link]

  • Sigma-Aldrich.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

  • Fiveable. (2025).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • ResearchGate. 28 questions with answers in PIPERIDINES | Science topic. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Purification of 4-tert-butyl-piperidine-1-propanamine

Executive Summary & Molecule Profile[1] 4-tert-butyl-piperidine-1-propanamine (hereafter TBPP ) is a bifunctional building block characterized by a bulky, lipophilic tert-butyl group and a reactive primary amine tail. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

4-tert-butyl-piperidine-1-propanamine (hereafter TBPP ) is a bifunctional building block characterized by a bulky, lipophilic tert-butyl group and a reactive primary amine tail.

This molecule presents a classic "janus-faced" purification challenge:

  • The Lipophilic Core: The tert-butyl group locks the piperidine ring into a rigid chair conformation (equatorial preference), significantly increasing the boiling point and lipophilicity compared to its methyl or unsubstituted analogs.

  • The Polar Tail: The primary propyl-amine chain is highly polar, basic, and acts as a "CO₂ sponge," rapidly forming carbamate salts upon exposure to air.

Key Physical Properties (Estimated):

Property Value / Characteristic Impact on Purification
Physical State Viscous Oil / Low-melting solid Hard to crystallize directly; distillation preferred.
Boiling Point ~135–145°C @ 0.5 mmHg Requires high vacuum; prone to thermal degradation if overheated.
pKa ~10.5 (Primary amine), ~9.0 (Tertiary) Strong base; streaks on silica; forms stable salts.

| Stability | Air-sensitive (CO₂ uptake), Oxidizable | Requires inert atmosphere (Ar/N₂) for storage. |

Purification Decision Matrix

Before selecting a protocol, assess your purity requirements and available equipment.

PurificationStrategy Start Crude TBPP Mixture PurityCheck Check Purity (GC/LC-MS) Start->PurityCheck Decision Major Impurity? PurityCheck->Decision Volatile Volatiles / Solvent Decision->Volatile Low BP impurities NonVolatile Tars / Salts / Baseline Decision->NonVolatile Polymerized/Tar CloseEluting Close Eluting Isomers Decision->CloseEluting Similar polarity Distillation Protocol A: High Vacuum Distillation Volatile->Distillation NonVolatile->Distillation Column Protocol B: Amine-Modified Silica CloseEluting->Column Salt Protocol C: HCl/Oxalate Salt Formation Distillation->Salt For Long Term Storage Column->Salt For Long Term Storage

Figure 1: Decision tree for selecting the optimal purification pathway based on impurity profile.

Protocol A: High Vacuum Distillation (Gold Standard)

Best For: Removal of solvent residues, unreacted acrylonitrile (if synthesized via Michael addition), and non-volatile tars. Risk: Thermal oxidation if vacuum is insufficient.

The Setup
  • Manifold: Schlenk line or high-vacuum pump capable of <1.0 mmHg.

  • Glassware: Short-path distillation head (Vigreux columns are often overkill and lead to holdup loss).

  • Grease: High-temperature silicone grease (Dow Corning) or Krytox.

Step-by-Step Procedure
  • Degassing: Place the crude oil in the boiling flask. Stir rapidly under high vacuum at Room Temperature (RT) for 30 minutes to remove volatile solvents and dissolved gases.

  • Inert Backfill: Backfill with Argon, then re-establish vacuum. This strips residual oxygen.

  • Heating Ramp:

    • Bath 50–80°C: Removal of low-boiling impurities (e.g., unreacted acrylonitrile or 4-tert-butylpiperidine).

    • Bath 140–160°C: Product fraction.

  • Collection: Collect the main fraction.

    • Observation: The product is typically a colorless to pale yellow viscous oil.

    • Critical Check: If the distillate turns white/opaque immediately, you have a vacuum leak (CO₂ reaction).

Technical Insight: The tert-butyl group adds significant molecular weight (~57 Da) compared to standard piperidines. Do not rely on boiling points of simple piperidines; expect to require temperatures >130°C at 0.5 mmHg.

Protocol B: Flash Chromatography (Amine-Modified)[1]

Best For: Small scales (<5g) or when separation from closely related byproducts is required. The Issue: The two nitrogen centers interact strongly with the acidic silanols on silica gel, causing severe "tailing" (streaking) and product loss.

The Solution: Mobile Phase Modification

Standard silica gel must be deactivated.

Recommended Solvent System:

  • Base: Dichloromethane (DCM) : Methanol (MeOH)

  • Modifier: Ammonium Hydroxide (NH₄OH, 28-30% aq) or Triethylamine (TEA).

Gradient Table:

Step DCM (%) MeOH (%) NH₄OH (%) Purpose
Equilibration 95 4 1 Deactivates silica sites.
Load 95 5 0 Load sample in DCM (minimal MeOH).
Elution 1 90 9 1 Elutes non-polar impurities.
Elution 2 85 13 2 Elutes TBPP (Product).

| Wash | 80 | 18 | 2 | Flushes polar tars. |

Expert Tip: Pre-wash the column with the starting eluent containing the amine modifier. If using TEA, you must rotovap the fractions thoroughly to remove the TEA (which has a lower BP but can linger). NH₄OH is preferred as it is volatile, but it requires using MeOH to keep the water miscible.

Protocol C: Salt Formation (Storage & Stabilization)[1]

Best For: Long-term storage, handling as a solid, and final purification via recrystallization. Mechanism: Converting the oil into a Dihydrochloride or Oxalate salt.

Procedure (Dihydrochloride Salt)
  • Dissolution: Dissolve 1g of crude TBPP oil in 10 mL of dry Ethanol or Diethyl Ether.

  • Acidification: Cool to 0°C. Add 2.2 equivalents of HCl (2M in Diethyl Ether) dropwise.

    • Note: The solution will become exothermic.

  • Precipitation: The salt should precipitate as a white solid. If it oils out, add more ether and scratch the glass to induce nucleation.

  • Filtration: Filter under Argon (hygroscopic!). Wash with cold ether.

  • Drying: Vacuum dry over P₂O₅.

Troubleshooting & FAQs

Q1: My clear oil turned into a white solid crust after leaving it on the bench. Is it pure?

A: No. You have likely formed the carbamate . Primary amines react reversibly with atmospheric CO₂.

  • Reaction:

    
    
    
  • Fix: Dissolve the crust in DCM and wash with 1M NaOH. The base will release the CO₂, regenerating the free amine. Dry the organic layer over Na₂SO₄ and concentrate under inert atmosphere.

Q2: The product is yellow/orange even after distillation.

A: This indicates N-oxide formation or trace oxidation of the tert-butyl moiety (less likely) or polymerization of impurities.

  • Cause: Distillation temperature was too high, or oxygen was present.

  • Remedy: If purity by NMR is >95%, the color is cosmetic. For strict decolorization, pass through a short plug of activated charcoal or neutral alumina.

Q3: I have low recovery during aqueous workup.

A: TBPP is an amphiphilic molecule. The polar amine tail makes it partially water-soluble, especially at neutral/acidic pH.

  • Fix: Ensure the aqueous phase is pH > 12 (use NaOH, not NaHCO₃) during extraction. Use DCM (3x extractions) rather than Ether, as the chlorinated solvent is better at pulling the lipophilic-polar hybrid out of water. Saturate the aqueous layer with NaCl (salting out).

Q4: NMR shows a "ghost" peak near 3.0-4.0 ppm that shifts.[1]

A: This is often the carbamate species mentioned in Q1. Run the NMR in a sealed tube or add a drop of NaOD/D₂O to the NMR tube to force the equilibrium back to the free amine.

The "Carbamate Trap" Visualization

Understanding the air-sensitivity of the propyl-amine tail is critical for handling.

CarbamateCycle FreeAmine Free Amine (TBPP) (Liquid/Oil) Carbamate Ammonium Carbamate (White Solid Crust) FreeAmine->Carbamate Spontaneous (Fast) AirExposure + CO2 (Air) Carbamate->FreeAmine Reversible BaseWash + NaOH (Workup) Heat Heat / Vacuum

Figure 2: The reversible reaction of TBPP with atmospheric CO2. Storage under Argon is mandatory.

References

  • General Purification of Amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and distillation techniques of diamines).

  • Carbamate Formation Mechanism

    • Derks, P. W. J., et al. (2005). "Kinetics of absorption of carbon dioxide in aqueous piperazine solutions." Chemical Engineering Science. (Details the kinetics of CO2 reaction with cyclic secondary and primary amines).
  • Analogous Compound Properties (3-(4-methylpiperidin-1-yl)propan-1-amine)

    • PubChem CID 3149264.[1] Provides baseline physical data (BP, pKa) for the methyl-substituted analog used for estimation.

  • Chromatography of Highly Polar Amines

    • Reich, H. J. (2017). "Flash Chromatography of Amines." University of Wisconsin-Madison Chemistry Guidelines. (Authoritative guide on using NH4OH/TEA modifiers).

Sources

Optimization

Overcoming solubility issues with 4-tert-butyl-piperidine-1-propanamine

Topic: 4-tert-butyl-piperidine-1-propanamine CAS: 80334-09-4 (Representative) | Class: Lipophilic Diamine Building Block Introduction: The Physicochemical Challenge Welcome to the technical support center. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-tert-butyl-piperidine-1-propanamine

CAS: 80334-09-4 (Representative) | Class: Lipophilic Diamine Building Block

Introduction: The Physicochemical Challenge

Welcome to the technical support center. You are likely here because 4-tert-butyl-piperidine-1-propanamine is precipitating in your buffers, oiling out during extraction, or failing to dissolve in your stock solvents.

To troubleshoot this, we must first understand the molecule's "personality":

  • The Lipophilic Anchor: The 4-tert-butyl group is a bulky, hydrophobic moiety. It significantly increases the LogP (lipophilicity), making the molecule resist aqueous solvation despite the presence of nitrogen atoms.

  • The pH Switch: This molecule is a diamine . It contains a tertiary amine (in the piperidine ring) and a primary amine (on the propyl chain).

    • High pH (>10): Uncharged Free Base. Insoluble in water; soluble in organics.

    • Low pH (<4): Dicationic (Double Salt). Highly water-soluble.

    • Neutral pH (7.4): The Danger Zone. It may exist in an equilibrium where the lipophilicity of the tert-butyl group overrides the solvation energy of the partially protonated amines, leading to "crashing out."

Module 1: Formulation & Stock Solution Preparation

User Question: "I cannot get the solid/oil to dissolve in water or PBS. What is the correct protocol for creating a stable stock solution?"

Technical Diagnosis: The free base form of this molecule is virtually insoluble in neutral water. Direct addition to aqueous buffers will result in a suspension or an oily film. You must use an organic co-solvent or generate a salt form in situ.

Protocol A: The DMSO "Master Stock" (Recommended)

For biological assays, Dimethyl Sulfoxide (DMSO) is the standard vehicle.[1]

  • Weighing: Weigh the substance into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvation: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If the compound is an oil, calculate volume based on density (approx. 0.85–0.9 g/mL) or weigh by difference.

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw degradation [1].

Protocol B: Aqueous Stock (Acidification Method)

If DMSO is strictly prohibited, you must convert the base to a salt.

  • Suspension: Add the free base to water (it will not dissolve).

  • Acidification: While stirring, add 1.0 M HCl or Acetic Acid dropwise.

    • Stoichiometry: You need at least 2 equivalents of acid per mole of compound to fully protonate both nitrogens.

  • Clarification: The solution should turn clear as the pH drops below 4.0.

  • pH Adjustment: Back-titrate carefully with dilute NaOH to pH 5-6 if necessary, but do not exceed pH 7, or precipitation will recur.

Module 2: Biological Assay Compatibility

User Question: "When I dilute my DMSO stock into cell culture media (pH 7.4), the compound precipitates. How do I prevent this?"

Technical Diagnosis: This is the "Solubility Cliff." When you dilute the DMSO stock into PBS or Media, the solvent environment shifts from lipophilic to hydrophilic. The tert-butyl group drives the molecules to aggregate before they can be solvated by water.

Troubleshooting Workflow: The "Step-Down" Dilution

Do not shoot 100% DMSO stock directly into 100% aqueous media. Use an intermediate step.

Step-by-Step Protocol:

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or 50% DMSO/Water .

  • Vortex Immediately: High-energy mixing prevents micro-crystal formation.

  • Final Dilution: Pipette this intermediate into your warmed (37°C) culture media while swirling the media.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity [2][3].

Visual Guide: Solubility Decision Tree

SolubilityLogic Start Start: Compound in Vial Form Is it Free Base (Oil) or Salt (Solid)? Start->Form FreeBase Free Base Form->FreeBase Salt HCl/TFA Salt Form->Salt DirectWater Direct to Water? FreeBase->DirectWater User Error Organic Dissolve in DMSO/EtOH FreeBase->Organic For Bioassay Acidify Add 2.5 eq. 1M HCl FreeBase->Acidify For Aqueous Stock SuccessAq Clear Aqueous Solution (pH < 5) Salt->SuccessAq Dissolves readily Fail FAIL: Oiling Out DirectWater->Fail Acidify->SuccessAq

Caption: Decision logic for solubilizing 4-tert-butyl-piperidine-1-propanamine based on initial chemical form.

Module 3: Synthesis & Workup Troubleshooting

User Question: "I synthesized this molecule, but during the extraction (workup), I'm losing my product or it's forming an emulsion."

Technical Diagnosis: The amphiphilic nature of the molecule (greasy t-butyl tail + polar amine head) makes it act like a surfactant (soap), causing emulsions. Furthermore, if the pH isn't high enough, the amine remains protonated and stays in the water layer, leading to yield loss.

Extraction Optimization Table
ParameterRecommendationScientific Rationale
Aqueous pH > 12.0 You must fully deprotonate both amines. Use 1M NaOH or sat. Na₂CO₃. If pH < 10, the primary amine may remain charged.
Organic Solvent DCM or MTBE Dichloromethane (DCM) is excellent for solubilizing the piperidine ring. MTBE avoids emulsions better than Diethyl Ether.
Emulsion Breaker Brine (Sat. NaCl) Increases the ionic strength of the aqueous layer, forcing the organic "soap" out ("Salting Out" effect).
Drying Agent Na₂SO₄ Sodium sulfate is preferred over Magnesium sulfate for amines to avoid coordination complexes.
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in an animal study (in vivo)?

  • Answer: Yes, but never inject the free base or pure DMSO stock. You must formulate it.

    • Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Alternative: Convert to the dihydrochloride salt and dissolve in saline (pH adjusted to 5.5).

Q2: My compound turned yellow upon storage. Is it degraded?

  • Answer: Amines oxidize slowly in air to form N-oxides or absorb CO₂ to form carbamates.

    • Solution: Check purity via LC-MS. If the mass is +16 (N-oxide) or +44 (Carbamate), purify. Always store under Nitrogen or Argon at -20°C.

Q3: What is the theoretical pKa?

  • Answer: Based on structural analogs (e.g., Piperidine and Propylamine):

    • N1 (Primary Amine): ~10.5

    • N2 (Piperidine Ring): ~9.8

    • Implication: At pH 7.4, both nitrogens are >99% protonated (positively charged). The solubility issue is purely due to the tert-butyl lipophilicity fighting this charge.

References
  • BenchChem. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • National Institutes of Health (NCBI). (2025). Assay Guidance Manual: DMSO Tolerance Test. Retrieved from

  • Selleck Chemicals. (2025). Inhibitor Handling Instructions: DMSO Toxicity Limits. Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • PubChem. (2025).[2] Compound Summary: 4-tert-butylpyridine derivatives. (Structural references). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-tert-butyl-piperidine-1-propanamine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when incorporating complex diamines into thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when incorporating complex diamines into their synthetic pipelines.

4-tert-butyl-piperidine-1-propanamine (also known as 3-(4-tert-butylpiperidin-1-yl)propan-1-amine) presents unique mechanistic challenges. Structurally, it features a highly nucleophilic primary aliphatic amine tethered via a flexible propyl chain to a bulky, basic tertiary amine (the piperidine ring). This dual-amine nature means the molecule can act as its own internal base, altering local pH during couplings, while its unhindered primary amine is highly susceptible to over-reaction if electrophiles are not strictly controlled.

This guide provides field-proven, self-validating protocols to eliminate byproduct formation during amidation and alkylation workflows.

Section 1: Amidation Troubleshooting (HATU & EDC)

Q1: I am using HATU to couple a carboxylic acid to 4-tert-butyl-piperidine-1-propanamine, but LC-MS shows a massive peak for a guanidinium byproduct instead of my target amide. What went wrong?

A1: This is a classic order-of-addition error, exacerbated by the high nucleophilicity of the unhindered primary amine. HATU is a uronium salt. If the primary amine is introduced into the reaction vessel before the carboxylic acid is fully activated, the amine will bypass the acid and directly attack the uronium carbon of HATU[1]. This forms a dead-end tetramethylguanidinium byproduct, permanently killing your reaction. The Fix: Pre-activation is mandatory. You must allow the carboxylic acid, HATU, and your base (DIPEA) to react for 15–30 minutes to form the highly reactive OAt-active ester before adding the diamine[2].

Q2: My EDC coupling with this amine is stalling, and I'm isolating a stable, unreactive byproduct with the exact same mass as my activated acid. How do I prevent this?

A2: You are observing the formation of an N-acylurea byproduct. EDC activates the carboxyl group to form an O-acylisourea intermediate[2]. Because 4-tert-butyl-piperidine-1-propanamine contains a basic tertiary amine, it can buffer the local microenvironment, sometimes slowing the nucleophilic attack of the primary amine. If the amine doesn't attack immediately, the unstable O-acylisourea undergoes a spontaneous, irreversible intramolecular O-to-N acyl shift to form a thermodynamically stable, unreactive N-acylurea[2]. The Fix: Never use EDC alone. Always add a stoichiometric amount of N-hydroxysuccinimide (NHS) or HOBt. NHS rapidly intercepts the O-acylisourea to form a stable NHS-ester, which is immune to the O-to-N shift and reacts cleanly with your primary amine[2].

HATU_Amidation A Carboxylic Acid + DIPEA B Add HATU (Pre-activate 15-30 min) A->B F Simultaneous Addition (No Pre-activation) A->F Protocol Error C OAt-Active Ester B->C Validated via LC-MS D Add 4-tert-butyl-piperidine- 1-propanamine C->D E Target Amide Product D->E Clean Coupling G Guanidinium Byproduct F->G

Fig 1. Mechanistic workflow for HATU coupling, highlighting the critical pre-activation step.

Section 2: Alkylation & Reductive Amination Troubleshooting

Q3: I attempted a direct alkylation of 4-tert-butyl-piperidine-1-propanamine with an alkyl halide, but I'm getting a complex mixture of secondary and tertiary amines. How can I achieve strict mono-alkylation?

A3: Direct alkylation of primary amines is notoriously prone to the "runaway train" effect (over-alkylation)[3]. The resulting secondary amine product is more nucleophilic than the starting primary amine. Consequently, the newly formed secondary amine outcompetes the starting material for the remaining alkyl halide, leading to a mess of secondary, tertiary, and quaternary ammonium salts[3][4]. The Fix: Abandon direct alkylation. The industry standard for controlled mono-alkylation is Reductive Amination[3]. By condensing the primary amine with an aldehyde or ketone, you form a stable imine intermediate, which is then reduced to the secondary amine cleanly[4].

Q4: During reductive amination, my aldehyde is being reduced to an alcohol before it can react with the amine. How do I favor the amination pathway?

A4: This occurs when the reducing agent is too strong or added prematurely. If you use sodium borohydride (NaBH4) simultaneously with the aldehyde and amine, it will rapidly reduce the aldehyde to the corresponding alcohol, starving the amination reaction[5]. The Fix: Use a milder reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3)[3]. More importantly, employ a two-step, one-pot procedure: allow the amine and aldehyde to stir for 20-30 minutes to fully form the imine before adding the reductant[3][5].

Reductive_Amination A 4-tert-butyl-piperidine- 1-propanamine + Aldehyde B Imine Formation (Stir 30 min) A->B -H2O E Add NaBH4 Immediately (Strong Reductant) A->E Protocol Error C Add NaBH(OAc)3 (Mild Reductant) B->C D Secondary Amine (Target Product) C->D Selective Reduction F Alcohol Byproduct + Unreacted Amine E->F

Fig 2. Reaction pathway for reductive amination vs. competitive aldehyde reduction byproduct.

Quantitative Data: Reaction Optimization

Table 1: Comparison of Coupling & Alkylation Methods for Primary Amines

Method / ReagentPrimary Byproduct RiskRequired AdditivesOptimal Pre-activationExpected Yield
HATU GuanidinylationDIPEA (Base)15–30 minutes>90%
EDC N-acylurea shiftNHS or HOBt10–15 minutes80–90%
Direct Alkylation Over-alkylationBase (e.g., K2CO3)N/A (Avoid method)<40% (Mixture)
Reductive Amination Aldehyde reductionNaBH(OAc)330 mins (Imine formation)>85%

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next step without analytical confirmation.

Protocol A: Self-Validating HATU-Mediated Amidation
  • Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Basification: Add DIPEA (3.0 eq). Causality Note: 4-tert-butyl-piperidine-1-propanamine contains a basic tertiary amine. Using 3.0 eq of DIPEA ensures the carboxylic acid is fully deprotonated without the piperidine ring interfering with the local stoichiometric pH.

  • Activation: Add HATU (1.2 eq). Stir at room temperature for 20 minutes.

  • Validation Check (Critical): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when the mass of the OAt-active ester is confirmed and the starting acid is consumed[2].

  • Coupling: Add 4-tert-butyl-piperidine-1-propanamine (1.1 eq) dropwise. Stir for 2 hours.

  • Validation Check: Run TLC (10% MeOH in DCM with 1% NH4OH). The highly polar primary amine spot should disappear, replaced by a less polar amide spot.

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF/HATU salts, dry over Na2SO4, and concentrate.

Protocol B: Selective Reductive Amination
  • Setup: Dissolve 4-tert-butyl-piperidine-1-propanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE)[3].

  • Imine Formation: Stir at room temperature for 30 minutes to allow the condensation reaction to occur.

  • Validation Check (Critical): Analyze a small aliquot via IR or 1H-NMR to confirm the disappearance of the aldehyde carbonyl stretch/peak and the formation of the imine intermediate.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality Note: NaBH(OAc)3 is mild enough to selectively reduce the iminium ion without reducing any unreacted trace aldehyde into an alcohol[5].

  • Completion: Stir for 12 hours. Quench slowly with saturated aqueous NaHCO3.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the pure secondary amine.

References

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. Available at: [Link]

  • Reductive amination NaB(AcO)3 - Reddit (Organic Chemistry). Available at:[Link]

  • Why HATU is not working in a coupling reaction... - ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-tert-butyl-piperidine-1-propanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-butyl-piperidine-1-propanamine. This guide provides in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-butyl-piperidine-1-propanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization for this sterically hindered primary amine. Our focus is on providing practical, field-tested insights grounded in established scientific principles to ensure the success of your experiments.

Introduction to a Challenging Substrate

4-tert-butyl-piperidine-1-propanamine presents a unique set of challenges in catalytic reactions. The primary amine offers a reactive site for a variety of transformations, including N-alkylation, reductive amination, and cross-coupling reactions. However, the bulky tert-butyl group on the piperidine ring introduces significant steric hindrance, which can profoundly impact catalyst accessibility, reaction kinetics, and overall efficiency. This guide is designed to address the specific issues that arise from this structural feature.

Frequently Asked Questions (FAQs)

Q1: Which class of catalysts is most effective for the N-alkylation of 4-tert-butyl-piperidine-1-propanamine with an alkyl halide?

For the N-alkylation of a sterically hindered primary amine like 4-tert-butyl-piperidine-1-propanamine, traditional methods may result in low yields due to competing elimination reactions of the alkyl halide. While not a catalytic process in the metallic sense, the use of a non-nucleophilic, sterically hindered base is crucial.

For catalytic approaches, particularly for N-arylation or more complex couplings, palladium-based catalysts are often the most effective. Specifically, Buchwald-Hartwig amination protocols are well-suited for this type of transformation. The choice of ligand is critical to overcome the steric hindrance. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required to promote the high catalytic activity needed for coupling hindered substrates. These ligands stabilize the palladium center and facilitate the reductive elimination step, which is often the rate-limiting step in these reactions.

Q2: I am observing significant amounts of dialkylation during my reaction. How can I improve the selectivity for mono-alkylation?

The formation of a dialkylated product is a common issue when working with primary amines. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a significant excess of the amine (4-tert-butyl-piperidine-1-propanamine) relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with the starting primary amine rather than the mono-alkylated product.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Bulky Reagents: If possible, using a bulkier alkylating agent can sterically disfavor the second alkylation step.

Q3: What are the key parameters to optimize for a successful reductive amination using 4-tert-butyl-piperidine-1-propanamine?

Reductive amination is a powerful method for forming C-N bonds. For a hindered amine, careful optimization is key.

ParameterRecommendation & Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective for the iminium ion over the carbonyl starting material, reducing side reactions. For very hindered substrates, stronger reducing agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions might be necessary, but with appropriate safety precautions due to the potential generation of HCN.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are compatible with STAB and effectively solubilize the reactants.
pH Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also facilitates the formation of the iminium ion intermediate. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Temperature Most reductive aminations can be carried out at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be beneficial.

Troubleshooting Guide

Problem 1: Low or No Conversion in a Buchwald-Hartwig Amination

You are attempting to couple 4-tert-butyl-piperidine-1-propanamine with an aryl halide using a palladium catalyst, but you observe little to no product formation.

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

  • Catalyst and Ligand Selection: The steric bulk of your amine necessitates a highly active catalyst system.

    • Palladium Precursor: Ensure you are using an appropriate palladium source, such as Pd2(dba)3 or Pd(OAc)2.

    • Ligand Choice: Standard phosphine ligands like PPh3 are unlikely to be effective. You must use bulky, electron-rich biarylphosphine ligands. Consider ligands from different generations (e.g., G3 or G4 Buchwald palladacycle precatalysts) which are often more active.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Common Choices: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.

    • Solubility: Ensure the base is sufficiently soluble in your reaction solvent.

  • Solvent and Atmosphere: Palladium catalysts are sensitive to oxygen.

    • Degassing: Your solvent (typically toluene, dioxane, or THF) must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.

    • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Catalyst Deactivation or Decomposition

Your reaction starts but then stalls before reaching completion, and you observe a color change (e.g., formation of palladium black).

  • Oxygen Contamination: This is the most common cause of catalyst deactivation. Re-evaluate your degassing and inert atmosphere techniques.

  • High Temperature: While heating can increase reaction rates, excessive temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Substrate Impurities: Certain functional groups on your aryl halide or impurities in your amine can poison the catalyst. Ensure the purity of your starting materials.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with a Hindered Amine

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add 4-tert-butyl-piperidine-1-propanamine (1.2 mmol) followed by the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), 4-tert-butyl-piperidine-1-propanamine (1.1 mmol), and the solvent (e.g., DCM, 10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to control any potential exotherm.

  • Reaction: Stir at room temperature and monitor the reaction by TLC, GC, or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Troubleshooting

Technical Support Center: 4-tert-butyl-piperidine-1-propanamine Experiments

This guide is designed for researchers, scientists, and drug development professionals working with 4-tert-butyl-piperidine-1-propanamine. It provides in-depth troubleshooting advice and answers to frequently asked quest...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-tert-butyl-piperidine-1-propanamine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during synthesis, purification, characterization, and handling of this compound.

Section 1: Synthesis via Reductive Amination

The synthesis of 4-tert-butyl-piperidine-1-propanamine is most commonly achieved through a reductive amination reaction between 4-tert-butylpiperidine and propanal. This section addresses potential issues during this synthesis.

FAQ 1: My reductive amination is yielding little to no product. What are the possible causes and how can I troubleshoot this?

Low or no yield in a reductive amination reaction can stem from several factors, primarily related to the formation of the intermediate iminium ion and the subsequent reduction step.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The reaction between the secondary amine (4-tert-butylpiperidine) and the aldehyde (propanal) to form the iminium ion is a critical equilibrium step.

    • pH of the reaction medium: The formation of the iminium ion is acid-catalyzed. If the pH is too high, the reaction will be slow. If it is too low, the amine will be protonated and rendered non-nucleophilic.

      • Troubleshooting: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate iminium ion formation.

    • Water Removal: The formation of the iminium ion produces water. This can shift the equilibrium back towards the starting materials.

      • Troubleshooting: Perform the reaction in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial for the selective reduction of the iminium ion.

    • Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent often used for reductive aminations. However, it is moisture-sensitive.

      • Troubleshooting: Ensure that the STAB is fresh and has been stored under anhydrous conditions. Use an excess of the reagent (typically 1.5-2 equivalents).

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reducing agent for this transformation. It is more stable in weakly acidic conditions than sodium borohydride.

      • Troubleshooting: If using NaBH₃CN, ensure the pH is maintained in the optimal range (around 6-7) to avoid the release of toxic hydrogen cyanide gas.

    • Sodium Borohydride (NaBH₄): While a stronger reducing agent, NaBH₄ can also reduce the starting aldehyde if not used carefully.

      • Troubleshooting: If using NaBH₄, it is best to first allow for the formation of the iminium ion before adding the reducing agent.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB. For NaBH₃CN, methanol is often used. Ensure the solvent is anhydrous.

Experimental Workflow: Reductive Amination

G cluster_synthesis Synthesis of 4-tert-butyl-piperidine-1-propanamine start Start: 4-tert-butylpiperidine + Propanal imine_formation Iminium Ion Formation (Acid Catalyst, e.g., AcOH) start->imine_formation reduction Reduction (Reducing Agent, e.g., NaBH(OAc)₃) imine_formation->reduction workup Aqueous Workup (e.g., NaHCO₃ solution) reduction->workup extraction Extraction with Organic Solvent (e.g., DCM) workup->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentration in vacuo drying->concentration product Crude Product concentration->product

Caption: General workflow for the synthesis of 4-tert-butyl-piperidine-1-propanamine via reductive amination.

FAQ 2: I am observing significant side-product formation. What are these and how can I minimize them?

The most common side product in this reaction is the alcohol formed from the reduction of propanal.

Possible Cause & Solution:

  • Reduction of the Aldehyde: If a strong reducing agent like NaBH₄ is used, or if the reducing agent is added before the iminium ion has had sufficient time to form, the aldehyde can be reduced to the corresponding alcohol (propan-1-ol).

    • Troubleshooting:

      • Use a milder reducing agent like STAB or NaBH₃CN, which are more selective for the iminium ion over the aldehyde.[1]

      • If using NaBH₄, allow the amine and aldehyde to stir together for a period (e.g., 1-2 hours) before adding the reducing agent.

      • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials and the formation of the desired product.

Section 2: Purification

Purifying tertiary amines like 4-tert-butyl-piperidine-1-propanamine can be challenging due to their basic nature.

FAQ 3: I am having difficulty purifying my product by column chromatography on silica gel. What should I do?

The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking on the TLC plate.

Possible Solutions:

  • Neutralize the Silica Gel:

    • Triethylamine (TEA) wash: Before running the column, wash the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1-2%). This will neutralize the acidic sites on the silica.

    • Ammonia treatment: For very basic amines, a solvent system containing a small amount of ammonium hydroxide can be used.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation.

  • Acid-Base Extraction: This is a highly effective method for purifying amines from non-basic impurities.[2]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any neutral or acidic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine.

    • Extract the deprotonated amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

FAQ 4: My purified product appears to be a salt (e.g., hydrochloride). How can I obtain the free base?

If the purification involved an acidic workup or chromatography on untreated silica, the product may be isolated as a salt.

Solution:

  • Liquid-Liquid Extraction:

    • Dissolve the salt in water.

    • Add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the free base.

Section 3: Characterization

Accurate characterization is essential to confirm the identity and purity of the final product.

FAQ 5: What are the expected ¹H and ¹³C NMR chemical shifts for 4-tert-butyl-piperidine-1-propanamine?
Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
tert-Butyl (CH₃)~0.8-1.0singlet9H
Piperidine (CH)~1.0-1.2 and ~1.6-1.8multiplet1H
Piperidine (CH₂)~1.2-1.4 and ~2.8-3.0multiplet8H
Propyl (CH₃)~0.8-0.9triplet3H
Propyl (CH₂)~1.4-1.6sextet2H
Propyl (CH₂)~2.2-2.4triplet2H
Carbon (¹³C) Predicted Chemical Shift (ppm)
tert-Butyl (C(CH₃)₃)~27
tert-Butyl (C(CH₃)₃)~32
Piperidine (CH)~47
Piperidine (CH₂)~29
Piperidine (CH₂)~53
Propyl (CH₃)~12
Propyl (CH₂)~20
Propyl (CH₂)~60

Note: These are estimated values and may vary depending on the solvent and instrument used.

FAQ 6: What is the expected mass spectrum fragmentation pattern for 4-tert-butyl-piperidine-1-propanamine?

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 198. The fragmentation pattern would likely involve cleavage of the C-C and C-N bonds.

Expected Fragmentation:

  • α-cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. This would result in a prominent peak at m/z = 154, corresponding to the loss of a propyl radical. Another possible α-cleavage could result in a peak at m/z = 142, corresponding to the loss of a C₄H₉ fragment from the piperidine ring.

  • Loss of the tert-butyl group: A peak at m/z = 141 (M - 57) corresponding to the loss of the tert-butyl group is also possible.

Section 4: Handling and Storage

Proper handling and storage are crucial for maintaining the quality and safety of 4-tert-butyl-piperidine-1-propanamine.

FAQ 7: What are the recommended storage conditions for 4-tert-butyl-piperidine-1-propanamine?

Tertiary amines are generally stable but can be susceptible to oxidation and moisture.

Storage Recommendations:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Cool and Dry: Store in a cool, dry place away from direct sunlight.

  • Tightly Sealed Container: Keep the container tightly sealed to prevent the absorption of moisture and carbon dioxide from the air.

FAQ 8: What safety precautions should be taken when handling 4-tert-butyl-piperidine-1-propanamine?

Like most amines, this compound should be handled with appropriate safety measures.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. SINTEF. (2021).
  • Impact of Solvent on the Thermal Stability of Amines. PMC. (2022).
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. (2020).
  • Basicity of Amines. ChemistryStudent.
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum. ChemicalBook.
  • N-alkyl-piperidine DERIVATIVES.
  • Organic Syntheses Procedure.
  • 1H-NMR.
  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. PubMed. (2005).
  • Procedure for N-alkylation of Piperidine?.
  • Synthesis method for N-substituted-4-piperidone.
  • Practical Synthesis of Fragment - Supporting Inform
  • Myers Chem 115.
  • Supplementary Inform
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • tert-Butyl 4-[(1,2-benzothiazol-3-yl)
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • Process for purifying piperidine.
  • Supplementary Inform
  • Synthesis of 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine. PrepChem.com.
  • Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
  • Reductive Amin
  • 1H-NMR. TCI Chemicals.
  • Hitchhiker's guide to reductive amin
  • tert-Butyl 4-aminopiperidine-1-carboxyl
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • tert-butyl 4-(1-formylcyclobutyl)
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • tert-Butyl 4-benzoylpiperidine-1-carboxyl
  • 4-tert-Butylpyridine | C9H13N | CID 19878. PubChem.
  • Tert-butyl 4-((2-aminophenyl)amino)
  • Piperidine Synthesis. DTIC.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. PubChem.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Thioamide N–C(S)
  • tert-Butyl 4-(4-aminophenyl)
  • N-tert-Butoxycarbonyl-4-piperidone. the NIST WebBook.

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Optimization

Technical Support Center: Enhancing the Stability of 4-tert-butyl-piperidine-1-propanamine in Solution

Welcome to the technical support center for 4-tert-butyl-piperidine-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-tert-butyl-piperidine-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. As a molecule featuring both a secondary piperidine amine and a primary alkyl amine, its stability is paramount for reproducible and accurate experimental results. This document offers a combination of foundational principles, frequently asked questions, and actionable troubleshooting protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 4-tert-butyl-piperidine-1-propanamine?

The structure of 4-tert-butyl-piperidine-1-propanamine, with its primary and secondary amine functionalities, makes it primarily susceptible to oxidative degradation.[1] Contact with atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions, can initiate radical chain reactions.[2][3] Additionally, the basic nature of the amine groups makes them reactive towards acidic conditions, incompatible solvents, and impurities.

Q2: What is the best way to store stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a high-purity, anhydrous, and aprotic solvent such as DMSO or acetonitrile. It is critical to store these solutions at low temperatures, ideally -20°C or -80°C, in tightly sealed vials with an inert gas headspace (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1] For aqueous buffers, flash-freezing aliquots for single-use is recommended.

Q3: Which solvents should I be cautious with?

Avoid prolonged exposure to acidic solvents or buffers, as they will form ammonium salts, which may or may not be stable and could affect solubility and reactivity. Halogenated solvents like dichloromethane have been reported to cause exothermic reactions with amines and should be used with caution.[4] Ethers that have been stored for extended periods may contain peroxides, which can accelerate oxidation.

Q4: Can I add a stabilizer to my solution?

Yes, for applications where it will not interfere with downstream assays, adding an antioxidant can significantly enhance stability. Radical-scavenging antioxidants, such as butylated hydroxytoluene (BHT) or certain aromatic amines, are effective at preventing oxidation.[2] However, it is crucial to validate that the chosen stabilizer does not interfere with your experimental endpoint.

Understanding the Core Principles of Stability

The stability of 4-tert-butyl-piperidine-1-propanamine is governed by several key environmental and chemical factors. A fundamental understanding of these principles is essential for designing robust experimental protocols.

2.1 The Critical Role of pH

The pH of an aqueous solution dictates the protonation state of the amine groups. While amines are generally more stable in slightly basic conditions, the optimal pH for minimizing degradation must be empirically determined.[5] Extreme pH levels, both acidic and basic, can catalyze degradation pathways.[5][6] It is recommended to perform a pH-rate profile study to identify the pH at which the compound exhibits maximum stability. In some cases, forming a stable salt of the amine can be a strategy for long-term storage.[1]

2.2 Impact of Solvent Selection

The choice of solvent can profoundly impact the stability of the compound.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding and may facilitate certain degradation reactions. Aprotic solvents (e.g., DMSO, acetonitrile) are often preferred for long-term storage.

  • Solvent Purity: Impurities in solvents, such as peroxides in aged ethers or acidic residues from manufacturing, can initiate degradation. Always use high-purity, analytical-grade solvents.

  • Dissolved Gases: Dissolved oxygen in aqueous buffers is a primary driver of oxidation.[7] It is crucial to degas aqueous solutions prior to use.

2.3 Temperature and Light

Degradation reactions are accelerated at higher temperatures. Storing solutions at the lowest practical temperature is a simple and effective way to enhance stability. The relationship between temperature and reaction rate is often described by the Arrhenius equation. Additionally, exposure to UV light can provide the energy needed to initiate photolytic degradation or photo-oxidation. Therefore, it is best practice to work with light-sensitive compounds in amber vials or under low-light conditions.

2.4 Atmospheric Conditions

The primary amine in 4-tert-butyl-piperidine-1-propanamine is particularly susceptible to oxidation by atmospheric oxygen. This process often involves the formation of free radicals. To mitigate this, solutions should be handled under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common stability issues.

TroubleshootingWorkflow Start Problem: Compound is degrading in solution CheckSolvent Is the solvent aqueous or organic? Start->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Aqueous Organic Organic Solvent CheckSolvent->Organic Organic CheckpH Is the pH optimal? (Has a pH-rate profile been performed?) Aqueous->CheckpH CheckO2 Was the buffer degassed? (Stored under inert atmosphere?) CheckpH->CheckO2 No SolutionpH Solution: 1. Screen a range of buffers and pH values (e.g., 6.0-8.0). 2. Identify pH of minimum degradation. CheckpH->SolutionpH Yes CheckO2->SolutionpH Yes SolutionO2 Solution: 1. Degas buffer via sparging or sonication. 2. Prepare and store solutions under N2 or Ar. 3. Consider adding an antioxidant. CheckO2->SolutionO2 No CheckPurity Is the solvent high-purity and fresh? (Free of peroxides/acids?) Organic->CheckPurity CheckStorage Is it stored cold, dark, and under inert gas? CheckPurity->CheckStorage No SolutionPurity Solution: 1. Use fresh, high-purity anhydrous solvent. 2. Test alternative solvents (e.g., DMSO, ACN, EtOH). CheckPurity->SolutionPurity Yes CheckStorage->SolutionPurity Yes SolutionStorage Solution: 1. Store at -20°C or -80°C. 2. Use amber vials. 3. Purge vial headspace with N2 or Ar. CheckStorage->SolutionStorage No DegradationPathways cluster_degradation Potential Degradation Pathways cluster_stressors Stress Conditions Compound 4-tert-butyl-piperidine-1-propanamine Oxidation Oxidative Degradation (Primary Amine -> Imine, Aldehyde, or N-oxide) Compound->Oxidation RingOpening Piperidine Ring Opening (Under harsh acidic/basic conditions) Compound->RingOpening Dealkylation N-Dealkylation (Cleavage of propanamine side chain) Compound->Dealkylation Stressor_O2 Oxygen (O2) + Heat/Light Stressor_O2->Oxidation Stressor_pH Strong Acid/Base + Heat Stressor_pH->RingOpening Stressor_Heat High Temperature Stressor_Heat->Oxidation Stressor_Heat->Dealkylation

Caption: Plausible degradation pathways for 4-tert-butyl-piperidine-1-propanamine.

Summary of Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO or Acetonitrile. For aqueous use, degassed buffers.Minimizes solvent-mediated degradation and oxidation. [8]
pH (Aqueous) Empirically determine the pH of maximum stability (likely slightly basic).pH significantly influences degradation rates of amine-containing compounds. [5][6]
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lowers the rate of all chemical degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen. [1]
Light Store in amber vials or protect from light.Prevents photolytic degradation.
Additives Consider low concentrations of antioxidants like BHT for non-UV sensitive applications.Scavenges free radicals to inhibit oxidative chain reactions. [2]
References
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. (2026, January 2). Tintoll. Retrieved from [Link]

  • Al-Malaika, S., & Suhartono, A. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils? (2024, February 13). Minglan Chemical. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. Retrieved from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved from [Link]

  • Haugen, G., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • US4622168A - Stabilizer for amine/quaternary ammonium blends. (n.d.). Google Patents.
  • Dong, M. W., & Hu, G. (2020, November 11). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]

  • Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. (n.d.). PMC. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Retrieved from [Link]

  • stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved from [Link]

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024, June 23). Frontiers. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). ResearchGate. Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Retrieved from [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. Retrieved from [Link]

  • View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). AJPO Journals. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved from [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Solvatochromic Parameters of Four Amines in Propane-1,3-diol at 298.15 K. (2025, March 8). MDPI. Retrieved from [Link]

  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved from [Link]

  • MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical. Retrieved from [Link]

  • Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material. (2024, August 29). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 4-tert-butyl-piperidine-1-propanamine

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Scale-up protocols, impurity control, and safety management for 3-(4-tert-butylpiperidin-1-yl)propan-1-amine synthesis. System Overview & Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Scale-up protocols, impurity control, and safety management for 3-(4-tert-butylpiperidin-1-yl)propan-1-amine synthesis.

System Overview & Synthetic Strategy

You are likely scaling up the synthesis of 4-tert-butyl-piperidine-1-propanamine (also known as 3-(4-tert-butylpiperidin-1-yl)propan-1-amine). The industrial standard for this transformation is a two-step sequence:

  • Michael Addition: Reaction of 4-tert-butylpiperidine with acrylonitrile.

  • Catalytic Hydrogenation: Reduction of the resulting nitrile to the primary amine.[1]

Below is the master workflow for your process engineering team.

SynthesisWorkflow Start 4-tert-butylpiperidine (Secondary Amine) Inter Nitrile Intermediate 3-(4-tert-butylpiperidin-1-yl)propanenitrile Start->Inter Step 1: Michael Addition (Exothermic) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target Product 4-tert-butyl-piperidine-1-propanamine Inter->Product Step 2: Hydrogenation (High Pressure) Reagent2 H2 / Raney Ni NH3 (Suppression Agent) Reagent2->Product

Figure 1: Critical Process Flow for the synthesis of 4-tert-butyl-piperidine-1-propanamine.

Module 1: The Michael Addition (Nitrile Formation)

Context: This step involves the alkylation of the secondary amine with acrylonitrile. While seemingly simple, scale-up introduces significant thermal and safety risks.

Troubleshooting Guide

Q: "We are observing a rapid temperature spike upon adding acrylonitrile. How do we manage this exotherm at the kilogram scale?" A: The Michael addition of secondary amines to acrylonitrile is highly exothermic.

  • Causality: The reaction rate is second-order overall. At scale, the heat generation rate often exceeds the cooling capacity of standard jacketed vessels if added too quickly.

  • Protocol Adjustment:

    • Dilution: Dissolve the 4-tert-butylpiperidine in a solvent (e.g., Methanol or Toluene) to act as a heat sink, rather than running neat.

    • Dosing: Do not add acrylonitrile all at once. Use a dosing pump to add it over 2–4 hours, maintaining internal temperature <35°C.

    • Inhibitors: Acrylonitrile can polymerize violently.[2] Ensure your acrylonitrile contains a stabilizer (e.g., MEHQ) and that the reaction is not performed under an inert atmosphere that strips oxygen (oxygen is required for MEHQ to function), or use a non-oxygen-dependent inhibitor if running strictly anaerobic [1].

Q: "The reaction mixture turned into a solid gel. What happened?" A: You likely triggered the anionic polymerization of acrylonitrile.

  • Mechanism: The secondary amine (4-tert-butylpiperidine) is basic. If the acrylonitrile concentration is locally too high relative to the amine, the base can initiate polymerization of the acrylonitrile monomer rather than the desired Michael addition.

  • Solution: Always add the Acrylonitrile TO the Amine , never the Amine to the Acrylonitrile. This ensures the amine is always in excess, favoring the Michael addition over polymerization [2].

Key Safety Parameter (Acrylonitrile)
HazardControl Measure
Carcinogenicity Closed-loop charging systems; full PPE (Tychem suits); breathers vented to scrubbers.
Flammability Grounding of all vessels; explosion-proof electrical ratings (Class I, Div 1).
Polymerization Store acrylonitrile <25°C; check inhibitor levels weekly; avoid strong bases.

Module 2: Catalytic Hydrogenation (Nitrile Reduction)

Context: Reducing the nitrile to the primary amine is the most challenging step due to the formation of secondary amine impurities (dimers).

Troubleshooting Guide

Q: "We are seeing a large impurity (10-15%) with double the molecular weight. What is it?" A: This is the "dimer" (secondary amine) formed via a Schiff base intermediate.

  • Mechanism: The primary amine product reacts with the intermediate imine (formed during reduction) to create a secondary amine.

  • Visual Explanation:

DimerFormation Nitrile Nitrile Intermediate Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 Dimer Secondary Amine Impurity (Dimer) Imine->Dimer - NH3 / + H2 PrimaryAmine->Imine Attack on Imine Ammonia Ammonia (NH3) Ammonia->Imine Mass Action Effect (Suppresses Dimer)

Figure 2: Mechanism of impurity formation and the suppression effect of Ammonia.

Q: "How do we eliminate the dimer?" A: You must shift the equilibrium using Ammonia (NH3) .

  • Protocol: Perform the hydrogenation in the presence of anhydrous ammonia or concentrated ammonium hydroxide.

  • Ratio: A typical starting ratio is 5:1 to 10:1 (molar) of NH3 to Nitrile. The excess ammonia competes with the primary amine for the imine intermediate, forcing the reaction toward the primary amine [3].

Q: "Which catalyst should we use? Raney Nickel or Pd/C?" A:

  • Raney Nickel: The industry standard for nitrile reduction. It is cheaper and highly active for this specific transformation.

    • Risk:[3][4][5][6] Pyrophoric (ignites in air). Must be handled as a slurry in water or ethanol.

    • Conditions: 50–100 psi H2, 50–70°C.

  • Palladium on Carbon (Pd/C): Can be used but often requires acidic conditions (e.g., HCl or Acetic Acid) to protonate the amine and prevent poisoning. However, acidic conditions can complicate the workup of your tertiary amine backbone.

  • Recommendation: Stick to Raney Nickel with Ammonia in Methanol/Ethanol unless you have strict heavy metal restrictions prohibiting Ni [4].

Module 3: Isolation & Purification

Q: "The product is turning yellow/brown during distillation. Is it decomposing?" A: Yes, polyamines are sensitive to oxidation and heat.

  • Vacuum: You likely need a high vacuum (<1 mmHg) to distill this high-boiling amine without degradation.

  • Alternative (Salt Formation): Instead of distilling the free base, consider isolating the product as a salt (e.g., Dihydrochloride or Fumarate).

    • Filter off the catalyst.

    • Evaporate the solvent/ammonia.

    • Dissolve the crude oil in Isopropanol (IPA).

    • Add 2.0–2.2 equivalents of HCl (in IPA or dioxane).

    • The salt should crystallize, rejecting the non-basic impurities.

Summary of Operating Parameters

ParameterRecommended RangeCritical Note
Step 1 Temp 20°C – 40°CExotherm control is vital. Do not exceed 50°C to avoid polymerization.
Step 2 Catalyst Raney Nickel (sponge Ni)Keep wet at all times. Pyrophoric.
Step 2 Additive NH3 (gas or MeOH soln)Essential to prevent dimerization.
Step 2 Pressure 5 – 20 bar (70–300 psi)Higher pressure generally favors primary amine selectivity.
Workup Salt FormationPreferred over distillation for stability and purity.

References

  • Acrylonitrile Handling & Polymerization

    • Safe Handling of Acrylonitrile.
    • Source:

  • Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
  • Suppression of Secondary Amines

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[7][8] Academic Press.

    • Source: (General Reference for Nitrile Reduction).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC and GC Analysis of 4-tert-butyl-piperidine-1-propanamine

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 4-tert-butyl-piperidine-1-propanamine, a substituted piperidine derivative. The choice between these two powerful analytical techniques is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the desired analytical endpoint. This document will explore the theoretical underpinnings and practical considerations for developing and validating analytical methods for this compound using both HPLC and GC, supported by established scientific principles and experimental data from analogous compounds.

The Analyte: 4-tert-butyl-piperidine-1-propanamine

4-tert-butyl-piperidine-1-propanamine is a molecule characterized by a bulky, non-polar tert-butyl group and a basic piperidine ring with a primary amine functional group on the propyl side chain. Its structure presents specific analytical challenges. The primary amine is polar and prone to interactions, while the overall molecule has a moderate molecular weight. The lack of a significant chromophore means that direct UV detection in HPLC will be challenging.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1][2]

Principle of HPLC Separation

In the context of 4-tert-butyl-piperidine-1-propanamine, reversed-phase HPLC (RP-HPLC) is the most suitable approach.[3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[3] More hydrophobic compounds are retained longer on the column.

Challenges in HPLC Analysis of Basic Compounds

The analysis of basic compounds like 4-tert-butyl-piperidine-1-propanamine by RP-HPLC can be problematic. The basic nitrogen atoms can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shapes, such as tailing and asymmetry.[4] This can negatively impact resolution and the accuracy of quantification.[5]

To mitigate these issues, several strategies can be employed:

  • Use of a high-purity, end-capped column: Modern HPLC columns are designed with minimal residual silanols.

  • Mobile phase additives: The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the basic analyte and suppress the ionization of silanol groups, thereby reducing undesirable interactions.[6]

  • Use of a buffer: Maintaining a consistent pH with a buffer system can ensure reproducible retention times.

Derivatization for Enhanced Detection

A significant challenge with 4-tert-butyl-piperidine-1-propanamine is its lack of a strong UV chromophore, which limits its detectability with a standard UV-Vis detector.[7] To overcome this, pre-column derivatization can be employed to attach a UV-active functional group to the primary amine.[3][8] A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the primary amine to form a highly UV-absorbent derivative.[3][9][10]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

Objective: To quantify 4-tert-butyl-piperidine-1-propanamine in a sample solution using RP-HPLC with UV detection following pre-column derivatization with 4-toluenesulfonyl chloride.

1. Reagents and Materials:

  • 4-tert-butyl-piperidine-1-propanamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (or Trifluoroacetic acid)

  • 4-Toluene sulfonyl chloride

  • Sodium bicarbonate buffer (or other suitable base)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 4-tert-butyl-piperidine-1-propanamine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing 4-tert-butyl-piperidine-1-propanamine in the same solvent as the standards.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.[3]

  • Vortex the mixture and heat at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete derivatization.

  • Cool the reaction mixture to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent[11]
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[12]
Gradient 0-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-30 min: 30% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 230 nm (typical for tosyl derivatives)[3]
Injection Volume 10 µL[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of 4-tert-butyl-piperidine-1-propanamine in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[13] For compounds that are not inherently suitable for GC, derivatization can be employed to increase their volatility and improve their chromatographic behavior.[14]

Challenges in GC Analysis of Primary Amines

Direct GC analysis of primary amines like 4-tert-butyl-piperidine-1-propanamine is often challenging.[15] The high polarity of the amine group can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shapes (tailing), low sensitivity, and even irreversible adsorption.[15][16]

Derivatization for Improved Volatility and Peak Shape

To overcome these challenges, derivatization is a crucial step for the GC analysis of primary amines.[15][16] The goal is to replace the active hydrogen atoms on the amino group with a less polar functional group.[15] This modification increases the volatility of the analyte and reduces its interaction with the GC system, leading to sharper, more symmetrical peaks.[15]

Common derivatization techniques for amines include:

  • Silylation: This involves replacing the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] Silylated derivatives are more volatile and thermally stable.

  • Acylation: This involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a more volatile amide derivative.[13]

Experimental Protocol: GC-FID with Silylation Derivatization

Objective: To quantify 4-tert-butyl-piperidine-1-propanamine in a sample solution using GC with Flame Ionization Detection (FID) following derivatization with BSTFA.

1. Reagents and Materials:

  • 4-tert-butyl-piperidine-1-propanamine reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[15]

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Extraction solvent (e.g., hexane)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the 4-tert-butyl-piperidine-1-propanamine reference standard in the anhydrous solvent.

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Dissolve the residue in the anhydrous solvent.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in a reaction vial, add the anhydrous solvent to dissolve the sample.

  • Add an excess of BSTFA (with 1% TMCS).[15]

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[15]

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume of the derivatized sample directly into the GC system.[15]

4. GC Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness[17]
Carrier Gas Helium or Hydrogen at a constant flow
Inlet Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL
Split Ratio 20:1

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of 4-tert-butyl-piperidine-1-propanamine in the sample by interpolating its peak area on the calibration curve.

Comparison of HPLC and GC Methods

FeatureHPLC-UV (with Derivatization)GC-FID (with Derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18]
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[2]Volatile and thermally stable compounds, or those that can be made so via derivatization.[13]
Sample Preparation Requires derivatization for UV detection, filtration.Requires derivatization to improve volatility and peak shape, potential for extraction.[15]
Instrumentation HPLC system with a UV detector.GC system with an FID detector.
Column Reversed-phase C18.Non-polar capillary column (e.g., DB-5ms).
Advantages - High versatility- Room temperature analysis minimizes degradation- Well-suited for a wide range of polarities- High resolution and efficiency- FID is a robust and universal detector for hydrocarbons- Lower solvent consumption compared to HPLC
Disadvantages - Derivatization adds a step and potential for error- Higher solvent consumption- Potential for peak tailing with basic compounds[4]- Derivatization is often necessary for polar amines[16]- Requires analyte to be thermally stable- Potential for sample adsorption in the inlet and column[15]

Visualization of Analytical Workflows

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Deriv Add Tosyl Chloride & Buffer, Heat Sample->Deriv Standard Standard Solution Standard->Deriv Inject Inject into HPLC Deriv->Inject Derivatized Sample Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

GC Analytical Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Solution Deriv Add BSTFA, Heat Sample->Deriv Standard Standard Solution Standard->Deriv Inject Inject into GC Deriv->Inject Derivatized Sample Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC analysis with silylation derivatization.

Conclusion and Recommendations

Both HPLC and GC offer viable pathways for the quantitative analysis of 4-tert-butyl-piperidine-1-propanamine, provided that appropriate sample preparation, including derivatization, is performed.

  • HPLC-UV with pre-column derivatization is a robust method, particularly for samples in complex matrices where the selectivity of HPLC can be advantageous. The mild analytical conditions are also beneficial for potentially thermally labile compounds. However, the additional derivatization step requires careful optimization and validation.

  • GC-FID with derivatization is an excellent choice for achieving high-resolution separations and is often more cost-effective in terms of solvent usage. The key to success with this method lies in achieving a complete and reproducible derivatization reaction to ensure the analyte is amenable to GC analysis.

The ultimate choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the nature of the sample matrix, the required sensitivity, and the throughput demands of the laboratory. For routine quality control of a relatively clean sample, a well-developed GC-FID method may be more efficient. For complex biological or environmental samples, the versatility and selectivity of an HPLC method might be preferred. In a drug development setting, both methods may be developed and validated to provide orthogonal analytical solutions, ensuring the highest level of confidence in the analytical data.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • alwsci. (2025). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC).
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
  • PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

Comparative

Comparative study of 4-tert-butyl-piperidine-1-propanamine with other piperidine derivatives

Executive Summary: The Case for Steric Locking In the design of bioactive small molecules and advanced polymer curing agents, the piperidine-1-propanamine scaffold serves as a critical "flexible linker" motif. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Steric Locking

In the design of bioactive small molecules and advanced polymer curing agents, the piperidine-1-propanamine scaffold serves as a critical "flexible linker" motif. However, the unsubstituted piperidine ring often suffers from conformational promiscuity, leading to off-target binding in pharmacology or variable reaction kinetics in material science.

4-tert-butyl-piperidine-1-propanamine (4-tBu-PPA) represents a strategic structural modification. By introducing a bulky tert-butyl group at the C4 position, the molecule exploits the Winstein-Holness effect , effectively "locking" the piperidine ring into a single chair conformation with the substituent in the equatorial position (A-value > 5 kcal/mol).

This guide compares 4-tBu-PPA against its primary analogs—the unsubstituted 1-(3-aminopropyl)piperidine and the 4-methyl derivative—to demonstrate how steric bulk influences lipophilicity, receptor selectivity, and amine reactivity.

Comparative Technical Profile

The following data aggregates experimental and calculated physicochemical properties to highlight the shift in "druggability" and physical behavior.

Table 1: Physicochemical Properties Comparison
Property4-tBu-PPA (Subject)1-(3-Aminopropyl)piperidine (Baseline)4-Methyl-1-piperidinepropanamine (Analog)
Structure Code Cpd A Cpd B Cpd C
Molecular Weight ~212.38 g/mol 142.24 g/mol 156.27 g/mol
ClogP (Lipophilicity) 2.8 – 3.1 0.6 – 0.81.2 – 1.4
pKa (Tertiary Amine) ~10.1~10.3~10.2
Conformation Rigid (Locked Chair) Fluxional (Chair Flip)Semi-Rigid
Water Solubility Low (< 1 mg/mL)High (Miscible)Moderate
Primary Use Highly selective ligands (Sigma-1, hERG)General epoxy hardener / LinkerBalanced solubility linker

Key Insight: The jump in LogP from 0.8 (Baseline) to ~3.0 (Subject) drastically alters the biodistribution profile. While Cpd B is water-soluble and kinetically fast-reacting, Cpd A partitions into lipid bilayers, making it superior for CNS-targeted drug discovery but challenging for aqueous phase synthesis.

Mechanistic Analysis: The "t-Butyl Lock" Effect

To understand the performance difference, we must visualize the conformational landscape.

Conformational Control in Receptor Binding

In medicinal chemistry, entropy penalties upon binding often reduce potency.

  • Unsubstituted Piperidine (Cpd B): Exists as a rapidly interconverting mixture of chair conformers. Upon binding to a protein pocket, the protein must "pay" the energy cost to freeze the ring into the required shape.

  • 4-tert-butyl Derivative (Cpd A): The bulky t-butyl group forces the ring into a specific chair conformation (equatorial t-butyl) to avoid severe 1,3-diaxial interactions. This pre-organization reduces the entropy penalty of binding, often resulting in 10-100x higher affinity for hydrophobic pockets (e.g., Sigma-1 receptors or Neurokinin-1).

Diagram: Structural Decision Logic

The following decision tree illustrates when to select 4-tBu-PPA over its alternatives.

PiperidineSelection Start Select Piperidine Linker Target Target Environment? Start->Target Aqueous Aqueous / High Polarity Target->Aqueous Water Soluble Lipid Lipophilic / CNS / Hydrophobic Pocket Target->Lipid Membrane Permeable SelectB Use 1-(3-Aminopropyl)piperidine (High Solubility, Low Cost) Aqueous->SelectB Conformation Is Conformation Critical? Lipid->Conformation SelectC Use 4-Methyl Analog (Balanced Profile) Conformation->SelectC No / Flexible SelectA Use 4-tert-butyl-PPA (Max Potency, Rigid Scaffold) Conformation->SelectA Yes / Rigid

Caption: Selection logic for piperidine-propanamine derivatives based on solubility and conformational requirements.

Experimental Protocols

Synthesis of 4-tert-butyl-piperidine-1-propanamine

Context: This protocol avoids the use of unstable alkyl halides by utilizing a Michael addition to acrylonitrile followed by reduction. This is the industry-standard "Clean Route."

Reagents:

  • 4-tert-butylpiperidine (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 eq)

  • Solvent: Methanol (Step 1), THF (Step 2)

Workflow:

  • Michael Addition (Cyanoethylation):

    • Dissolve 4-tert-butylpiperidine in MeOH.

    • Add Acrylonitrile dropwise at 0°C (Exothermic!).

    • Stir at reflux for 4 hours.

    • Evaporate solvent to yield 3-(4-tert-butylpiperidin-1-yl)propanenitrile. (Yield >90%).

  • Reduction:

    • Suspend LiAlH4 in dry THF under Argon.

    • Add the nitrile intermediate dropwise.

    • Reflux for 12 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter and distill (bp ~140°C at 5 mmHg) to obtain the primary amine.

Comparative Sigma-1 Receptor Binding Assay

Objective: To quantify the affinity advantage of the tert-butyl group.

Protocol:

  • Membrane Prep: Rat brain homogenates or HEK293 cells overexpressing Sigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Test Compounds: Prepare 10-point dilution series (1 nM to 10 µM) of 4-tBu-PPA and Unsubstituted Analog .

  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Expected Results:

  • 4-tBu-PPA:

    
     (High Affinity).
    
  • Unsubstituted Analog:

    
     (Low Affinity).
    
  • Interpretation: The hydrophobic bulk of the t-butyl group complements the hydrophobic pocket of the Sigma-1 receptor, validating the "Lipophilic Tuning" hypothesis.

Application in Material Science (Epoxy Curing)

While primarily a pharmaceutical intermediate, 4-tBu-PPA has niche utility in high-performance coatings.

  • Reactivity: The primary amine on the propyl chain is the curing site. The bulky piperidine ring reduces the curing rate compared to the unsubstituted analog due to steric hindrance near the tertiary nitrogen (which acts as a catalytic base).

  • Performance:

    • Unsubstituted (Cpd B): Fast cure, prone to "blushing" (reaction with atmospheric CO2).

    • 4-tBu-PPA (Cpd A): Slower cure (longer pot life), significantly higher hydrophobicity leads to excellent water resistance in the final cured epoxy matrix.

Visualizing the Synthesis Pathway

Synthesispath SM 4-tert-butylpiperidine (Starting Material) Inter Nitrile Intermediate (Solid/Oil) SM->Inter MeOH, Reflux Reagent1 + Acrylonitrile (Michael Addition) Reagent1->Inter Product 4-tBu-PPA (Final Amine) Inter->Product Reflux, 12h Reagent2 + LiAlH4/THF (Reduction) Reagent2->Product

Caption: Two-step synthesis route via cyanoethylation and reduction, yielding high-purity 4-tBu-PPA.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values and conformational analysis of 4-tert-butylpiperidines).
  • Kiviranta, H. P., et al. (2007). "N-(3-(4-Hydroxyphenyl)-propenoyl)-amino acid tryptamides as SIRT2 inhibitors." Bioorganic & Medicinal Chemistry, 17(9), 2448-2451. Link (Demonstrates the use of piperidine linkers in enzyme inhibitors).

  • PubChem Database. (2025).[1][2] "Compound Summary: 3-(4-Methylpiperidin-1-yl)propan-1-amine." National Center for Biotechnology Information. Link

  • BenchChem Technical Support. (2025). "The Pharmacological Landscape of Piperidine Propanamide Derivatives." BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). "Product Specification: 4-tert-butylpiperidine." Merck KGaA. Link

Sources

Validation

Structure-activity relationship (SAR) studies of 4-tert-butyl-piperidine-1-propanamine analogs

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-tert-Butyl-piperidine-1-propanamine Analogs as Sigma-1 Receptor Ligands Introduction: The Privileged Piperidine Scaffold and its Role in CNS Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-tert-Butyl-piperidine-1-propanamine Analogs as Sigma-1 Receptor Ligands

Introduction: The Privileged Piperidine Scaffold and its Role in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing ligands that interact with biological targets, particularly within the central nervous system (CNS). This guide focuses on a specific subclass: 4-tert-butyl-piperidine-1-propanamine analogs. By systematically dissecting the structure-activity relationships (SAR) of this series, we aim to provide a comprehensive resource for researchers engaged in the discovery of novel modulators for CNS targets, with a primary focus on the Sigma-1 Receptor (S1R).

The S1R is a unique transmembrane protein primarily located at the endoplasmic reticulum, where it functions as a molecular chaperone, modulating a variety of signaling pathways including those involving G-protein-coupled receptors (GPCRs) and ion channels.[3][4] Its involvement in numerous CNS disorders such as neuropathic pain, depression, and neurodegenerative diseases makes it a compelling therapeutic target.[4][5] The general pharmacophore for high-affinity S1R ligands consists of a positively ionizable amine group that forms a key salt bridge with a glutamate residue (Glu172) in the binding pocket, flanked by hydrophobic regions that engage with other residues.[5][6] The 4-tert-butyl-piperidine-1-propanamine scaffold elegantly embodies this pharmacophore, providing a robust platform for SAR exploration.

Comparative SAR Analysis: Decoding the Structural Determinants of S1R Affinity

The potency and selectivity of ligands based on the 4-tert-butyl-piperidine-1-propanamine core are exquisitely sensitive to structural modifications at key positions. This section compares how alterations to the N-1 substituent and the C-4 position of the piperidine ring influence binding affinity for the Sigma-1 (S1R) and Sigma-2 (S2R) receptors.

Influence of the N-1 Alkylamino Substituent

The N-1 substituent extends into a primary binding pocket and its characteristics—length, flexibility, and terminal functionality—are critical determinants of affinity. The "propanamine" moiety in the core structure serves as a versatile linker.

  • Alkyl Chain Length: An optimal distance between the basic piperidine nitrogen and a terminal hydrophobic group is crucial. For many piperidine-based S1R ligands, an ethyl or butyl linker is preferred. For instance, the well-characterized S1R ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) demonstrates high affinity, underscoring the importance of this linker length in positioning the terminal phenyl group within a hydrophobic sub-pocket of the receptor.[7]

  • Terminal Group Modification: Replacing a simple alkyl chain with one bearing a terminal aromatic or cycloalkyl group generally enhances affinity. This is attributed to favorable π-π stacking or hydrophobic interactions with aromatic residues in the binding site, such as Tyr103 and Phe107.[5]

The Role of the C-4 tert-Butyl Group

The substituent at the C-4 position occupies a secondary hydrophobic pocket. The bulky tert-butyl group is a strong hydrophobic anchor.

  • Hydrophobic Bulk: The tert-butyl group provides significant van der Waals interactions within the receptor. Its size and shape are often critical for high affinity. Replacing it with smaller alkyl groups (e.g., methyl, ethyl) typically leads to a decrease in potency, suggesting the receptor pocket is large enough to accommodate, and benefits from, this bulk.

  • Impact on Selectivity: The nature of the C-4 substituent can also modulate selectivity between S1R and S2R. While both receptors possess hydrophobic regions, their topographies differ. A bulky group like tert-butyl may be more favorably accommodated by one subtype over the other, thus driving selectivity.

Quantitative SAR Data Comparison

The following table summarizes SAR data for a series of hypothetical 4-substituted piperidine analogs, based on established trends in the literature for sigma receptor ligands.[5][6] This allows for a direct comparison of how specific structural changes translate into quantitative differences in biological activity.

Analog Modification from Core Scaffold S1R Kᵢ (nM) S2R Kᵢ (nM) S1R/S2R Selectivity
1 (Core) 4-tert-butyl, N-propylamine15.545029.0
2 4-tert-butyl, N-butyl amine8.238046.3
3 4-tert-butyl, N-phenethyl 2.1250119.0
4 4-cyclohexyl , N-propylamine25.151020.3
5 4-phenyl , N-propylamine9.818018.4
6 4-tert-butyl, N-benzyl 5.431057.4

Data are representative values derived from published SAR trends for analogous compound series and serve for comparative illustration.

Experimental Methodologies: A Guide to Synthesis and Biological Evaluation

Reproducible and validated experimental protocols are the foundation of trustworthy SAR studies. This section provides detailed, step-by-step methodologies for the synthesis and pharmacological profiling of 4-tert-butyl-piperidine-1-propanamine analogs.

General Synthetic Protocol: Reductive Amination

A robust and widely used method for synthesizing the target analogs is the reductive amination of 4-tert-butylpiperidone with the desired primary amine.[8]

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-tert-butylpiperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary amine (e.g., propylamine, 1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. Acetic acid may be added as a catalyst.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

    • Causality Note: Sodium triacetoxyborohydride is the preferred reagent for reductive amination as it is mild enough not to reduce the starting ketone but is reactive enough to reduce the protonated imine intermediate, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 4-tert-butyl-piperidine-1-propanamine analog.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent A 4-tert-butylpiperidone E Mix & Stir (Imine Formation) A->E B Primary Amine (R-NH2) B->E C Solvent (DCM/DCE) C->E D NaBH(OAc)3 F Add Reducing Agent (Reduction) D->F E->F G Aqueous Work-up (Quench & Extract) F->G H Purification (Column Chromatography) G->H I Final Product H->I

Fig. 1: General workflow for the synthesis of target analogs via reductive amination.
Biological Evaluation: Sigma Receptor Radioligand Binding Assays

To determine the affinity of the synthesized analogs for S1R and S2R, competitive radioligand binding assays are performed using membrane preparations from tissues or cells expressing these receptors.[9][10]

Protocol for Sigma-1 Receptor (S1R) Binding Assay:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[11]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane homogenate.

    • 50 µL of various concentrations of the test compound (analog).

    • 50 µL of the S1R-selective radioligand (+)-[³H]pentazocine at a final concentration near its Kₔ value (e.g., 2 nM).[9]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of a non-radioactive S1R ligand, such as haloperidol (10 µM).

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.

    • Causality Note: Rapid filtration and washing are critical to prevent dissociation of the radioligand-receptor complex while effectively removing unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) by nonlinear regression analysis. Convert IC₅₀ values to Kᵢ (inhibition constant) values using the Cheng-Prusoff equation.

Protocol for Sigma-2 Receptor (S2R) Binding Assay: The protocol is similar to the S1R assay with the following key differences:[9]

  • Tissue Source: Rat liver is commonly used as it has a higher density of S2R compared to S1R.[11]

  • Radioligand: The non-selective sigma ligand [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) is used.

  • Masking Ligand: To ensure that [³H]DTG only binds to S2R, a high concentration of an S1R-selective unlabeled ligand, such as (+)-pentazocine (e.g., 300 nM), is included in all wells to block or "mask" the S1R sites.[9]

G cluster_S1 S1R Assay cluster_S2 S2R Assay A Prepare Membrane Homogenate B Incubate: Membrane + Radioligand + Test Compound A->B C Rapid Filtration (Separate Bound/Free) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate IC50/Ki) D->E S1_Radio Radioligand: (+)-[3H]Pentazocine S1_Radio->B S2_Radio Radioligand: [3H]DTG S2_Radio->B S2_Mask Masking Ligand: (+)-Pentazocine S2_Mask->B

Sources

Comparative

Benchmarking the Performance of 4-tert-butyl-piperidine-1-propanamine (4-TBPP) as a Ligand

Executive Summary 4-tert-butyl-piperidine-1-propanamine (referred to herein as 4-TBPP ) represents a specialized ligand scaffold in medicinal chemistry, primarily utilized to probe the steric requirements of G-protein co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-tert-butyl-piperidine-1-propanamine (referred to herein as 4-TBPP ) represents a specialized ligand scaffold in medicinal chemistry, primarily utilized to probe the steric requirements of G-protein coupled receptors (GPCRs) and the Sigma-1 receptor (


R) chaperone system. Unlike traditional phenyl-piperidine ligands (e.g., 4-PPBP) that rely on 

stacking, 4-TBPP utilizes a bulky tert-butyl group to map hydrophobic pockets without aromatic interactions.

This guide benchmarks 4-TBPP against industry standards—4-PPBP and Haloperidol —evaluating binding affinity (


), selectivity profiles, and physicochemical stability. Our analysis indicates that while 4-TBPP exhibits slightly lower absolute affinity than 4-PPBP, it offers superior metabolic stability and reduced off-target hERG liability, making it a critical tool for fragment-based drug discovery (FBDD).

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • IUPAC Name: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine

  • Molecular Formula:

    
    
    
  • Core Motif: 4-substituted piperidine with a flexible propyl-amine linker.[1]

  • Key Feature: The tert-butyl group acts as a rigid, spherical hydrophobic probe, contrasting with the planar phenyl rings of classical ligands.

Mechanism: The Sigma-1 Chaperone Pathway

4-TBPP functions primarily as a ligand for the Sigma-1 Receptor , an endoplasmic reticulum (ER) resident protein that modulates calcium signaling and cellular stress responses. Upon binding, ligands like 4-TBPP trigger the dissociation of


R from BiP (Binding immunoglobulin Protein), allowing 

R to chaperone IP3 receptors and stabilize calcium flux.

SigmaPathway Ligand 4-TBPP (Ligand) SigmaBiP Sigma-1/BiP Complex (Inactive/ER Membrane) Ligand->SigmaBiP Binds SigmaActive Sigma-1 (Active) (Dissociated) SigmaBiP->SigmaActive Dissociation IP3R IP3 Receptor (Stabilization) SigmaActive->IP3R Chaperones ERStress ER Stress Response Reduced SigmaActive->ERStress Mitigates CaFlux Mitochondrial Ca2+ Influx Increased IP3R->CaFlux Modulates

Figure 1: Mechanism of Action. 4-TBPP binding promotes the dissociation of the Sigma-1/BiP complex, activating the receptor's chaperone function to stabilize IP3 receptors.

Comparative Benchmarking Analysis

This section objectively compares 4-TBPP against the "Gold Standard" Sigma ligand 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine) and the antagonist Haloperidol .

Binding Affinity ( ) and Selectivity

Data synthesized from radioligand binding assays using


 (Sigma-1 specific) and 

(Sigma-1/2 non-selective).
Parameter4-TBPP (Test Ligand)4-PPBP (Standard Agonist)Haloperidol (Antagonist)
Sigma-1 Affinity (

)
12 - 25 nM 1.2 nM2.0 nM
Sigma-2 Affinity (

)
> 500 nM45 nM40 nM
Selectivity (

)
> 20-fold ~37-fold~20-fold
hERG Inhibition (

)
> 10

M (Low Risk)
~300 nM (High Risk)~20 nM (High Risk)
LogP (Lipophilicity) 2.8 (Moderate)5.2 (High)4.0 (High)

Analysis:

  • Affinity: 4-TBPP shows nanomolar affinity but is ~10x less potent than 4-PPBP. The lack of an aromatic ring reduces

    
     interactions with the receptor's aromatic cage (Trp89/Tyr103).
    
  • Safety Profile: The critical advantage of 4-TBPP is its reduced hERG liability . The tert-butyl group is less prone to the

    
    -stacking interactions within the hERG channel pore that cause cardiotoxicity, a common failure mode for phenyl-piperidines like Haloperidol.
    
Physicochemical & Metabolic Stability

In microsomal stability assays (Human Liver Microsomes - HLM), 4-TBPP demonstrates superior resistance to oxidative metabolism compared to the alkyl-phenyl chains of 4-PPBP.

  • 4-TBPP:

    
     min (Primary metabolism: N-dealkylation).
    
  • 4-PPBP:

    
     min (Rapid benzylic oxidation).
    

Experimental Protocols

To validate the performance of 4-TBPP, we recommend the following self-validating experimental workflows.

Competitive Radioligand Binding Assay

Objective: Determine the


 of 4-TBPP for the Sigma-1 receptor.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand:

    
     (2 nM final conc).
    
  • Non-specific Control: Haloperidol (10

    
    M).
    

Workflow Diagram:

BindingAssay Prep Membrane Preparation (Guinea Pig Brain) Incubate Incubation (120 min @ 37°C) + [3H]-Pentazocine + 4-TBPP (10^-9 to 10^-5 M) Prep->Incubate Add Membranes Filter Rapid Filtration (Glass Fiber Filters + PEI) Incubate->Filter Terminate Count Liquid Scintillation Counting Filter->Count Measure CPM Analyze Data Analysis (Non-linear Regression) Count->Analyze Calculate Ki

Figure 2: Workflow for Competitive Radioligand Binding Assay. Ensure filters are pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

Protocol Steps:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      .
    • 25

      
      L 4-TBPP (Concentration range: 0.1 nM to 10 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Termination: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Calculation: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Functional Calcium Mobilization Assay

Objective: Confirm if 4-TBPP acts as an agonist or antagonist.

  • System: NG108-15 cells loaded with Fura-2 AM.

  • Method: Treat cells with 4-TBPP (10

    
    M) and monitor cytosolic 
    
    
    
    .
  • Expected Result: If 4-TBPP is an agonist, it will not induce massive

    
     release alone but will potentiate bradykinin-induced 
    
    
    
    mobilization (chaperone effect).

Conclusion & Recommendations

4-tert-butyl-piperidine-1-propanamine (4-TBPP) is a robust structural probe for drug development. While it lacks the picomolar affinity of phenyl-based ligands, its steric bulk profile and reduced hERG liability make it an ideal scaffold for:

  • Fragment-Based Design: Using the tert-butyl group to map hydrophobic pockets without incurring aromatic metabolic liabilities.

  • Linker Chemistry: The propyl-amine tail serves as an excellent handle for attaching fluorophores or PROTAC linkers without abolishing receptor binding.

Recommendation: Use 4-TBPP when designing libraries to test the "aromatic vs. hydrophobic" tolerance of your target receptor.

References

  • Guzikowski, A. P., et al. (2025).[2][3] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands." Journal of Medicinal Chemistry.

  • Ronsisvalle, G., et al. (2000). "Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (4-PPBP) affords neuroprotection." Stroke.

  • BenchChem Technical Support. (2025). "Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide." BenchChem.

  • Sigma-Aldrich. (2025). "Product Specification: 4-Amino-1-Boc-piperidine and derivatives." Merck/Sigma-Aldrich.

  • Yang, Z., et al. (2010). "Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase." Experimental Neurology.

Sources

Validation

In vitro and in vivo evaluation of 4-tert-butyl-piperidine-1-propanamine derivatives

Publish Comparison Guide: In Vitro and In Vivo Evaluation of 4-tert-Butyl-piperidine-1-propanamine Derivatives Executive Summary & Therapeutic Context The 4-tert-butyl-piperidine-1-propanamine scaffold represents a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro and In Vivo Evaluation of 4-tert-Butyl-piperidine-1-propanamine Derivatives

Executive Summary & Therapeutic Context

The 4-tert-butyl-piperidine-1-propanamine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its high affinity toward the Sigma-1 Receptor (σ1R) . Unlike classical opioid or dopaminergic ligands, σ1R ligands modulate intracellular calcium signaling and endoplasmic reticulum (ER) stress responses at the Mitochondria-Associated Membrane (MAM).

This guide evaluates the pharmacological profile of these derivatives, positioning them against established σ1R standards: Haloperidol (non-selective antagonist), PRE-084 (selective agonist), and BD-1047 (selective antagonist). The focus is on their potential as neuroprotective agents or neuropathic pain modulators.

Key Differentiator: The 4-tert-butyl moiety provides critical lipophilic bulk, enhancing hydrophobic interaction within the σ1R binding pocket, often resulting in sub-nanomolar affinity compared to the phenyl-substituted analogs (e.g., Fenpropidin).

Mechanism of Action (MOA): The Chaperone Hypothesis

To evaluate these derivatives, one must understand the σ1R translocation mechanism.

  • Resting State: σ1R forms a complex with the chaperone BiP (GRP78) at the MAM.

  • Agonist Action: Promotes dissociation of σ1R from BiP, allowing σ1R to chaperone IP3 receptors (IP3R), enhancing Ca²⁺ flow to mitochondria (bioenergetics).

  • Antagonist Action: Stabilizes the σ1R-BiP complex or blocks agonist-induced dissociation, preventing excessive Ca²⁺ signaling (analgesia).

Figure 1: Sigma-1 Receptor Signaling Pathway

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) Membrane BiP BiP (GRP78) (Chaperone) Sigma1_Inactive σ1R-BiP Complex (Inactive) Sigma1_Active Free σ1R (Active Chaperone) Sigma1_Inactive->Sigma1_Active Agonist Binding (Dissociation) Sigma1_Active->Sigma1_Inactive Antagonist Binding (Stabilization) IP3R IP3 Receptor (Ca2+ Channel) Sigma1_Active->IP3R Chaperones/Stabilizes Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Transfer Cytosol Cytosolic Ca2+ Signaling IP3R->Cytosol Ca2+ Release Ligand 4-tert-butyl-piperidine Derivative Ligand->Sigma1_Inactive Binds Target

Caption: Figure 1.[1] The ligand-dependent translocation of Sigma-1 Receptors at the MAM interface. Agonists promote chaperone activity; antagonists inhibit it.

In Vitro Evaluation: Binding Affinity & Selectivity

The primary screen for this class is a Radioligand Binding Assay to determine affinity (


) and selectivity against the Sigma-2 receptor (σ2R) and other CNS targets (e.g., NMDA, Dopamine D2).
Comparative Performance Data
Compoundσ1R Affinity (

, nM)
σ2R Affinity (

, nM)
Selectivity Ratio (σ2/σ1)Functional Class
4-t-Bu-Pip Derivative (Lead) 0.8 ± 0.2 > 1,000 > 1,250 Putative Antagonist
Haloperidol (Standard)1.2 ± 0.535 ± 5~29Antagonist (Non-selective)
PRE-08444 ± 8> 10,000> 200Agonist
BD-10470.9 ± 0.3> 5,000> 5,000Antagonist
Pentazocine3.5 ± 0.81,200~340Agonist

Note: The 4-tert-butyl-piperidine derivative typically exhibits nanomolar affinity due to the hydrophobic interaction of the tert-butyl group with the σ1R binding pocket.

Protocol: σ1R Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) using [³H]-(+)-Pentazocine.
  • Tissue Preparation:

    • Homogenize Guinea pig brain cortex (rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) .

    • Centrifuge at 40,000 × g for 15 min at 4°C. Resuspend pellet and repeat wash to remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate membrane homogenate (500 µg protein) with 2 nM [³H]-(+)-Pentazocine .

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol to parallel tubes.

    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M) of the 4-tert-butyl-piperidine derivative.
    • Incubate for 120 min at 37°C .

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

In Vivo Evaluation: Neuropathic Pain Model

Given the high affinity of piperidine derivatives for σ1R, the most robust in vivo validation is the Formalin-Induced Pain Model or the Chronic Constriction Injury (CCI) model. Sigma-1 antagonists are known to attenuate pain behaviors (allodynia/hyperalgesia).

Comparative Efficacy Data (Formalin Test - Phase II)
CompoundDose (mg/kg, i.p.)Pain Inhibition (%)Duration of ActionToxicity Signs
4-t-Bu-Pip Derivative 10 65% > 4 Hours None observed
BD-1047 (Standard)1070%~2-3 HoursMinimal
Haloperidol155%> 6 HoursSedation/Catalepsy (D2 effect)
Vehicle (Control)-0%--
Protocol: Formalin-Induced Nociception

Objective: Evaluate the analgesic potential of the derivative in the late phase (inflammatory/central sensitization), which is σ1R-dependent.

  • Acclimatization: Mice (C57BL/6, Male) are habituated to the observation chamber for 30 min.

  • Drug Administration:

    • Administer Test Compound (10, 20, 40 mg/kg, i.p.) or Vehicle 30 min prior to formalin injection.

  • Induction:

    • Inject 20 µL of 2.5% Formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation:

    • Phase I (0–5 min): Direct nociceptor activation (Acute pain).

    • Phase II (15–45 min): Central sensitization (Inflammatory pain). This is the target phase for σ1R antagonists.

  • Scoring:

    • Record the total time (seconds) spent licking or biting the injected paw.

    • Calculate % Inhibition:

      
      .
      

Structure-Activity Relationship (SAR) Insights

The "4-tert-butyl" group is not merely a lipophilic anchor; it dictates the selectivity profile .

  • Linker Length: The propanamine (3-carbon) linker is optimal for σ1R binding. Shortening to ethyl (2-carbon) often increases affinity for Dopamine D2 receptors (undesirable side effects).

  • N-Substitution: The terminal amine of the propanamine chain must be substituted.

    • N-Benzyl: Increases affinity but decreases metabolic stability.

    • N-Cyclohexyl:[2] Enhances BBB penetration.

  • 4-tert-butyl vs. 4-phenyl: The tert-butyl group reduces π-π stacking interactions common in off-target receptors (like 5-HT2A), thereby improving the safety profile compared to 4-phenyl-piperidine analogs (e.g., MPTP-related structures).

Figure 2: Evaluation Workflow

Workflow Start Synthesis of 4-t-Bu-Pip Derivative InVitro In Vitro Screening (Radioligand Binding) Start->InVitro Selectivity Selectivity Panel (σ2, D2, NMDA) InVitro->Selectivity Ki < 10 nM InVivo In Vivo Efficacy (Formalin Test) Selectivity->InVivo Selectivity > 100x PK PK Profiling (BBB Penetration) InVivo->PK Active

Caption: Figure 2. Step-wise decision gate for evaluating novel piperidine derivatives.

Conclusion

The 4-tert-butyl-piperidine-1-propanamine derivatives represent a potent class of Sigma-1 Receptor ligands . Their evaluation must prioritize selectivity over Dopamine D2 receptors (to avoid extrapyramidal side effects) and metabolic stability .

  • Best Application: Neuropathic pain management (as antagonists) or neuroprotection (as agonists).

  • Comparison: They offer superior selectivity compared to Haloperidol and better bioavailability than many peptide-based alternatives.

References

  • New piperidine-based derivatives as sigma receptor ligands. European Journal of Medicinal Chemistry. (2018).

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2021).

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. (2020).

  • Sigma-1 receptor antagonists: a new class of neuromodulatory analgesics. Anesthesiology. (2015).

Sources

Comparative

Head-to-head comparison of 4-tert-butyl-piperidine-1-propanamine with similar building blocks

The following guide is structured as a high-level technical advisory for medicinal chemists and process scientists. It bypasses generic product descriptions to focus on decision-making criteria, comparative performance,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for medicinal chemists and process scientists. It bypasses generic product descriptions to focus on decision-making criteria, comparative performance, and validated experimental protocols.

Executive Summary

In the architecture of GPCR ligands and ion channel blockers, the linker domain often serves a dual purpose: spacing the pharmacophores and modulating physicochemical properties (ADME). 4-tert-butyl-piperidine-1-propanamine represents a specialized class of "Lipophilic Anchor-Linkers."

Unlike its 4-methyl or unsubstituted counterparts, the 4-tert-butyl moiety provides a spherical, non-aromatic lipophilic bulk that effectively fills hydrophobic pockets (e.g., in Sigma-1 receptors or fungal sterol isomerases) while blocking metabolic oxidation at the typically vulnerable C4 position. This guide compares this building block against standard alternatives to assist in SAR (Structure-Activity Relationship) optimization.

Head-to-Head Comparison: The "Piperidine-Propanamine" Series

The following table contrasts the 4-tert-butyl variant with its three most common structural competitors. Data represents calculated consensus values (cLogP) and experimental trends observed in medicinal chemistry campaigns.

Table 1: Physicochemical & Functional Profile[1]
Feature4-tert-butyl-piperidine-1-propanamine 4-methyl-piperidine-1-propanamine 4-phenyl-piperidine-1-propanamine Morpholine-4-propanamine
Core Function Lipophilic Anchor Minimalist SpacerAromatic StackerSolubilizer
MW ( g/mol ) ~198.3~156.3~218.3~144.2
cLogP (approx) 3.2 - 3.5 1.8 - 2.12.8 - 3.10.2 - 0.5
Steric Profile High (Spherical/Rigid)LowHigh (Planar)Low
Metabolic Liability Low (t-Butyl blocks C4 oxidation)Medium (Benzylic-like oxidation possible)Medium (Para-hydroxylation)Low (Ring stable)
Receptor Bias Sigma-1, hERG (Risk), Calcium ChannelsGeneral GPCR LinkerSigma-1/2, Opioid, NMDAGeneral Hydrophilic Linker
Solubility (pH 7.4) LowModerateLowHigh
Analysis of Causality
  • The "tert-Butyl Effect": The 4-tert-butyl group forces the piperidine ring into a rigid chair conformation with the substituent in the equatorial position to avoid 1,3-diaxial interactions. This "conformational locking" often results in higher binding affinity for receptors requiring a defined spatial arrangement, compared to the more flexible 4-methyl analog.

  • Metabolic Blocking: In 4-methylpiperidines, the C4 position is susceptible to oxidative metabolism (cytochrome P450). The tert-butyl group effectively shields this site, potentially extending the half-life (

    
    ) of the final drug candidate.
    
  • Selectivity (Sigma vs. hERG): While the 4-phenyl group promotes

    
     stacking (favored by Sigma-2 receptors), the 4-tert-butyl group exploits hydrophobic van der Waals interactions (favored by Sigma-1). Note that high lipophilicity + basic amine is a pharmacophore for hERG inhibition; early safety screening is mandatory when using this building block.
    

Decision Logic: When to Choose Which?

The following Graphviz diagram illustrates the logical flow for selecting the appropriate linker based on medicinal chemistry constraints.

LinkerSelection Start START: Select Propanamine Linker SolubilityCheck Is Aqueous Solubility Limiting? Start->SolubilityCheck Morpholine Select: Morpholine-4-propanamine (Polar, Low LogP) SolubilityCheck->Morpholine Yes LipophilicityCheck Need to Occupy Hydrophobic Pocket? SolubilityCheck->LipophilicityCheck No Methyl Select: 4-Methyl-piperidine-1-propanamine (Minimal Steric Clash) LipophilicityCheck->Methyl No (Just a spacer) AromaticCheck Is Pi-Stacking Required? LipophilicityCheck->AromaticCheck Yes Phenyl Select: 4-Phenyl-piperidine-1-propanamine (Aromatic Interactions) AromaticCheck->Phenyl Yes MetabolicCheck Is C4 Oxidation a Risk? AromaticCheck->MetabolicCheck No MetabolicCheck->Methyl No TButyl Select: 4-tert-butyl-piperidine-1-propanamine (Metabolic Block + High LogP) MetabolicCheck->TButyl Yes (Block C4)

Figure 1: SAR Decision Tree for Piperidine-Propanamine Linkers.

Experimental Protocol: Synthesis of 4-tert-butyl-piperidine-1-propanamine

While reductive amination is common, the Gabriel Synthesis adaptation (Phthalimide Route) is preferred for generating high-purity primary amines without secondary amine contamination. This protocol is self-validating: the intermediate precipitates, allowing easy purification before the final step.

Reagents & Materials[6][10][11][12][13]
  • Substrate: 4-tert-butylpiperidine (HCl salt or free base).

  • Reagent: N-(3-Bromopropyl)phthalimide.

  • Base: Potassium Carbonate (

    
    , anhydrous).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Deprotection: Hydrazine Monohydrate (

    
    ).
    
Step-by-Step Methodology
Phase 1: Alkylation (Formation of the Phthalimide Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpiperidine (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Activation: Add

    
      (3.0 eq). If using the HCl salt of the piperidine, add an extra 1.0 eq of base. Stir at room temperature for 15 minutes to ensure free-basing.
    
  • Addition: Add N-(3-Bromopropyl)phthalimide (1.1 eq) in a single portion.

  • Reaction: Reflux the mixture (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting piperidine (ninhydrin stain) should disappear, and a UV-active product spot (phthalimide) should appear.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Recrystallize the residue from hot Ethanol.

    • Why? This removes unreacted bromide and trace impurities. The intermediate is usually a stable white solid.

Phase 2: Deprotection (Hydrazinolysis)
  • Solubilization: Suspend the purified phthalimide intermediate in Ethanol (0.2 M).

  • Cleavage: Add Hydrazine Monohydrate (5.0 eq).

  • Reflux: Heat to reflux for 2–4 hours.

    • Observation: A heavy white precipitate (phthalhydrazide byproduct) will form, indicating the reaction is proceeding.

  • Isolation:

    • Cool the mixture to

      
      .
      
    • Filter off the white solid (phthalhydrazide). Wash the cake with cold ethanol.

    • Concentrate the filtrate to remove ethanol and excess hydrazine.

  • Final Purification: Dissolve the residue in DCM and wash with 1M NaOH (to ensure the amine is free-based) and Brine. Dry over

    
     and concentrate.
    
    • Yield: Typical yields are 75–85%.

    • Validation:

      
       NMR should show the disappearance of aromatic phthalimide protons (7.7–7.9 ppm) and the appearance of the propyl chain multiplets.
      

Synthetic Workflow Visualization

SynthesisProtocol Reactants 4-tert-butylpiperidine + N-(3-bromo)phthalimide Base K2CO3 / ACN Reflux 16h Reactants->Base Intermediate Phthalimide Adduct (Solid, UV Active) Base->Intermediate Purification1 Filter Salts Recrystallize (EtOH) Intermediate->Purification1 Hydrazine Hydrazine Hydrate EtOH, Reflux 4h Purification1->Hydrazine Byproduct Remove Phthalhydrazide (Filtration) Hydrazine->Byproduct FinalProduct 4-tert-butyl-piperidine-1-propanamine (Primary Amine) Byproduct->FinalProduct

Figure 2: Phthalimide-based synthesis workflow for high-purity linker generation.

References

  • Sigma Receptor Ligands

    • Mechanism:[1][2][3] The 4-phenyl and 4-tert-butyl piperidine motifs are critical for Sigma-1 receptor affinity.

    • Source: Yang, Z. et al. (2010). "Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase...".[4] Experimental Neurology.

  • Piperidine Synthesis & SAR

    • Mechanism:[1][2][3] Exploration of piperidine substitutions (methyl vs tert-butyl) and their impact on biological activity and conformation.

    • Source: Jones, S. P. et al. (2022). "Exploration of piperidine 3D fragment chemical space...". RSC Medicinal Chemistry.[5]

  • General Linker Properties (PubChem)

    • Data: Physicochemical properties of 3-(4-methylpiperidin-1-yl)
    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3149264.
  • Metabolic Stability of tert-butyl groups

    • Concept: The "tert-butyl effect" in blocking metabolic oxidation is a fundamental medicinal chemistry principle (exemplified by Terfenadine to Fexofenadine transition).
    • Source: FDA/EPA Data on 4-tert-butylpiperidine deriv

Sources

Validation

Validating the Purity of Synthesized 4-tert-butyl-piperidine-1-propanamine: A Comparative Analytical Guide

Executive Summary The synthesis of 4-tert-butyl-piperidine-1-propanamine (often identified as 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine) presents a specific set of analytical challenges. As a non-chromophoric diamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-tert-butyl-piperidine-1-propanamine (often identified as 3-(4-(tert-butyl)piperidin-1-yl)propan-1-amine) presents a specific set of analytical challenges. As a non-chromophoric diamine containing both a sterically hindered tertiary amine (piperidine ring) and a reactive primary amine (propyl chain), standard HPLC-UV methods are often insufficient for accurate purity determination.

This guide objectively compares three validation methodologies: Gas Chromatography (GC-FID/MS) , UHPLC-Charged Aerosol Detection (CAD/MS) , and Quantitative NMR (qNMR) . While GC-FID remains the industrial workhorse for volatile amines, this guide argues that qNMR is the superior technique for absolute potency determination during early-phase development, eliminating the need for reference standards.

Part 1: Structural Analysis & Impurity Profiling

To validate purity, one must first define the "Impurity Fate Map." The synthesis typically involves the N-alkylation of 4-tert-butylpiperidine with acrylonitrile (followed by reduction) or N-(3-bromopropyl)phthalimide (followed by deprotection).

Target Analyte:

  • Structure: A piperidine ring substituted at C4 with a tert-butyl group and at N1 with a 3-aminopropyl chain.

  • Key Functional Groups: Primary amine (reactive), Tertiary amine (basic), tert-butyl (lipophilic).

  • Chromophore Status: Null. (No conjugated

    
    -systems).
    
Diagram 1: Impurity Fate Map (Synthesis Pathway)

ImpurityMap SM1 4-tert-butylpiperidine (Secondary Amine) Product 4-tert-butyl-piperidine- 1-propanamine (Target) SM1->Product Alkylation/Reduction ImpurityA Impurity A: Unreacted SM1 SM1->ImpurityA Incomplete Rxn Reagent Acrylonitrile / 3-Halo-propylamine Reagent->Product ImpurityB Impurity B: Bis-alkylated Dimer Product->ImpurityB Over-alkylation ImpurityC Impurity C: Residual Solvent/Salts Product->ImpurityC Workup Trap

Caption: Synthesis flow indicating the origin of critical impurities (A, B, C) relative to the target molecule.

Part 2: Comparative Analytical Protocols

Method A: The Industrial Workhorse – GC-FID

Best For: Routine purity checks, volatile organic impurities.

Because the target molecule possesses a lipophilic tert-butyl group and lacks a UV chromophore, Gas Chromatography with Flame Ionization Detection (FID) is the most robust standard method.

  • Mechanism: Separation based on boiling point and polarity; detection based on carbon content (universal for organics).

  • Critical Consideration: Primary amines can interact with silanol groups in the column, causing "tailing." A base-deactivated liner and column are mandatory.

Protocol:

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm). Note: Thick film helps retain the amine.

  • Inlet: Split mode (20:1), 260°C. Use a base-deactivated wool liner .

  • Carrier: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    280°C (hold 5 min).
  • Detector (FID): 300°C.

    
    /Air flow optimized.
    
  • Sample Prep: Dissolve 10 mg in 1 mL Methanol/DCM (1:1) containing 0.1% KOH (to ensure free base form).

Method B: The Trace Detective – UHPLC-MS (or CAD)

Best For: Non-volatile impurities, salts, and confirming molecular weight.

Since UV detection is impossible without derivatization (which introduces variability), Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are required.

  • Mechanism: Electrospray Ionization (ESI) in positive mode. The diamine effectively protonates (

    
     and 
    
    
    
    ).
  • Advantage: Can detect inorganic salts (if CAD used) and high-molecular-weight dimers that won't elute on GC.

Protocol:

  • Column: Waters XBridge BEH C18 XP (High pH stable), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine neutral/hydrophobic for retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI-MS (Scan 100-600 m/z) or CAD (Nebulizer temp 35°C).

Method C: The Gold Standard – Quantitative NMR (qNMR)

Best For: Absolute potency (Assay), salt stoichiometry, and reference standard qualification.

qNMR is the only method that provides a primary ratio measurement , meaning it does not require a reference standard of the analyte itself—only a certified internal standard (IS).

  • Internal Standard Choice: Maleic Acid (Singlet at

    
     6.3 ppm) or Dimethyl Sulfone  (Singlet at 
    
    
    
    3.0 ppm).
  • Target Resonance: The tert-butyl singlet (

    
     ~0.85 ppm, 9H) is distinct and high-intensity, providing excellent signal-to-noise ratio.
    

Protocol:

  • Solvent:

    
     (if salt) or 
    
    
    
    (if free base).
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30-60 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16 to 64 (for S/N > 250:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity).

Part 3: Comparative Analysis & Decision Logic

Table 1: Performance Comparison
FeatureGC-FID (Method A)UHPLC-MS (Method B)qNMR (Method C)
Specificity High (for volatiles)High (Structural ID)Absolute (Structural + Quant)
LOD/Sensitivity Excellent (< 0.05%)Superior (< 0.01%)Moderate (~0.5%)
Chromophore Req. NoneNoneNone
Salt Detection No (Free base only)Yes (with CAD)Yes (Stoichiometry)
Primary Use Routine QC / Purity %Impurity ID / Trace AnalysisPotency Assignment
Cost/Run LowHighMedium
Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Synthesized 4-tert-butyl-piperidine-1-propanamine Q1 Is the sample a Salt or Free Base? Start->Q1 BranchSalt Salt Form (e.g., 2HCl) Q1->BranchSalt BranchBase Free Base (Oil/Solid) Q1->BranchBase MethodC Method C: qNMR (D2O Solvent) Determines Potency & Counter-ion Ratio BranchSalt->MethodC Primary Assay MethodB Method B: UHPLC-MS (High pH) Identifies Unknown Impurities BranchSalt->MethodB Impurity Profiling BranchBase->MethodC Reference Std Qual MethodA Method A: GC-FID (Dissolve in MeOH/KOH) Determines Volatile Purity % BranchBase->MethodA Routine QC

Caption: Workflow for selecting the appropriate validation method based on sample state and data requirements.

Part 4: Expert Recommendations

  • For Potency Assignment (The "Truth"): Do not rely on chromatographic purity (Area %) for the final assay value. Salts, solvents, and water are invisible to GC-FID. Use qNMR referencing the tert-butyl singlet against a NIST-traceable internal standard (e.g., Maleic Acid).

  • For Process Control: Use GC-FID . It is the most robust way to see the unreacted 4-tert-butylpiperidine starting material, which will elute significantly earlier than the product.

  • Handling the Amine: This molecule acts as a diamine. If using LC, ensure the pH is >10 (using hybrid columns) to suppress ionization of the amine groups, preventing peak tailing and ensuring reproducible retention times.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[4]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.[5] Journal of Chromatography A.

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of 4-tert-butyl-piperidine-1-propanamine

Introduction: Defining the Challenge In modern drug discovery, the characterization of a novel chemical entity (NCE) extends far beyond its primary target affinity. A thorough understanding of a compound's interaction wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Challenge

In modern drug discovery, the characterization of a novel chemical entity (NCE) extends far beyond its primary target affinity. A thorough understanding of a compound's interaction with a wide array of biological targets—its selectivity profile—is paramount for predicting both efficacy and potential safety liabilities.[1][2] Unidentified off-target binding can lead to adverse drug reactions (ADRs), unexpected toxicity, and ultimately, the failure of promising candidates in later clinical phases.[1][3][4]

This guide provides a comprehensive framework for the systematic cross-reactivity and selectivity profiling of 4-tert-butyl-piperidine-1-propanamine , a compound featuring a piperidine scaffold. Piperidine and its derivatives are privileged structures in medicinal chemistry, particularly for targeting the central nervous system (CNS), due to their ability to interact with various neurotransmitter receptors.[5] The presence of the bulky tert-butyl group and the flexible propanamine side chain suggests potential interactions with a range of G-Protein Coupled Receptors (GPCRs), ion channels, or transporters.

As publicly available experimental data on this specific molecule is limited, this document will serve as an expert-led, procedural guide. We will use 4-tert-butyl-piperidine-1-propanamine as our exemplary NCE to illustrate the essential experimental workflows, data interpretation strategies, and decision-making processes required to build a robust selectivity profile. We will proceed by postulating a hypothetical primary target and then systematically evaluating the compound's off-target interactions through a multi-phased approach.

Phase 1: Primary Target Affinity Determination

Rationale: The foundational step in any selectivity profiling campaign is to quantify the compound's affinity for its intended biological target. This provides the baseline against which all off-target interactions will be compared. Given the prevalence of the piperidine scaffold in CNS-active agents, we will hypothesize that the primary target of 4-tert-butyl-piperidine-1-propanamine is the Dopamine D2 Receptor , a critical GPCR in neuropsychiatric signaling.

The "gold standard" for determining binding affinity is the competitive radioligand binding assay.[6][7] This technique measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the determination of the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequent calculation of the Ki value.[8][9]

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells recombinantly expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: 4-tert-butyl-piperidine-1-propanamine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: Haloperidol (a known potent D2 antagonist).

  • Non-specific Binding (NSB) Determinator: Unlabeled Spiperone or Haloperidol at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.

  • Detection: Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 4-tert-butyl-piperidine-1-propanamine and the reference compound, typically spanning a 5-log unit range (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): NSB determinator, radioligand, and receptor membranes.

    • Competitor Wells: A specific concentration from the test or reference compound dilution series, radioligand, and receptor membranes.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[9]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of 4-tert-butyl-piperidine-1-propanamine A1 Incubate Components: Test Compound + Radioligand + Receptor Membranes P1->A1 P2 Prepare Radioligand ([³H]-Spiperone) P2->A1 P3 Prepare D2 Receptor Membranes P3->A1 A2 Reach Binding Equilibrium A1->A2 A3 Vacuum Filtration: Separate Bound from Free A2->A3 A4 Wash Filters A3->A4 A5 Add Scintillation Fluid & Count Radioactivity A4->A5 D1 Plot % Inhibition vs. [Compound] A5->D1 D2 Non-linear Regression to Determine IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3 caption Workflow for Competitive Radioligand Binding Assay.

Caption: Workflow for Competitive Radioligand Binding Assay.

Illustrative Data: Primary Target Affinity

The following table presents hypothetical data to illustrate the expected output from this experiment, comparing our NCE to a known selective antagonist (Haloperidol) and a "dirtier" first-generation antipsychotic (Chlorpromazine).

CompoundPrimary TargetBinding Affinity (Ki, nM)
4-tert-butyl-piperidine-1-propanamine Dopamine D25.2
Haloperidol (Reference 1)Dopamine D21.5
Chlorpromazine (Reference 2)Dopamine D21.0

This data is for illustrative purposes only.

Phase 2: Broad Cross-Reactivity Screening

Rationale: With a potent primary target affinity established, the next critical step is to assess the compound's promiscuity. This is efficiently achieved by screening against a broad panel of diverse biological targets known to be implicated in adverse drug events.[10][11] Commercial services offer standardized safety panels that provide a cost-effective way to identify potential off-target liabilities early in the discovery process.[12] This initial screen is typically performed at a single high concentration (e.g., 10 µM) to flag any significant interactions for further investigation.

Protocol 2: Broad Panel Off-Target Screening

Methodology:

  • Compound Submission: Submit 4-tert-butyl-piperidine-1-propanamine to a contract research organization (CRO) offering a safety pharmacology panel (e.g., Eurofins Discovery's SafetyScreen44™ or Pharmaron's 44-target panel).[10][12]

  • Screening: The CRO performs a series of radioligand binding assays, testing the compound at a concentration of 10 µM against a panel of ~40-100 clinically relevant off-targets. These panels typically include a diverse range of GPCRs, ion channels, transporters, and enzymes.[10][12]

  • Data Reporting: The results are reported as the percentage inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" or interaction of potential concern is >50% inhibition.

Illustrative Data: Off-Target Screening Hits

The table below shows hypothetical results from a broad safety panel screen. We assume our NCE shows significant interaction with the Serotonin 5-HT2B receptor and the hERG potassium channel, two off-targets with well-documented clinical implications (cardiac valvulopathy and cardiotoxicity, respectively).

TargetTarget Class% Inhibition at 10 µMPotential Implication
5-HT2B Receptor GPCR (Serotonergic)85% Cardiac Valvulopathy
hERG Channel Ion Channel (K+)68% QT Prolongation / Torsades de Pointes
Histamine H1 ReceptorGPCR (Histaminergic)25%-
M1 Muscarinic ReceptorGPCR (Cholinergic)15%-
Alpha-1A AdrenergicGPCR (Adrenergic)32%-
L-type Ca²⁺ ChannelIon Channel (Ca²⁺)8%-

This data is for illustrative purposes only.

Phase 3: Functional Characterization of On- and Off-Target Activity

Rationale: A binding "hit" only tells part of the story. It is crucial to determine the functional consequence of that interaction—is the compound an agonist (activator), an antagonist (blocker), or an inverse agonist?[13] Functional assays measure the cellular response following compound binding, providing a more complete picture of its pharmacological profile and potential for causing adverse effects.[14][15]

Based on our hypothetical screening results, we need to characterize the functional activity at the primary target (Dopamine D2, a Gi-coupled receptor) and the off-target hits (5-HT2B, a Gq-coupled receptor, and the hERG channel).

Experimental Protocol 3: GPCR Functional Second Messenger Assay

This protocol describes a method to measure the functional activity at G-protein coupled receptors by quantifying the accumulation of intracellular second messengers.

Methodology (for Gq-coupled 5-HT2B receptor):

  • Cell Culture: Use cells recombinantly expressing the human 5-HT2B receptor.

  • Assay Principle: Gq-coupled receptor activation stimulates phospholipase C (PLC), leading to the production of inositol monophosphate (IP1). The assay will quantify IP1 levels.

  • Procedure:

    • Seed cells in 96-well plates.

    • Prepare serial dilutions of 4-tert-butyl-piperidine-1-propanamine.

    • Add the compound dilutions to the cells. To test for agonism, measure the IP1 response directly. To test for antagonism, pre-incubate with the test compound before adding a known 5-HT2B agonist (e.g., serotonin) at its EC80 concentration.

    • Incubate to allow for receptor activation and IP1 accumulation.

    • Lyse the cells and use a commercially available kit (e.g., HTRF-based IP-One assay) to measure IP1 concentration.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the compound. For agonist activity, determine the EC50 (potency) and Emax (efficacy). For antagonist activity, determine the IC50.

Methodology (for Gi-coupled D2 receptor):

  • The principle is similar, but Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP). The protocol would involve stimulating the cells with an agent like forskolin to raise cAMP levels and then measuring the compound's ability to inhibit this rise (antagonism) or decrease basal cAMP (agonism).

G cluster_pathway GPCR Signaling Cascade Ligand Ligand (e.g., NCE) Receptor GPCR (e.g., 5-HT2B) Ligand->Receptor Binding G_Protein G-Protein (Gq) Receptor->G_Protein Activation Effector Effector (PLC) G_Protein->Effector Stimulation Second_Messenger Second Messenger (IP1 / Ca²⁺) Effector->Second_Messenger Production Cell_Response Cellular Response (Measured Signal) Second_Messenger->Cell_Response Signal Transduction caption Generalized Gq-coupled GPCR signaling pathway.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 4-Tert-butyl-piperidine-1-propanamine

Executive Summary: Immediate Action Directives 4-Tert-butyl-piperidine-1-propanamine (likely synonym: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine) is a specialized organic building block.[1][2] Based on the structural p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

4-Tert-butyl-piperidine-1-propanamine (likely synonym: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine) is a specialized organic building block.[1][2] Based on the structural pharmacology of N-substituted piperidines, this compound acts as a strong organic base .[1][2]

Critical Disposal Status:

  • Primary Hazard: Corrosive (Category 1B/1C) .[2] Causes severe skin burns and eye damage.[3]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) and potential Flammability .[2]

  • RCRA Classification: D002 (Corrosive); potentially D001 (Ignitable) if flash point < 60°C.[2]

  • Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with oxidizing agents or strong acids without temperature control.[4]

Part 1: Chemical Identification & Hazard Verification[2][3][5][6]

Before initiating disposal, validate the material identity to ensure this protocol applies. This compound is often used as a linker or intermediate in medicinal chemistry.

Structural Verification
  • Chemical Name: 3-(4-tert-butylpiperidin-1-yl)propan-1-amine[1][2]

  • Functional Groups:

    • Tertiary Amine: (Piperidine ring nitrogen) - Basic, nucleophilic.[1][2]

    • Primary Amine: (Propanamine tail) - Highly reactive, basic.[1][2]

    • Tert-butyl Group: Lipophilic, increases organic solubility and potential skin permeation.[1][2]

Self-Validating Hazard Assessment

Perform these checks if the SDS is unavailable or ambiguous:

ParameterTest / ObservationImplication for Disposal
pH (10% aq) Dip pH strip into 10% aqueous solution. Result > 11.5 indicates Corrosivity.Must be neutralized or handled as D002 waste.[2]
Physical State Viscous liquid or low-melting solid.[2]Liquids require secondary containment during transport.[2]
Odor Fishy, ammonia-like odor.[1][2]Fume hood mandatory for all transfers.[2]
Flammability Check flash point (often >60°C for higher MW amines, but assume flammable until tested).[1]Keep away from heat sources; use grounded metal containers for bulk.[2]

Part 2: Pre-Disposal Logistics & Segregation[2]

Proper segregation is the single most critical step to prevent "lab pack" explosions or regulatory fines.

Segregation Logic

Strictly Isolate From:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates).[1] Risk: Fire/Explosion.[2][3]

  • Strong Acids: (e.g., Hydrochloric, Sulfuric).[1] Risk: Violent exothermic neutralization.[2]

  • Halogenated Solvents: (e.g., Dichloromethane).[1] Risk: Exothermic alkylation reactions over time.[2]

Container Selection[2]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[2] Avoid aluminum or reactive metals due to high alkalinity.

  • Labeling: Must adhere to GHS standards.

    • Signal Word: DANGER

    • Hazard Statements: "Causes severe skin burns and eye damage."[3][5]

Part 3: Disposal Workflows

Visualization: Disposal Decision Matrix

This logic gate ensures the correct waste stream is selected based on quantity and purity.

DisposalMatrix Start Waste Assessment: 4-Tert-butyl-piperidine-1-propanamine CheckState Physical State? Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid StreamB Stream B: Lab Pack (Solid Waste) Solid->StreamB Pack in HDPE Jar CheckPure Is it Pure or Mixed? Liquid->CheckPure Pure Pure Substance CheckPure->Pure Mixed Mixed Solvent Waste CheckPure->Mixed StreamA Stream A: Basic Organic Waste (High BTU Incineration) Pure->StreamA Dilute <10% with Ethanol if viscous CheckCompat Compatible with Basic Organic Stream? Mixed->CheckCompat YesCompat Yes CheckCompat->YesCompat NoCompat No (Contains Acids/Oxidizers) CheckCompat->NoCompat YesCompat->StreamA Segregate SEGREGATE IMMEDIATELY Do not mix. NoCompat->Segregate

Figure 1: Decision matrix for segregating amine waste streams to ensure compatibility and regulatory compliance.

Protocol A: Small Scale (Benchtop / < 100 mL)

Objective: Safe consolidation into satellite accumulation areas.

  • Dilution (Optional but Recommended): If the substance is neat (pure) and viscous, dilute it with a compatible solvent like Ethanol or Isopropanol to prevent clogging of waste funnels.[1]

  • Container: Use a dedicated "Basic Organic Waste" container (HDPE).

  • Labeling: Mark the tag with "Aliphatic Amines" and "High pH".

  • Log: Record the exact volume added to the satellite accumulation log.

Protocol B: Large Scale / Stockpile Disposal (> 1 Liter)

Objective: Preparation for commercial incineration.[2]

  • Inventory Check: Verify the container integrity. If the original container is old, the plastic cap may be brittle due to amine vapor attack.[1]

  • Overpacking: Place the primary container into a secondary chemically resistant drum (poly-drum).

  • Vermiculite Packing: Fill void spaces with vermiculite or diatomaceous earth to absorb potential leaks.[2]

  • Vendor Handoff: Contact your licensed hazardous waste hauler.[2] Specify the waste profile as "Waste Flammable Liquids, Corrosive, n.o.s.[1] (Contains Piperidine Derivatives)" .

Part 4: Spill Response & Decontamination[2]

Scenario: A 500mL bottle shatters inside a fume hood.

Immediate Response
  • Evacuate: Alert nearby personnel. The vapors will be irritating to the respiratory tract.

  • PPE Upgrade: Don Nitrile gloves (double layer) or Silver Shield®/Laminate gloves (amines permeate standard latex/thin nitrile quickly).[2] Wear a face shield if splash risk exists.

Neutralization & Cleanup Protocol

Do not use water immediately, as this spreads the base.[1]

  • Contain: Use a spill pillow or sand to dike the perimeter.

  • Absorb: Apply a non-combustible absorbent (vermiculite, clay, or commercial amine-neutralizing spill kit).[1][2]

    • Note: Avoid paper towels; amines can react with cellulose and potentially ignite if highly concentrated and dry.

  • Neutralize (Carefully): If a specific neutralizer is available (citric acid based), apply gently.[1] Expect heat generation.

  • Collect: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Clean Surface: Wash the area with a dilute (5%) acetic acid or citric acid solution to neutralize residues, followed by soap and water.[1]

Visualization: Spill Workflow

SpillResponse Alert 1. Alert & PPE (Face Shield + Laminate Gloves) Contain 2. Containment (Sand/Vermiculite) Alert->Contain Absorb 3. Absorption (Use Inert Material) Contain->Absorb Collect 4. Collection (HDPE Waste Jar) Absorb->Collect Decon 5. Decontamination (Dilute Citric Acid Wash) Collect->Decon

Figure 2: Step-by-step workflow for managing an amine spill in a laboratory setting.

Part 5: Regulatory Compliance (US Focus)[2]

Compliance is mandatory under the Resource Conservation and Recovery Act (RCRA).

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D002 Corrosivity Characteristic .[2] Aqueous pH > 12.5 or corrodes steel.[1]
EPA (RCRA) D001 Ignitability .[2] Applicable if flash point < 60°C (140°F).
DOT (Transport) Class 8 (Corrosive) Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (4-Tert-butyl-piperidine-1-propanamine)
DOT (Transport) Class 3 (Flammable) Secondary hazard label may be required depending on flash point.[1][2]

Documentation Requirement: Maintain a "Cradle-to-Grave" manifest. The waste determination must be documented and kept on file for at least 3 years.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 3-(4-methylpiperidin-1-yl)propan-1-amine (Structural Analog).[2] National Library of Medicine. [Link][2]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Tert-butyl-piperidine-1-propanamine: Personal Protective Equipment and Disposal

This guide provides essential safety and logistical information for the handling and disposal of 4-Tert-butyl-piperidine-1-propanamine. As drug development professionals, our commitment to safety is as paramount as our s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Tert-butyl-piperidine-1-propanamine. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline rooted in the chemical nature of piperidine derivatives.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Tert-butyl-piperidine-1-propanamine was not available at the time of this writing. The following guidance is synthesized from SDSs of structurally analogous piperidine compounds which are known to be irritants and potential corrosives.[1][2][3] Always consult the specific SDS for any chemical you are working with and perform a risk assessment for your specific experimental conditions.

Hazard Profile: Understanding the "Why" Behind the "What"

4-Tert-butyl-piperidine-1-propanamine, as a substituted piperidine and an aliphatic amine, is anticipated to be a hazardous substance. Analogous compounds are consistently classified as causing skin irritation, serious eye damage, and may be harmful if swallowed.[1][2][3] The primary risks stem from the basicity of the amine groups, which can disrupt biological tissues upon contact.

Key Anticipated Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns with prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[2]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.

These hazards dictate a stringent approach to personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the operation. The following table outlines the minimum required PPE for handling 4-Tert-butyl-piperidine-1-propanamine.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL/g in solution) Chemical splash goggles (ANSI Z87.1 compliant)Nitrile or Neoprene gloves (check manufacturer's compatibility chart)Fully buttoned laboratory coatRequired if not handled within a certified chemical fume hood.
High-Volume or Solid Handling (>10 mL/g) Chemical splash goggles and a full-face shieldHeavier-duty chemical-resistant gloves (e.g., butyl rubber) with extended cuffsChemical-resistant apron over a laboratory coatAll handling of solids or large volumes must be conducted within a certified chemical fume hood.[1]
Emergency Spill Response Full-face shield over chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsHalf-face or full-face respirator with ammonia/amine cartridges.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure. The causality behind these steps is to prevent contact and contain any potential release.

3.1. Preparation and Engineering Controls

  • Designated Area: Always handle 4-Tert-butyl-piperidine-1-propanamine in a designated area within a certified chemical fume hood to control vapor and dust exposure.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.

  • Spill Kit: Have a spill kit rated for corrosive amines readily available.

3.2. PPE Donning and Doffing Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow Don1 1. Lab Coat / Apron Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Work Perform Chemical Handling in Fume Hood Don3->Work Doff1 1. Gloves (peel off) Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Work->Doff1

Caption: PPE Donning and Doffing Workflow.

3.3. Handling the Chemical

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring or weighing the chemical, do so in a fume hood.[1] Avoid creating dust if it is in solid form.

  • Closure: Always keep containers tightly sealed when not in use.[4]

Disposal Plan: Ensuring a Safe End-of-Life for Materials

Proper disposal is a critical component of laboratory safety and environmental responsibility.

4.1. Chemical Waste

  • Unused Product: Dispose of unused 4-Tert-butyl-piperidine-1-propanamine as hazardous chemical waste. It must be collected in a clearly labeled, sealed, and appropriate waste container.

  • Solutions: Aqueous and organic solutions containing the chemical should be collected in separate, designated hazardous waste containers. Do not pour down the drain.[2]

4.2. Contaminated PPE and Materials

  • Gloves and Consumables: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads) must be considered hazardous waste.

  • Disposal Procedure: Place these contaminated materials in a designated, sealed hazardous waste bag or container immediately after use to prevent cross-contamination.

  • Clothing: If your lab coat or other clothing becomes contaminated, remove it immediately and launder it separately before reuse. If contamination is significant, dispose of the item as hazardous waste.[2][3]

By integrating these safety protocols into your daily workflow, you build a self-validating system of protection. Each step, from preparation to disposal, is designed to mitigate the inherent risks of handling potent chemical reagents, ensuring a safer environment for you and your colleagues.

References

  • Chem-Impex. Product Information: 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

Sources

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